Technical Documentation Center

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
  • CAS: 4440-89-5

Core Science & Biosynthesis

Foundational

Chemical properties of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

The following technical guide provides an in-depth analysis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide , a specialized cyclic sulfate ester with critical applications in energy storage and organic synthesis. Content...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide , a specialized cyclic sulfate ester with critical applications in energy storage and organic synthesis.

Content Type: Technical Monograph / Chemical Profile Subject: Reactivity, Synthesis, and Industrial Applications of 2,3-Butylene Sulfate

Executive Summary

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (CAS: 4440-89-5) is the cyclic sulfate ester derived from 2,3-butanediol. Often referred to as 2,3-butylene sulfate , this compound represents a class of activated electrophiles known as cyclic sulfates. Unlike their linear counterparts (e.g., dimethyl sulfate), cyclic sulfates possess unique ring strain that enhances their reactivity toward nucleophiles while often displaying superior stability to hydrolysis compared to epoxides.

In the pharmaceutical sector, it serves as a potent alkylating agent and a "chiral glycerol" equivalent when derived from enantiopure diols. However, its alkylating nature classifies it as a potential Genotoxic Impurity (GTI) , requiring strict control strategies under ICH M7 guidelines. In the materials science sector, specifically lithium-ion (LIB) and sodium-ion (SIB) batteries, it functions as a high-performance electrolyte additive, forming stable Solid Electrolyte Interphases (SEI) that inhibit gas generation and extend cycle life.

Chemical Identity & Physical Properties[1][2][3]

The physicochemical profile of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is defined by its five-membered heterocyclic ring containing two oxygen atoms and a sulfur atom in the highest oxidation state (+6).

PropertyData
IUPAC Name 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Common Synonyms 2,3-Butylene sulfate; 2,3-Butanediol cyclic sulfate
CAS Number 4440-89-5
Molecular Formula

Molecular Weight 152.17 g/mol
Structure 5-membered ring (S-O-C-C-O) with methyl substituents at C4/C5
Physical State Liquid or low-melting solid (Stereoisomer dependent)
Solubility Soluble in polar aprotic solvents (DCM, THF, Acetonitrile); Hydrolyzes in water
Stereochemistry Exists as meso (cis-dimethyl) or rac (trans-dimethyl) forms

Stereochemical Note: The configuration of the methyl groups is inherited from the starting 2,3-butanediol. The meso-diol yields the cis-sulfate, while the rac-diol yields the trans-sulfate. This stereochemistry is crucial for applications requiring chiral induction.

Synthesis & Production Protocols

The industrial standard for synthesizing cyclic sulfates is the Sharpless Oxidation method. This two-step protocol transforms a vicinal diol into a cyclic sulfite, followed by ruthenium-catalyzed oxidation to the sulfate. This method is preferred over direct reaction with sulfuryl chloride (


) due to higher yields and milder conditions.
Protocol A: Two-Step Synthesis from 2,3-Butanediol[6]

Step 1: Formation of Cyclic Sulfite

  • Reagents: 2,3-Butanediol (1.0 eq), Thionyl Chloride (

    
    , 1.2 eq), 
    
    
    
    or DCM (Solvent).
  • Procedure: Reflux the diol with thionyl chloride until HCl evolution ceases.

  • Purification: Vacuum distillation yields the cyclic sulfite (4,5-dimethyl-1,3,2-dioxathiolane 2-oxide).

Step 2: Oxidation to Cyclic Sulfate

  • Reagents: Cyclic Sulfite (from Step 1),

    
     (1.5 eq), 
    
    
    
    (catalytic, 0.1 mol%),
    
    
    (1:1 solvent system).
  • Procedure:

    • Dissolve cyclic sulfite in acetonitrile.

    • Add aqueous solution of

      
       and catalytic 
      
      
      
      .
    • Stir vigorously at

      
       to Room Temp. The reaction is exothermic.
      
    • Quench: Dilute with water and extract with Ethyl Acetate or DCM.

    • Purification: Filtration through silica gel (to remove Ru) and recrystallization/distillation.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation logic.

SynthesisPathway Figure 1: Two-step synthesis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide via Sharpless Oxidation. Diol 2,3-Butanediol (Precursor) Sulfite Cyclic Sulfite (Intermediate) Diol->Sulfite Esterification (-HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Sulfite Sulfate Cyclic Sulfate (Product) Sulfite->Sulfate Oxidation (+O) Oxidant NaIO4 / cat. RuCl3 (Sharpless Cond.) Oxidant->Sulfate

Reactivity Profile & Mechanism[7]

Cyclic sulfates are "chameleons" in organic synthesis. They behave similarly to epoxides but are generally more reactive toward nucleophiles due to the higher leaving group ability of the sulfate anion compared to the alkoxide anion generated from epoxide opening.

Ring Opening Mechanism ( )

The core reactivity is driven by the release of ring strain (~25-30 kcal/mol).

  • Nucleophilic Attack: A nucleophile (

    
    ) attacks one of the ring carbons (C4 or C5).
    
  • Inversion: The attack proceeds via an

    
     mechanism, causing inversion of configuration  at the carbon center.
    
  • Intermediate: The ring opens to form a mono-alkyl sulfate anion (hemisulfate).

  • Hydrolysis: Acidic hydrolysis of the hemisulfate yields the free alcohol and inorganic sulfate.

Key Advantage: Unlike epoxides, which often require activation by Lewis acids, cyclic sulfates react with a wide range of nucleophiles (azides, amines, carboxylates, halides) under mild conditions.

Regioselectivity

For the symmetric 4,5-dimethyl derivative:

  • Symmetric Nucleophiles: Attack at C4 or C5 is statistically equivalent.

  • Chiral Induction: If the starting sulfate is chiral (e.g., derived from (

    
    )-butanediol), the nucleophilic attack will yield a specific diastereomer, preserving high optical purity.
    
Visualization: Reactivity Logic

Reactivity Figure 2: Nucleophilic ring-opening mechanism of cyclic sulfates. CyclicSulfate Cyclic Sulfate (Electrophile) TS Transition State (SN2 Backside Attack) CyclicSulfate->TS Nu Nucleophile (Nu-) (Amine, Azide, etc.) Nu->TS Hemisulfate Alkyl Hemisulfate (Ring Opened Anion) TS->Hemisulfate Ring Strain Release Product Functionalized Alcohol (Inverted Stereochem) Hemisulfate->Product H3O+ / Heat Hydrolysis Acid Hydrolysis

[1]

Applications in Industry

Energy Storage (Batteries)

In the context of Lithium-ion (LIB) and Sodium-ion (SIB) batteries, 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide functions as a film-forming electrolyte additive .

  • Mechanism: It reduces on the anode surface (graphite or hard carbon) at a potential higher than the solvent (EC/DMC), forming a sulfur-rich Solid Electrolyte Interphase (SEI).

  • Benefit: This SEI is more robust and conductive than the standard carbonate-derived layer, preventing exfoliation of the graphite and suppressing gas generation (swelling).

  • Sodium-Ion Specifics: Recent patents (e.g., US20210391600A1) highlight its efficacy in SIBs to inhibit the formation of high-resistance inorganic films, thereby lowering overall cell resistance.

Pharmaceutical Development
  • Synthetic Linker: Used to introduce a 2,3-butylene spacer between two nucleophilic pharmacophores.

  • Genotoxicity Management: Because it is an alkylating agent, it is often flagged as a structural alert. In drug substances, it must be controlled to ppm levels. However, this same property makes it useful for synthesizing chemotherapeutic agents where DNA alkylation is the desired mode of action.

Safety, Toxicity, and Handling (E-E-A-T)

WARNING: 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is a potent alkylating agent.

Toxicology Profile
  • Genotoxicity: Positive. Capable of alkylating DNA bases (guanine N7 position), leading to potential mutations.[2]

  • Carcinogenicity: Suspected human carcinogen based on structural analogy to dimethyl sulfate and ethylene sulfate.

  • Acute Toxicity: Harmful by inhalation, ingestion, and skin contact. Causes severe skin burns and eye damage.

Handling Protocols
  • Containment: All weighing and transfers must occur within a certified chemical fume hood or glovebox.

  • Deactivation: Spills should be neutralized immediately with a solution of 10% aqueous ammonia or sodium hydroxide . The hydroxide ion attacks the sulfate, opening the ring and rendering it non-volatile and water-soluble (though still requiring hazardous waste disposal).

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Regulatory Status (ICH M7)

In pharmaceutical manufacturing, this compound is classified as a Class 2 or 3 mutagenic impurity .

  • Control Strategy: If used as a reagent, "Purge Factor" calculations must demonstrate that downstream processing steps (hydrolysis, extractions) reduce its concentration below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day for chronic dosing.

References

  • Gao, Y.; Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomeric Forms of Vicinal Diols via Sharpless Catalytic Dihydroxylation. Journal of the American Chemical Society.

  • Lohray, B. B. (1992). Cyclic Sulfates as Versatile Electrophiles in Organic Synthesis. Synthesis.

  • Hosaka, T. et al. (2021).[3] 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters.

  • US Patent 20210391600A1. (2021). Non-aqueous electrolyte solution for sodium ion secondary battery. Google Patents.

  • Byun, H.-S.; He, L.; Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron.

Sources

Exploratory

Mechanism of DTD (Ethylene Sulfate) Additive in Lithium-Ion Battery Electrolytes

Technical Guide & Mechanistic Analysis[1] Executive Summary 1,3,2-Dioxathiolane-2,2-dioxide, commonly referred to as DTD or Ethylene Sulfate (ESa) , has emerged as a critical electrolyte additive for high-energy-density...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Mechanistic Analysis[1]

Executive Summary

1,3,2-Dioxathiolane-2,2-dioxide, commonly referred to as DTD or Ethylene Sulfate (ESa) , has emerged as a critical electrolyte additive for high-energy-density lithium-ion batteries (LIBs). Unlike traditional additives like Vinylene Carbonate (VC) which form robust but highly resistive polymeric films, DTD functions as an impedance-lowering agent .

Its primary mechanism involves preferential reduction at the anode (Graphite/Silicon) to form a highly conductive, inorganic-rich Solid Electrolyte Interphase (SEI) composed of lithium alkyl sulfates. Simultaneously, it participates in the formation of the Cathode Electrolyte Interphase (CEI), suppressing transition metal dissolution in Nickel-rich (NCM) cathodes.

Molecular Architecture & Physicochemical Properties

To understand the mechanism, one must first analyze the molecule's electrophilicity. DTD is a cyclic sulfate ester.[1] The ring strain inherent in the five-membered ring, combined with the strong electron-withdrawing sulfonyl group (


), makes the molecule highly reactive toward reduction.
PropertyValue / CharacteristicRelevance to Mechanism
IUPAC Name 1,3,2-Dioxathiolane-2,2-dioxideStructure defines ring-opening pathway.
LUMO Energy ~0.05 eV (lower than EC)Critical: DTD reduces before the solvent (EC/EMC), dictating SEI composition.
Reduction Potential ~1.3V – 1.5V vs. Li/Li

Higher than EC (~0.8V) and VC (~1.0V).
Melting Point 95–98 °CSolid at RT; requires dissolution in carbonate solvents.

The Anodic Mechanism: SEI Formation Pathway[3]

The core value of DTD lies in its reduction mechanism on the graphite anode.

Preferential Reduction

Due to its lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to ethylene carbonate (EC), DTD accepts electrons from the anode surface at a higher potential (~1.4V vs Li/Li


). This "sacrificial" reduction prevents the sustained decomposition of the bulk solvent.[2][3]
Ring-Opening Polymerization

Upon accepting electrons (1e


 or 2e

pathway), the O-C bond in the DTD ring cleaves. Unlike VC, which forms a polycarbonate species, DTD forms lithium ethylene disulfate (LEDS) and other sulfate-based species (

).

Key Mechanistic Difference:

  • VC-derived SEI: Polymeric, flexible, but electrically resistive.

  • DTD-derived SEI: Inorganic-rich (

    
    , 
    
    
    
    , alkyl sulfates), thinner, and significantly higher ionic conductivity.
Visualization: DTD Reduction Pathway

DTD_Mechanism DTD DTD Molecule (Cyclic Sulfate) Transition Ring Opening (O-C Bond Cleavage) DTD->Transition Reduction @ ~1.4V Electron + 2e- / 2Li+ Electron->Transition Intermediate Radical Anion Intermediate Transition->Intermediate Product Lithium Ethylene Disulfate (LEDS) & Li2SO4 Intermediate->Product Dimerization Outcome Low Impedance SEI Layer Product->Outcome Surface Deposition

Figure 1: The electrochemical reduction pathway of DTD at the anode interface, leading to low-impedance sulfate species.

The Cathodic Mechanism: CEI Stabilization

While primarily an anode additive, DTD exhibits oxidative stability up to ~4.5V, making it compatible with NCM523 and NCM811 cathodes.

  • Surface Complexation: The sulfonyl groups can coordinate with transition metals (Ni, Co, Mn) on the cathode surface.

  • Oxidative Decomposition: At high voltages (>4.2V), DTD oxidizes to form a sulfur-rich CEI layer. This layer inhibits the oxidation of the carbonate solvent and suppresses the dissolution of manganese (

    
    ) ions, which would otherwise migrate to the anode and poison the SEI.
    

Experimental Validation Protocols

To validate the presence and efficacy of DTD in your electrolyte system, the following protocols are recommended. These ensure the mechanism is functioning as described.

Protocol A: Differential Capacity Analysis (dQ/dV)
  • Objective: Confirm preferential reduction potential.

  • Cell Setup: Graphite/Li half-cell or NCM/Graphite full cell.

  • Method:

    • Perform formation cycle at C/20 rate.

    • Plot dQ/dV vs. Voltage.

    • Success Criteria: Observe a distinct reduction peak at 1.3–1.5V (DTD) appearing before the EC reduction peak (~0.8V).

Protocol B: X-Ray Photoelectron Spectroscopy (XPS)
  • Objective: Identify chemical species in the SEI.

  • Target Element: Sulfur (S2p spectrum).

  • Method:

    • Disassemble cell in Ar-filled glovebox.

    • Wash electrode with DMC to remove residual salt (LiPF6).

    • Transfer to XPS via vacuum transfer vessel (critical to prevent oxidation).

    • Success Criteria:

      • 168–170 eV: Indicates Sulfate (

        
        ) or Alkyl Sulfate (
        
        
        
        ).
      • 160–164 eV: Indicates Sulfide/Sulfite (decomposition products).

      • Note: A strong peak at 169 eV confirms the preservation of the sulfate moiety in the SEI.

Visualization: Validation Workflow

Validation_Workflow Start Cell Assembly (Control vs. DTD) Formation Formation Cycling (C/20 Rate) Start->Formation Branch_A Path A: dQ/dV Analysis Formation->Branch_A Branch_B Path B: Post-Mortem Formation->Branch_B Result_A Peak @ 1.4V (Confirmation) Branch_A->Result_A Wash DMC Wash (Inert Atmosphere) Branch_B->Wash XPS XPS Analysis (S2p Spectrum) Wash->XPS Result_B Peak @ 169 eV (Sulfate ID) XPS->Result_B

Figure 2: Experimental workflow for validating the electrochemical activity and chemical fate of DTD.

Performance Comparison: DTD vs. VC

Data summarized below highlights why DTD is preferred for low-temperature and high-power applications, while VC is preferred for high-temperature life.

FeatureVinylene Carbonate (VC)DTD (Ethylene Sulfate)Mechanism Note
SEI Composition Poly(VC), Lithium Alkyl CarbonatesLithium Alkyl Sulfates,

Sulfates are more ionically conductive.
Interfacial Resistance High (Thick film)Low (Thin, conductive film) DTD enables better fast-charging.
Gas Generation LowModerate (if overdosed)DTD can generate ethylene gas upon reduction.
Thermal Stability Excellent (Polymerizes)ModerateDTD SEI can degrade at >60°C; often blended with VC.

References

  • Yao, Y. W., et al. (2010). "Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries."[4] Chinese Journal of Applied Chemistry. (Seminal work identifying the 1.4V reduction potential).

    • [4]

  • Xu, M., et al. (2014). "Ethylene sulfate as film formation additive to improve the compatibility of graphite electrode for lithium-ion battery."[5] Ionics.

  • Haregewoin, A. M., et al. (2016). "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science. (Comprehensive review of sulfur additives).

  • Zuo, X., et al. (2014).

  • Sigma-Aldrich Technical Bulletin. "Rise of Electrolyte Additives in Advancing Lithium ion Battery." (Overview of DTD/ESa properties).

Sources

Foundational

Technical Guide: Reduction Potential &amp; Reactivity of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

Executive Summary This technical guide provides a comprehensive analysis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (often referred to as the cyclic sulfate of 2,3-butanediol or Dimethyl-DTD). While primarily utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (often referred to as the cyclic sulfate of 2,3-butanediol or Dimethyl-DTD). While primarily utilized as a high-performance electrolyte additive in Lithium-Ion Batteries (LIBs) for Solid Electrolyte Interphase (SEI) formation, its electrophilic nature also classifies it as a potent alkylating agent in pharmaceutical synthesis.

The core metric defining its utility in both fields is its tendency to accept electrons —quantified as Reduction Potential (


)  in electrochemistry and Electrophilicity  in organic synthesis. This guide synthesizes the thermodynamic data, reaction mechanisms, and experimental protocols required to characterize and utilize this compound effectively.

Electrochemical Thermodynamics: The Reduction Potential

In the context of energy storage, the reduction potential is the critical parameter determining whether an additive will decompose before the bulk electrolyte solvents (EC/DMC) to form a protective SEI layer.

Quantitative Data Profile
ParameterValue / RangeContext
Reduction Potential (

)
1.20 V – 1.45 V vs. Li/Li⁺ Primary cathodic peak in Cyclic Voltammetry (CV).
Reference Standard 1.40 V vs. Li/Li⁺Value for unsubstituted Ethylene Sulfate (DTD).
Electronic Effect +I Effect (Inductive)Methyl groups donate electron density, slightly raising the LUMO energy and shifting

cathodically (more negative) compared to DTD.
Oxidation Potential (

)
> 4.5 V vs. Li/Li⁺High anodic stability, suitable for high-voltage cathodes (NMC811).
Comparative Analysis

The 4,5-dimethyl substitution introduces steric bulk and electron-donating character compared to the parent Ethylene Sulfate (DTD).

  • DTD (

    
    ):  Reduces readily to form a compact, inorganic-rich SEI (
    
    
    
    ,
    
    
    ).
  • Dimethyl-DTD (

    
    ):  The methyl groups stabilize the ring slightly against reduction. The resulting SEI is more organic-rich and flexible, potentially offering better accommodation of anode volume expansion (e.g., in Silicon-doped anodes).
    

Technical Insight: The reduction potential lies comfortably above that of Ethylene Carbonate (


). This ensures the additive is "sacrificial"—it is consumed during the initial formation cycles to passivate the graphite anode, preventing solvent exfoliation.

Mechanistic Pathways

The "reduction" of this molecule manifests differently depending on the environment (Electrochemical vs. Chemical).

Electrochemical Reduction (Battery Context)

Upon reaching its reduction potential at the anode surface, the S-O bond undergoes homolytic or heterolytic cleavage. This is a 2-electron transfer process leading to the formation of lithium alkyl sulfates.

ReductionMechanism Compound 4,5-Dimethyl-1,3,2- dioxathiolane 2,2-dioxide ElectronTransfer + 2e⁻ / + 2Li⁺ (at ~1.3 V vs Li/Li⁺) Compound->ElectronTransfer Diffusion to Anode Intermediate Ring Opening (S-O Bond Cleavage) ElectronTransfer->Intermediate Reduction Product1 Lithium 2,3-butanediol bis(sulfate) (SEI Component) Intermediate->Product1 Polymerization/Precipitation Product2 Li₂SO₃ / Li₂SO₄ (Inorganic Matrix) Intermediate->Product2 Decomposition

Figure 1: Electrochemical reduction pathway leading to SEI formation.

Chemical Reactivity (Pharma Context)

In drug development, this molecule is an electrophilic alkylating agent . It does not undergo "reduction" in the redox sense but reacts with nucleophiles (amines, thiols, DNA bases) via an


 mechanism.
  • Reactivity: High ring strain releases energy upon opening.

  • Application: Synthesis of 2,3-butanediol linkers or specific metabolites (e.g., Hydroxy Itraconazole derivatives).

  • Risk: Potential genotoxicity due to DNA alkylation (similar to alkyl mesylates).

Experimental Protocol: Determining Reduction Potential

To validate the reduction potential in your specific electrolyte system, follow this Cyclic Voltammetry (CV) protocol. This is a self-validating system: the absence of the peak in a control cell confirms the peak's origin.

Materials
  • Working Electrode: Glassy Carbon (chemically inert) or Graphite (mimics battery anode).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Lithium Metal Ribbon (

    
    ).
    
  • Electrolyte: 1.0 M

    
     in EC/EMC (3:7 v/v) [Control] vs. Control + 1.0 wt% Additive.
    
Workflow

CVProtocol Step1 Cell Assembly (Argon Glovebox, <0.1 ppm H₂O) Step2 OCV Rest (Hold 6-12 hours for wetting) Step1->Step2 Step3 CV Scan 1 (Cathodic) Start: OCV → Vertex: 0.01 V Rate: 0.1 mV/s Step2->Step3 Step4 Identify Peak Look for current response at 1.2 - 1.4 V Step3->Step4 Decision Peak Observed? Step4->Decision Step5 CV Scan 2 (Anodic) Vertex: 0.01 V → End: 3.0 V ResultA Confirm E_red (Compare to Ferrocene if needed) Decision->ResultA Yes ResultB Increase Conc. or Check Solubility Decision->ResultB No (Baseline noise)

Figure 2: Cyclic Voltammetry workflow for reduction potential determination.

Data Interpretation[1][2][3][4][5][6]
  • Trace Analysis: Overlay the "Control" trace with the "Additive" trace.

  • Peak Identification: The additive trace should show a distinct reduction peak around 1.3 V that is absent in the control.

  • Irreversibility: This peak usually disappears in subsequent cycles (2nd, 3rd scan), confirming that the additive is consumed to form a stable passivation layer (SEI).

Safety & Handling (Critical)

Warning: As a cyclic sulfate, 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is a potent alkylating agent.

  • Toxicity: Suspected mutagen/carcinogen. It mimics the reactivity of sultones (e.g., 1,3-Propane Sultone).

  • Handling: Must be handled in a fume hood or glovebox. Double-gloving (Nitrile/Laminate) is recommended.

  • Deactivation: Quench spills with aqueous ammonia or sodium hydroxide (nucleophilic ring opening to harmless sulfate salts).

References

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link

  • Yao, Y., et al. (2010).[1] "Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries." Chinese Journal of Applied Chemistry. Link

  • Hosaka, T., et al. (2021). "1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells." ACS Energy Letters. Link

  • Gao, Y., & Sharpless, K. B. (1988).[2] "Vicinal Diol Cyclic Sulfates: Like Epoxides Only More Reactive." Journal of the American Chemical Society. Link

  • Automat Solutions. "1,3,2-Dioxathiolane 2,2-dioxide (DTD) Technical Data Sheet." Link

Sources

Exploratory

Technical Guide: The Role of DTD in Solid Electrolyte Interphase (SEI) Formation

Content Type: Technical Whitepaper Subject: 1,3,2-Dioxathiolane-2,2-dioxide (Ethylene Sulfate) in Li-ion Batteries Audience: Battery Scientists, Electrochemists, and Materials Engineers Executive Summary: The High-Voltag...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 1,3,2-Dioxathiolane-2,2-dioxide (Ethylene Sulfate) in Li-ion Batteries Audience: Battery Scientists, Electrochemists, and Materials Engineers

Executive Summary: The High-Voltage Enabler

In the pursuit of high-energy-density Lithium-ion batteries (LIBs), the stability of the electrode-electrolyte interface is the limiting factor.[1] 1,3,2-Dioxathiolane-2,2-dioxide (DTD), commonly known as Ethylene Sulfate, has emerged as a critical "bi-functional" additive. Unlike traditional carbonates (e.g., Vinylene Carbonate), DTD operates effectively at both the anode and cathode.

This guide details the mechanistic role of DTD in forming a low-impedance Solid Electrolyte Interphase (SEI) on graphite anodes and a protective Cathode Electrolyte Interphase (CEI) on high-voltage NMC cathodes. It provides a rigorous, self-validating experimental framework for evaluating DTD efficacy.

Physiochemical Profile & Mechanistic Action[2]

The Kinetic Advantage

The primary value proposition of DTD is its reduction potential. Standard electrolyte solvents like Ethylene Carbonate (EC) reduce at approximately 0.8 V vs. Li/Li⁺.[2] DTD reduces at a higher potential (typically 1.3 V – 2.0 V vs. Li/Li⁺ ), allowing it to decompose sacrificially before the bulk solvent.

This "pre-passivation" creates a foundational SEI layer that blocks electron tunneling to solvent molecules, thereby preventing the continuous decomposition of EC and the associated generation of ethylene gas.

Reaction Mechanism

The reduction of DTD follows a ring-opening mechanism driven by the uptake of two electrons. This process yields lithium alkyl sulfate species and inorganic lithium sulfate (


). The inorganic component is crucial: 

possesses high ionic conductivity but low electronic conductivity, the ideal characteristics for an SEI component.
Figure 1: DTD Reduction & SEI Formation Pathway[3]

DTD_Mechanism DTD DTD Molecule (Cyclic Sulfate) Red1 1st Electron Transfer (Reduction ~1.5V) DTD->Red1 + e- Radical Radical Anion (Ring Opening) Red1->Radical S-O Bond Cleavage Dimer Dimerization/ Polymerization Radical->Dimer Radical Recombination Products SEI Products: Li2SO4 + ROSO2Li Dimer->Products + Li+ EC Bulk Solvent (EC) Products->EC Blocks e- Tunneling

Caption: Mechanistic pathway of DTD reduction. The preferential reduction leads to sulfur-rich inorganic species that passivate the electrode surface before solvent decomposition.

SEI/CEI Architecture & Composition[5]

Post-mortem analysis (XPS) of electrodes cycled with DTD reveals a distinct surface chemistry compared to carbonate-only electrolytes.

Anode SEI (Graphite)[6][7]
  • Inorganic Richness: DTD promotes the formation of

    
     and 
    
    
    
    (if fluorinated salts are present). These inorganic phases are mechanically brittle but ionically conductive.
  • Organic Flexibility: The alkyl sulfate components (

    
    ) provide flexibility, helping the SEI withstand the volume expansion of graphite (~10%) during lithiation.
    
  • Impedance: The resulting SEI is thinner and denser than the "fluffy" organic layer formed by EC decomposition, resulting in lower interfacial impedance (

    
    ).
    
Cathode CEI (NMC/LCO)

DTD is oxidatively stable up to high voltages but can participate in surface complexation on the cathode. It helps form a sulfate-rich CEI that:

  • Inhibits the oxidation of the electrolyte at voltages >4.4V.

  • Suppresses the dissolution of transition metals (Mn, Ni) into the electrolyte, which would otherwise migrate to the anode and poison the SEI.

Experimental Protocol: Self-Validating Evaluation System

To rigorously evaluate DTD, one must isolate its effects from the bulk electrolyte. The following protocol uses a Control vs. Variable approach with built-in validation steps.

Materials & Preparation
  • Baseline Electrolyte: 1.0M

    
     in EC:EMC (3:7 wt%).[4]
    
  • Variable: Baseline + 1.0 wt% DTD (Optimized concentration often falls between 0.5% - 2.0%).

  • Cells: 2032 Coin cells (Half-cell for reduction potential, Full-cell for cycle life).

Workflow Diagram

Experimental_Protocol Prep 1. Electrolyte Prep (Control vs. 1% DTD) LSV 2. LSV Analysis (Li/Cu or Li/Graphite) Prep->LSV Determine Reduction V Form 3. Formation Cycling (C/20 Rate, 2 Cycles) LSV->Form If Red_V > 1.0V EIS 4. EIS Analysis (Nyquist Plot) Form->EIS Measure R_sei Cycle 5. Long-term Cycling (1C/1C, 45°C) EIS->Cycle If R_sei(DTD) < R_sei(Control) Cycle->Prep Optimize Conc.

Caption: Validation workflow. Step 2 confirms the mechanism (reduction potential), while Step 4 quantifies the impedance benefit before committing to long-term cycling.

Detailed Methodology
  • Linear Sweep Voltammetry (LSV):

    • Setup: Li/Cu or Li/Graphite half-cell.

    • Scan: OCV to 0.01V at 0.1 mV/s.

    • Validation Criteria: You must observe a reduction peak for the DTD cell in the 1.3V–1.6V range. If this peak is absent, the additive is degraded (hydrolyzed) or the cell is shorted.

  • Formation Protocol:

    • Cycling: 2 cycles at C/20 (low rate is critical to form a dense SEI).

    • Degassing: If using pouch cells, degas after formation. DTD should produce significantly less gas than the baseline.

  • Impedance Spectroscopy (EIS):

    • State: Measure at 50% SOC after formation.

    • Analysis: Fit to an equivalent circuit (

      
      ).
      
    • Success Metric: The DTD cell should show a lower

      
       (first semi-circle) compared to the baseline.
      

Performance Metrics & Data Interpretation

The following table summarizes typical comparative data when using DTD in an NMC/Graphite system.

Table 1: Comparative Performance Metrics
MetricBaseline (EC/EMC)Baseline + 1% VCBaseline + 1% DTDInterpretation
Reduction Peak (V) ~0.8 V~1.0 V~1.5 V DTD reduces earliest, dictating SEI chemistry.
Initial Coulombic Efficiency (ICE) 85.0%84.5%86.2% DTD suppresses solvent consumption, improving efficiency.
Interfacial Resistance (

)
25

35

18

Sulfate-based SEI is more ionic conductive than Carbonate-based.
Gas Generation High (Ethylene)LowVery Low DTD prevents EC reduction, minimizing gas.
High Temp Stability (45°C) PoorGoodExcellent Inorganic sulfates are thermally stable.
Note on Thermal Instability

While DTD improves cell thermal stability, the additive itself is thermally sensitive in the liquid electrolyte state. It can degrade if stored at >25°C for prolonged periods before cell injection. Storage Protocol: Always store DTD electrolytes at roughly 10°C to prevent hydrolysis or premature ring-opening.

References

  • National Institutes of Health (PMC). SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking. (2016).[5] [Link]

  • ACS Energy Letters. 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. (2021).[4] [Link]

  • MDPI. Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020).[6] [Link]

  • Journal of Power Sources (OSTI). Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach. (2017).[7] [Link]

  • ResearchGate. Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime. (2015).[2] [Link]

Sources

Foundational

Advanced Thermal Stability Analysis: 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

The following guide details the thermal stability analysis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (commonly referred to as 2,3-Butanediol Cyclic Sulfate or 4,5-Me₂-DTD ). This compound is a critical electrolyte...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the thermal stability analysis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (commonly referred to as 2,3-Butanediol Cyclic Sulfate or 4,5-Me₂-DTD ). This compound is a critical electrolyte additive for Lithium-Ion Batteries (LIBs), utilized to form robust Solid Electrolyte Interphases (SEI) on graphite and silicon anodes.

Executive Summary

Thermal stability is a governing parameter for the safety and efficacy of electrolyte additives. For 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (4,5-Me₂-DTD) , thermal decomposition does not merely represent a loss of active material; it triggers exothermic ring-opening reactions that can catalyze electrolyte runaway. This guide provides a rigorous framework for characterizing the thermal envelope of 4,5-Me₂-DTD, distinguishing between intrinsic material stability and system-level reactivity with LiPF₆-based electrolytes.

Chemical Identity & Physicochemical Context

Unlike its parent compound Ethylene Sulfate (DTD) , which is a solid melting at ~95°C, the introduction of methyl groups at the 4 and 5 positions alters the crystal lattice energy and entropy of fusion.

PropertySpecification
IUPAC Name 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Common Names 2,3-Butanediol Cyclic Sulfate; 4,5-Me₂-DTD
CAS Number 4440-89-5 (Generic); 1006381-03-8 (4R-trans)
Molecular Weight 152.17 g/mol
Physical State Solid (Low melting point) or Liquid (depending on isomer purity)
Primary Hazard Moisture sensitivity (Hydrolysis to sulfuric acid + diol)

Decomposition Mechanisms

Understanding how 4,5-Me₂-DTD fails is prerequisite to designing safe experiments. The decomposition is rarely a simple homolytic cleavage; it is a nucleophilic attack or Lewis-acid catalyzed ring opening.

Mechanism 1: Intrinsic Thermal Elimination

At high temperatures (>180°C), the strained five-membered ring undergoes elimination, releasing sulfur dioxide (


) and forming ketones or conjugated dienes.
Mechanism 2: Lewis Acid Catalysis (Electrolyte Context)

In the presence of


 (which exists in equilibrium with 

), the strong Lewis acid

attacks the sulfate oxygen. This lowers the decomposition onset significantly, often shifting it from >200°C (pure) to <150°C (in electrolyte).

DecompositionPathways Compound 4,5-Me2-DTD (Cyclic Sulfate) RingOpen Ring Opening (C-O Bond Scission) Compound->RingOpen Intrinsic Coordination PF5-Oxygen Complex Compound->Coordination + PF5 Heat Thermal Stress (>180°C) LewisAcid Lewis Acid (PF5) (from LiPF6) Gas Gas Generation (SO2, Ethylene) RingOpen->Gas Polymer Poly(ether-sulfate) Residue RingOpen->Polymer Fluorosulfate Alkyl Fluorosulfates (Toxic/Reactive) Coordination->Fluorosulfate Catalyzed Fluorosulfate->Gas Secondary Decay

Figure 1: Dual decomposition pathways showing intrinsic thermal stress vs. Lewis-acid catalyzed degradation common in battery electrolytes.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature (


) and enthalpy of decomposition (

).
  • Sample Preparation:

    • Environment: All handling must occur in an Argon-filled glovebox (

      
       ppm). Moisture hydrolyzes the sulfate, creating sulfuric acid artifacts in the DSC trace.
      
    • Pan Selection: Use High-Pressure Gold-Plated Steel Crucibles (resistant to >100 bar). Standard aluminum pans may react with generated

      
       or rupture.
      
    • Mass: Weigh

      
       mg of 4,5-Me₂-DTD.
      
  • Instrument Setup:

    • Purge Gas: Nitrogen or Argon at 50 mL/min.

    • Reference: Empty high-pressure crucible of identical mass.

  • Temperature Program:

    • Equilibration: Hold at 25°C for 5 minutes.

    • Ramp: Heat from 25°C to 300°C at 5°C/min . (Note: Slower rates like 2°C/min yield more accurate

      
       but lower signal-to-noise).
      
  • Data Analysis:

    • Identify the first exothermic deviation from baseline.

    • Integrate the peak to find

      
       (J/g). A sharp, narrow peak indicates autocatalytic decomposition.
      
Protocol B: Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Self-Accelerating Decomposition Temperature" (SADT) for bulk safety.

  • Sample Loading: Load 1.0 g of sample into a spherical Titanium or Hastelloy bomb.

  • Mode: Heat-Wait-Search (HWS).

    • Heat: Step 5°C.

    • Wait: 15 minutes for thermal equilibrium.

    • Search: Monitor for self-heating rate

      
       °C/min.
      
  • Termination: Exotherm detection or max temp 350°C.

Data Interpretation & Validation

The thermal profile of 4,5-Me₂-DTD differs from DTD due to the steric hindrance of the methyl groups.

ParameterExpected Range (Pure)Expected Range (in 1M LiPF₆)Interpretation
Melting Point (

)
Varies by isomer (Racemic liquid/solid mix)N/A (Dissolved)Endothermic peak.[1] Sharpness indicates purity.
Decomposition Onset (

)
180°C - 210°C130°C - 160°C

catalyzes ring opening, lowering stability by ~50°C.
Peak Temperature (

)
220°C - 240°C170°C - 190°CPoint of maximum reaction rate.
Enthalpy (

)
-300 to -600 J/gVariesHigh exothermicity warns of thermal runaway risks.
Validation Check (Self-Correcting Step)

If your DSC shows an endotherm before 100°C that is not the melting point, your sample is likely wet. The hydrolysis product (2,3-butanediol) boils/evaporates, appearing as an endotherm. Action: Dry sample under vacuum at 40°C for 12h and re-run.

Synthesis of Thermal Stability Workflow

ThermalAnalysisWorkflow Start Start: 4,5-Me2-DTD Sample PurityCheck Purity Verification (H-NMR / KF Titration) Start->PurityCheck Decision Is H2O < 20ppm? PurityCheck->Decision Drying Vacuum Dry 40°C, 12h Decision->Drying No DSC DSC Analysis (High Pressure Pan) Decision->DSC Yes TGA TGA Analysis (Mass Loss Onset) Decision->TGA Yes Drying->PurityCheck Analysis Data Correlation DSC->Analysis Exotherm Onset TGA->Analysis Volatilization Report Thermal Stability Profile (Safe Operating Window) Analysis->Report

Figure 2: Operational workflow for validating thermal stability, emphasizing the critical moisture control step.

Safety & Handling Recommendations

Based on the thermal properties of cyclic sulfates:

  • Cold Storage: Store at 2-8°C under Argon. Thermal degradation is slow but cumulative over months at room temperature.

  • Electrolyte Mixing: Do not heat electrolyte mixtures containing 4,5-Me₂-DTD above 60°C during dissolution, as trace HF from

    
     can initiate ring-opening polymerization.
    
  • Transport: Classified as moisture-sensitive. Ensure secondary containment to prevent hydrolysis-induced pressurization.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618.

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988.

  • Sigma-Aldrich. (2024). 1,3,2-Dioxathiolane 2,2-dioxide Product Specification & Safety Data.

  • Smart, M. C., et al. (2005). Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes. Journal of Power Sources, 146(1-2), 322-326.

Sources

Exploratory

Decomposition pathways of DTD on graphite anodes

Decomposition Pathways of DTD on Graphite Anodes: A Mechanistic & Practical Guide Part 1: Executive Summary 1,3,2-Dioxathiolane-2,2-dioxide (DTD) , commonly known as Ethylene Sulfate (ESa), has emerged as a critical film...

Author: BenchChem Technical Support Team. Date: February 2026

Decomposition Pathways of DTD on Graphite Anodes: A Mechanistic & Practical Guide

Part 1: Executive Summary

1,3,2-Dioxathiolane-2,2-dioxide (DTD) , commonly known as Ethylene Sulfate (ESa), has emerged as a critical film-forming additive for high-energy Lithium-ion batteries (LIBs).[1] Unlike conventional carbonates (e.g., Vinylene Carbonate, VC), DTD operates through a distinct sulfur-based reduction mechanism that passivates graphite anodes at higher potentials (~1.4 V vs. Li/Li⁺) than the primary solvent, Ethylene Carbonate (EC, ~0.8 V).

This guide synthesizes the electrochemical and chemical decomposition pathways of DTD. It provides researchers with the mechanistic grounding to optimize electrolyte formulations, specifically targeting the suppression of solvent co-intercalation and the reduction of interfacial impedance (


).

Part 2: Fundamental Chemistry & Thermodynamics

The efficacy of DTD stems from its electronic structure. The presence of the sulfonyl group (


) induces high electron deficiency in the five-membered ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to carbonate solvents.
Thermodynamic Hierarchy (DFT Insights)

To design effective electrolytes, one must respect the reduction hierarchy. DTD must reduce before the solvent to form the foundational SEI layer.

MoleculeLUMO Energy (eV, B3LYP/6-311G**)Reduction Potential (

vs. Li/Li⁺)
Function
DTD -0.35 to -0.50 ~1.4 - 1.5 Primary SEI Former
VC ~0.05~1.3Polymerizing Additive
EC ~0.80~0.8Bulk Solvent
PC ~0.95~0.7Co-intercalation Risk

Note: Lower LUMO values indicate a higher tendency to accept electrons (reduce).

Part 3: Mechanistic Decomposition Pathways

The decomposition of DTD is not a simple single-step reduction.[2][3] It involves a multi-electron transfer process coupled with ring-opening reactions that dictate the final SEI composition.

Mechanism A: The Sulfate/Ethylene Pathway (Dominant)

This pathway explains the formation of the inorganic-rich SEI (Li₂SO₄) and the generation of gas byproducts.

  • Electron Injection: DTD accepts 2 electrons from the graphite anode.

  • Ring Opening: The C-O bonds cleave due to ring strain and electronic repulsion.

  • Product Formation: The sulfate moiety precipitates as Lithium Sulfate (

    
    ), while the organic backbone is ejected as Ethylene gas (
    
    
    
    ).
Mechanism B: The Alkyl Sulfite/Sulfate Pathway

In competing reactions, incomplete fragmentation leads to organic lithium alkyl sulfates (


), which act as flexible "linkers" within the SEI, improving mechanical elasticity.
Visualization of Signaling Pathways

DTD_Decomposition cluster_SEI Resulting Solid Electrolyte Interphase (SEI) DTD DTD Molecule (Solution) Intermediate Radical Anion (Ring Strain) DTD->Intermediate + 2e- + 2Li+ Graphite Graphite Surface (e- Source) Graphite->Intermediate Electron Transfer Transition C-O Bond Cleavage Intermediate->Transition Ring Opening Li2SO4 Li2SO4 (Inorganic SEI Matrix) Transition->Li2SO4 Major Pathway Ethylene Ethylene (C2H4) (Gas Byproduct) Transition->Ethylene Elimination ROSO2Li ROSO2Li (Organic Linkers) Transition->ROSO2Li Minor Pathway (Partial Reduction)

Figure 1: Electrochemical reduction pathway of DTD on graphite, highlighting the bifurcation between inorganic sulfate formation and organic linker generation.

Part 4: SEI Composition & Characterization

Validating the DTD mechanism requires precise surface analysis. The hallmark of a DTD-derived SEI is the presence of high-binding-energy sulfur species, distinct from the lower-energy sulfides (


) often found with other additives.
XPS Binding Energy Reference Table (S 2p Spectra)
ComponentChemical StateBinding Energy (eV)Origin
Sulfates

(

)
168.5 - 170.0 Complete DTD reduction
Sulfites

(

)
166.0 - 167.5 Partial reduction
Alkyl Sulfates

167.0 - 168.0 Organic SEI integration
Sulfides

160.5 - 162.0 Deep reduction (Over-discharge)

Part 5: Experimental Validation Protocols

To ensure scientific integrity, use these self-validating protocols. These workflows allow you to confirm DTD activity independent of vendor claims.

Protocol 1: Differential Capacity Analysis (dQ/dV)

Objective: Confirm preferential reduction of DTD over EC.

  • Cell Setup: Assemble Graphite/Li half-cells (coin cells).

  • Electrolyte: Control (1.0M LiPF₆ in EC/EMC 3:7) vs. Target (Control + 1.0 wt% DTD).

  • Cycling: Perform formation cycle at C/20 rate from OCV to 0.01 V.

  • Data Processing: Calculate

    
     (Differential Capacity).
    
  • Validation Criteria:

    • DTD Peak: Look for a sharp reduction peak at 1.3 – 1.45 V .

    • EC Suppression: The broad EC reduction peak at ~0.8 V should be significantly diminished or absent in the DTD cell, confirming effective passivation.

Protocol 2: Post-Mortem Surface Analysis (XPS Workflow)

Objective: Quantify SEI chemical composition.[4][5]

XPS_Workflow Disassemble 1. Cell Disassembly (Argon Glovebox, <0.1 ppm H2O) Rinse 2. Electrode Rinsing (DMC Solvent, 3x30s) Disassemble->Rinse Remove residual salt Transfer 3. Vacuum Transfer (Inert Transfer Vessel) Rinse->Transfer Prevent oxidation Analysis 4. XPS Acquisition (S 2p, C 1s, O 1s) Transfer->Analysis Ultra-high vacuum Fitting 5. Peak Deconvolution (Ref: C-C @ 284.8 eV) Analysis->Fitting Identify Li2SO4 vs Li2S

Figure 2: Step-by-step workflow for characterizing DTD-derived SEI layers to prevent atmospheric contamination artifacts.

Part 6: Impact on Electrochemical Performance

The mechanistic pathway of DTD directly translates to macroscopic battery performance metrics.

  • Impedance Reduction: The

    
     rich SEI is highly ionic conductive compared to the resistive 
    
    
    
    formed by pure EC decomposition. This lowers the initial DC Internal Resistance (DCIR).
  • Thermal Stability: Sulfate-based SEI layers exhibit higher thermal onset temperatures for decomposition compared to alkyl carbonate layers, enhancing safety.

  • PC Compatibility: DTD forms a dense layer quickly, allowing the use of Propylene Carbonate (PC) in electrolytes without the risk of graphite exfoliation.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. Link

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science. Link

  • Buschmann, H., et al. (2018). The influence of DTD on the SEI formation on graphite anodes. Journal of Power Sources. Link

  • Wang, C., et al. (2019). Sulfur-containing additives for lithium-ion batteries: Mechanisms and performance. Electrochimica Acta. Link

  • Zhang, B., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells.[1][6] ACS Energy Letters. Link

Sources

Foundational

Technical Whitepaper: Solubility and Stability of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide in Carbonate Electrolytes

The following technical guide is structured to address the specific physicochemical properties, solubility behavior, and handling protocols for 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (often referred to as Dimethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific physicochemical properties, solubility behavior, and handling protocols for 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (often referred to as Dimethyl-DTD or 2,3-Butanediol Cyclic Sulfate ) within the context of non-aqueous electrolyte systems (EC/DMC).

Executive Summary

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (CAS: 4440-89-5) is a cyclic sulfate additive used in lithium-ion batteries to engineer the Solid Electrolyte Interphase (SEI). Structurally analogous to Ethylene Sulfate (DTD), the addition of methyl groups at the 4 and 5 positions alters its reduction potential and solubility profile.

This guide provides a rigorous analysis of its solubility in Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) systems. Unlike simple solvents, electrolyte formulations are complex fluids where salt concentration (


) and temperature drastically alter solubility limits. Therefore, this document prioritizes self-validating experimental protocols  over static data points, empowering researchers to determine precise limits for their specific formulations.

Physicochemical Profile & Theoretical Solubility

Structural Determinants of Solubility

The solubility of DM-DTD in EC/DMC is governed by the "like dissolves like" principle, but with specific caveats regarding the cyclic sulfate ring strain.

  • Polarity: The sulfonyl (

    
    ) group imparts significant polarity, making it highly compatible with the high-dielectric component (EC) of the solvent blend.
    
  • Steric Hindrance: The two methyl groups increase the lipophilicity compared to the parent DTD. This enhances solubility in the low-viscosity linear carbonate (DMC) but slightly reduces the packing density in the solvation shell of

    
     ions.
    
  • Solvent Interaction: In a standard 1:1 EC/DMC mixture, DM-DTD acts as a co-solvent at low concentrations (<5 wt%). However, at lower temperatures (<10°C), the solubility drops sharper than that of linear additives due to the rigidity of the cyclic structure.

Estimated Solubility Limits (EC/DMC 1:1 v/v)

Note: Values are empirical estimates based on structural analogs (DTD) and standard electrolyte thermodynamics.

ParameterConditionEstimated Limit (wt%)Rheological Impact
Standard Solubility 25°C, Neat Solvent> 15.0 wt%Negligible viscosity change
Practical Usage 25°C, 1.0M

0.5 – 5.0 wt% Competitive solvation with

Low Temp Limit -10°C, 1.0M

< 3.0 wt%Risk of precipitation/crystallization
High Temp Stability 60°CSolubleRisk of thermal ring-opening

Critical Insight: While the additive is theoretically soluble up to >15%, practical usage is capped at ~5% not by solubility, but by electrochemical saturation (excess additive increases impedance without improving SEI) and salt competition (high


 concentrations "salt out" neutral organic additives).

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on literature values derived from neat solvents. The presence of lithium salts (


, LiFSI) significantly depresses the solubility of neutral additives. Use the following Visual Saturation & GC-FID Validation  workflow.
Reagents & Equipment
  • Solvent: EC/DMC (1:1 v/v, Battery Grade,

    
     ppm 
    
    
    
    ).
  • Salt:

    
     (Battery Grade).[1][2]
    
  • Analyte: 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (Dry, >99.5%).

  • Instrumentation: GC-FID (Gas Chromatography - Flame Ionization Detector) or HPLC-UV.

  • Environment: Argon-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).
Step-by-Step Methodology

Step 1: Preparation of Base Electrolyte Prepare 100 mL of 1.0M


 in EC/DMC (1:1). Ensure the solution is clear and equilibrated at 25°C.

Step 2: Incremental Saturation (The "Cloud Point" Method)

  • Aliquot 10 mL of electrolyte into a transparent vial.

  • Add DM-DTD in 0.5 wt% increments (approx. 50-60 mg).

  • Vortex for 3 minutes after each addition.

  • Observe for Tyndall effect (laser scattering) or visible precipitate.

  • Record the mass added (

    
    ) when the solution remains turbid for >10 minutes.
    

Step 3: Temperature Stress Test Place the saturated sample in a environmental chamber at 0°C for 24 hours. If crystals form, the practical solubility limit for low-temperature applications has been exceeded.

Step 4: Quantitative Verification (GC-FID) Filter the saturated supernatant (0.2 µm PTFE filter) and dilute 1:100 in Acetonitrile. Inject into GC-FID to quantify the exact dissolved concentration against a calibration curve.

Workflow Diagram (Graphviz)

SolubilityProtocol Start Start: Dry Solvent Prep (EC/DMC + LiPF6) Add Incremental Addition (+0.5 wt% DM-DTD) Start->Add Mix Vortex & Equilibrate (25°C, 10 mins) Add->Mix Check Visual Inspection (Turbidity/Precipitate?) Mix->Check Check->Add Clear Solution Record Record Mass (M_cloud) = Saturation Point Check->Record Cloudy/Precipitate Stress Thermal Stress Test (0°C for 24h) Record->Stress Analyze Filter & GC-FID Analysis (Precise Quantification) Stress->Analyze Supernatant

Caption: Figure 1. Self-validating workflow for determining the practical solubility limit of DM-DTD in electrolyte systems.

Stability & Reactivity Profile

The solubility of DM-DTD is not a static parameter; it is time-dependent due to chemical reactivity. Cyclic sulfates are electrophiles . In the presence of trace moisture or nucleophiles, they undergo ring-opening reactions.

Hydrolysis Mechanism (Moisture Sensitivity)

If the EC/DMC solvent contains moisture (>20 ppm), DM-DTD will hydrolyze. This is a critical failure mode because the hydrolysis products (sulfuric acid derivatives) trigger the decomposition of


 into 

(Hydrofluoric Acid).

Reaction Pathway:



(Note: The actual pathway involves intermediate sulfate esters, but the terminal acidity is the primary concern.)
Nucleophilic Attack (SEI Formation)

The utility of DM-DTD relies on its reactivity. During the first charge cycle (Formation), it accepts electrons on the anode surface at approx. 1.5V - 1.0V (vs.


), reducing to form an insoluble Lithium Alkyl Sulfate species. This species precipitates to form the SEI.

Implication for Solubility: If the solution is stored at high temperatures (>45°C) before cell filling, spontaneous reactions with solvent impurities may consume the additive, effectively "lowering" its concentration.

Degradation Pathway Diagram (Graphviz)

Degradation DTD DM-DTD (Cyclic Sulfate) Inter Ring Opening (Transition State) DTD->Inter + H2O H2O Trace H2O (Impurity) H2O->Inter Acid Acid Generation (H2SO4 / R-SO3H) Inter->Acid Hydrolysis LiPF6 LiPF6 Salt Acid->LiPF6 Catalyzes Decomp HF HF Generation (Critical Failure) LiPF6->HF Degradation

Caption: Figure 2. The cascade effect of moisture contamination leading to HF generation via DM-DTD hydrolysis.

Safety & Handling (E-E-A-T)

Warning: Cyclic sulfates are structurally related to dimethyl sulfate, a potent alkylating agent and carcinogen. While DM-DTD is less volatile, it must be handled with extreme caution.

  • Engineering Controls: All handling must occur in a fume hood or inert glovebox.

  • PPE: Butyl rubber gloves are recommended over nitrile for extended exposure to concentrated sulfates.

  • Neutralization: Spills should be neutralized with a dilute ammonia or sodium bicarbonate solution to open the ring and form harmless salts before disposal.

References

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews.

    • Context: Authoritative review on electrolyte additives and solv
  • Haregewoin, A. M., et al. (2016). "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science.

    • Context: Detailed categorization of sulfur-containing additives including cyclic sulf
  • Sigma-Aldrich. "Product Specification: 1,3,2-Dioxathiolane 2,2-dioxide (DTD)."

    • Context: Baseline physical properties for the parent cyclic sulfate compound.[3]

  • Santa Cruz Biotechnology. "4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide Data Sheet."

    • Context: Specific CAS verification (4440-89-5)

Sources

Protocols & Analytical Methods

Method

Application Note: Determining the Optimal Concentration of Dithiodipropionic Anhydride (DTD) as an Electrolyte Additive for Enhanced Performance of NMC811 Cathodes

Introduction: The Challenge of High-Nickel Cathodes and the Role of Electrolyte Additives The quest for higher energy density in lithium-ion batteries has propelled the development of nickel-rich layered oxides, with LiN...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of High-Nickel Cathodes and the Role of Electrolyte Additives

The quest for higher energy density in lithium-ion batteries has propelled the development of nickel-rich layered oxides, with LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) being a frontrunner due to its high specific capacity. However, the high nickel content in NMC811 presents significant challenges, including inherent structural instability and aggressive side reactions at the cathode-electrolyte interphase (CEI). These detrimental reactions lead to capacity fade, impedance growth, and gas generation, ultimately limiting the cycle life and safety of the battery.[1][2]

Electrolyte engineering, particularly the use of functional additives, has emerged as a critical strategy to mitigate these issues. Additives can preferentially adsorb or react on the electrode surfaces to form a stable and protective CEI, thereby suppressing electrolyte decomposition and transition metal dissolution. Among various candidates, 1,3,2-dioxathiolane-2,2-dioxide, commonly known as ethylene sulfate (DTD), has garnered attention as a promising film-forming additive. This application note provides a comprehensive guide for researchers on determining the optimal concentration of DTD to enhance the electrochemical performance of NMC811 cathodes.

Mechanism of Action: How DTD Stabilizes the Electrode-Electrolyte Interphase

DTD is primarily recognized for its ability to form a stable solid electrolyte interphase (SEI) on the anode. It is reduced at a higher potential than conventional carbonate solvents like ethylene carbonate (EC), leading to the formation of a robust SEI layer rich in lithium sulfite (Li₂SO₃) and lithium alkyl sulfonates (ROSO₂Li).[3] This stable SEI effectively suppresses the continuous decomposition of the electrolyte on the anode surface.

While its primary action is on the anode, the benefits of DTD extend to the overall cell chemistry, which is crucial for the performance of the NMC811 cathode. A stable anode SEI minimizes the consumption of lithium inventory and reduces the generation of soluble parasitic reaction products that can migrate and degrade the cathode surface. Furthermore, sulfur-containing additives like DTD can contribute to the formation of a more effective CEI on the cathode, protecting it from direct contact with the bulk electrolyte and mitigating oxidative decomposition.

The proposed mechanism involves the electrochemical oxidation of DTD on the NMC811 surface at high potentials. This process contributes to a stable CEI layer that can suppress the parasitic reactions between the highly reactive delithiated NMC811 and the electrolyte.

Figure 1: Proposed mechanism of DTD in a Li-ion cell with an NMC811 cathode.

Determining the Optimal Concentration: A Balance of Performance and Stability

The concentration of DTD in the electrolyte is a critical parameter that dictates its effectiveness. An insufficient amount may lead to incomplete formation of the protective interphase layers, while an excess can result in increased interfacial impedance and potentially detrimental side reactions. It is crucial to understand that the "optimal" concentration is not a universal value but is dependent on various factors including:

  • Co-additives: DTD is often used in conjunction with other additives like vinylene carbonate (VC). The synergistic or antagonistic effects of these combinations will influence the required concentration of DTD.

  • Operating Temperature: A significant concern with DTD is its thermal stability. At elevated temperatures (e.g., 55°C), DTD can decompose, leading to accelerated capacity degradation.[4] Therefore, a lower concentration might be preferable for high-temperature applications.

  • Cell Chemistry: The specific surface area and reactivity of the NMC811 and anode materials can influence the amount of DTD required for effective passivation.

The following table summarizes typical concentration ranges and their potential effects, based on available literature. It is intended as a starting point for optimization studies.

DTD Concentration (wt.%)Expected EffectsPotential Drawbacks
< 0.5% Insufficient to form a complete and uniform protective layer on the electrodes. Minimal improvement in cycle life and performance.Limited to no beneficial effect.
0.5% - 2.0% Generally considered the effective range for improving cycling stability and coulombic efficiency by forming stable SEI and CEI layers.[5]At the higher end of this range, an increase in initial impedance may be observed.
> 2.0% Can lead to the formation of an overly thick and resistive interphase layer, impeding lithium-ion transport and increasing cell polarization.[3]Increased interfacial resistance, reduced rate capability, and potential for accelerated degradation at high temperatures.

Experimental Protocols for Optimization

To determine the optimal DTD concentration for your specific NMC811-based system, a systematic experimental approach is necessary. The following protocols provide a framework for this investigation.

Protocol 1: Electrolyte Preparation
  • Baseline Electrolyte: Prepare a standard electrolyte solution, for example, 1 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate (EC) and ethyl methyl carbonate (EMC).

  • Additive Incorporation:

    • Create a series of electrolyte batches with varying weight percentages of DTD (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0%).

    • Ensure DTD is fully dissolved in the baseline electrolyte by stirring in an argon-filled glovebox for at least 12 hours.

    • If using co-additives (e.g., 2% VC), prepare a separate set of electrolytes containing the co-additive(s) and the varying concentrations of DTD.

Protocol 2: Coin Cell Assembly (NMC811/Graphite)

This protocol outlines the assembly of CR2032 coin cells, a standard format for initial electrochemical screening.

  • Electrode Preparation:

    • Cathode: Prepare a slurry of 94 wt.% NMC811, 3 wt.% Super P carbon black, and 3 wt.% polyvinylidene fluoride (PVDF) binder in N-methyl-2-pyrrolidone (NMP). Coat the slurry onto aluminum foil, dry, and punch into 14 mm diameter discs.

    • Anode: Prepare a slurry of 95 wt.% graphite, 2.5 wt.% Super P, and 2.5 wt.% carboxymethyl cellulose (CMC) binder in deionized water. Coat onto copper foil, dry, and punch into 15 mm diameter discs.

    • Dry the electrodes under vacuum at 120°C for at least 12 hours before transferring to a glovebox.

  • Cell Assembly (in an Argon-filled glovebox):

    • Place the NMC811 cathode in the center of the coin cell's positive case.

    • Dispense a precise amount of the prepared electrolyte (e.g., 20 µL) onto the cathode surface.

    • Position a Celgard 2325 separator on top of the cathode.

    • Add another small drop of electrolyte (e.g., 5 µL) to the separator.

    • Place the graphite anode on the separator.

    • Add the spacer disc and spring.

    • Carefully place the negative cap and crimp the cell using a coin cell crimper.

    • Allow the assembled cells to rest for at least 12 hours to ensure complete electrolyte wetting.

Figure 2: Schematic of the coin cell assembly process.

Protocol 3: Electrochemical Characterization
  • Formation Cycles:

    • Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles between a voltage range of 2.8 V and 4.2 V. This is crucial for the initial formation of the SEI and CEI layers.

  • Rate Capability Test:

    • Cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) for a set number of cycles at each rate to evaluate the impact of DTD on the cell's power performance.

  • Long-Term Cycling:

    • Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to assess the long-term stability and capacity retention.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at different states of charge (SOC) and at various points during the cycling life to monitor the evolution of the interfacial and charge-transfer resistances.

Data Analysis and Interpretation

The optimal DTD concentration will be the one that provides the best balance of the following performance metrics:

  • High and Stable Capacity Retention: The primary goal is to minimize capacity fade over extended cycling.

  • High Coulombic Efficiency: A coulombic efficiency approaching 100% indicates fewer parasitic side reactions.

  • Low Impedance Growth: Minimal increase in cell resistance over cycling suggests a stable and ionically conductive interphase.

  • Good Rate Capability: The ability to maintain a high capacity at high charge and discharge rates.

By systematically comparing the electrochemical performance of cells with varying DTD concentrations, researchers can identify the optimal formulation for their specific NMC811-based battery system. It is also recommended to conduct post-mortem analysis (e.g., SEM, XPS) on the cycled electrodes to correlate the electrochemical performance with the morphology and composition of the SEI and CEI layers.

Conclusion and Future Outlook

Dithiodipropionic anhydride (DTD) is a valuable electrolyte additive for improving the performance of NMC811 cathodes by contributing to the formation of stable electrode-electrolyte interphases. However, its concentration must be carefully optimized to maximize its benefits while mitigating potential drawbacks, such as increased impedance and thermal instability. The protocols outlined in this application note provide a robust framework for researchers to systematically determine the optimal DTD concentration for their specific applications. Future research should focus on understanding the synergistic effects of DTD with other advanced additives and developing novel sulfur-based additives with enhanced thermal stability for next-generation high-energy lithium-ion batteries.

References

  • Investigating Cathode Electrolyte Interphase Formation in NMC 811 Primary Particles through Advanced 4D-STEM ACOM Analysis. (2024). Applied Sciences. [Link]

  • Investigating Cathode Electrolyte Interphase Formation in NMC 811 Primary Particles Through Advanced 4D-STEM ACOM Analysis. (2023). arXiv. [Link]

  • Ethylene sulfate as film formation additive to improve the compatibility of graphite electrode for lithium-ion battery. (n.d.). ResearchGate. [Link]

  • DTD Electrolyte Additive Market 2026 Forecast to 2033. (2026). LinkedIn. [Link]

  • Effect of additives on the high-temperature performance of a sodium bis(oxalato)borate in triethyl phosphate electrolyte in sodium-ion batteries. (2025). Scientific Reports. [Link]

Sources

Application

Application Notes and Protocols for Dissolving Dithiol and Disulfide Compounds (DTD) in Non-Aqueous Electrolytes

Abstract This guide provides detailed protocols and scientific rationale for the dissolution of dithiol and disulfide-containing compounds (DTDs) in non-aqueous electrolytes. Focusing on 2,5-Dimercapto-1,3,4-thiadiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed protocols and scientific rationale for the dissolution of dithiol and disulfide-containing compounds (DTDs) in non-aqueous electrolytes. Focusing on 2,5-Dimercapto-1,3,4-thiadiazole (DMcT) as a representative DTD compound due to its relevance in energy storage and complex coordination chemistry, this document addresses the inherent challenges of its solubility. We present systematic methodologies for solvent selection, dissolution enhancement, and stability verification. The protocols are designed for researchers, chemists, and materials scientists working in fields such as battery technology, particularly lithium-sulfur batteries, redox flow batteries, and electro-organic synthesis. The aim is to provide a robust framework for preparing stable, homogeneous DTD-containing non-aqueous electrolytes, ensuring experimental reproducibility and accuracy.

Part 1: Foundational Principles of DTD Solubility

The dissolution of DTD compounds, particularly 2,5-Dimercapto-1,3,4-thiadiazole (DMcT), in non-aqueous solvents is a critical step for their application in electrochemical systems. The solubility is governed by the compound's complex tautomerism and the physicochemical properties of the solvent.

The Tautomerism of DMcT

DMcT exists in a tautomeric equilibrium between a dithiol form and a thione-thiol form.[1][2] In the solid state, the dithiol tautomer is predominant.[1] However, in solution, the equilibrium can be influenced by the solvent's polarity, acidity, or basicity. This dynamic behavior is central to understanding its solubility. The thiol groups (-SH) are acidic and can be deprotonated, significantly enhancing solubility in polar or basic solvents.

Solvent Selection Criteria

The choice of a non-aqueous solvent is paramount and should be based on several key parameters. The ideal solvent should not only dissolve the DTD compound and the supporting electrolyte salt but also exhibit high chemical and electrochemical stability.

Key Solvent Properties:

  • Polarity and Dielectric Constant: High-polarity solvents are generally more effective at dissolving polar molecules like DMcT and solvating ions from the supporting electrolyte.

  • Viscosity: Low viscosity is crucial for high ionic conductivity, which is essential for electrochemical applications.[3]

  • Purity: The presence of impurities, especially water and oxygen, can lead to undesirable side reactions, such as the oxidation of thiol groups to form disulfide polymers.[4][5] Therefore, the use of anhydrous, high-purity solvents is mandatory.[6]

A summary of commonly used non-aqueous solvents is provided in Table 1.

SolventAbbreviationDielectric Constant (at 25°C)Viscosity (cP at 25°C)Boiling Point (°C)Key Characteristics
Acetonitrile ACN36.60.3481.6High polarity, low viscosity, wide electrochemical window. Common choice for DMcT studies.[7]
Dimethyl Sulfoxide DMSO46.71.99189Highly polar aprotic solvent, excellent dissolving power. Can be reactive.
Propylene Carbonate PC64.92.53242High dielectric constant, good for dissolving salts. High viscosity.
Dimethyl Carbonate DMC3.10.5890Low viscosity, often used as a co-solvent to reduce the viscosity of EC-based electrolytes.[6]
1,2-Dimethoxyethane DME7.20.4585Good solvating ability for lithium ions (glyme).
N,N-Dimethylformamide DMF38.30.80153High polarity, good solvent for many organic compounds. Used in gel electrolyte preparation with DMcT.[8]

Table 1: Properties of common non-aqueous solvents for electrolyte formulation.

Part 2: Protocols for Dissolution

All procedures involving non-aqueous electrolytes should be performed under an inert atmosphere (e.g., in an argon-filled glovebox) with water and oxygen levels maintained below 0.5 ppm to prevent degradation of the sample and solvent.[6]

Protocol 2.1: Standard Dissolution in Aprotic Polar Solvents

This protocol details the direct dissolution of DMcT in a common solvent like acetonitrile (ACN), which is frequently used in electrochemical studies of this compound.[7]

Materials and Equipment:

  • 2,5-Dimercapto-1,3,4-thiadiazole (DMcT), high purity

  • Anhydrous acetonitrile (ACN), battery grade

  • Supporting electrolyte (e.g., Lithium perchlorate, LiClO₄ or Tetra-n-butylammonium perchlorate, TBAP)

  • Argon-filled glovebox

  • Analytical balance

  • Volumetric flasks, Class A

  • Magnetic stirrer and stir bars

Step-by-Step Procedure:

  • Preparation: Transfer all materials and equipment into the glovebox. Allow them to equilibrate with the glovebox atmosphere for at least 2 hours.

  • Solvent Dispensing: Using a clean, dry pipette, dispense the required volume of anhydrous ACN into a volumetric flask.

  • Supporting Electrolyte Addition: Weigh the required mass of the supporting electrolyte (e.g., for a 0.1 M solution of LiClO₄ in 10 mL ACN, add 10.64 mg). Add it to the ACN.

  • Initial Dissolution: Add a magnetic stir bar and stir the solution until the supporting electrolyte is fully dissolved. This may take several minutes.

  • DMcT Addition: Accurately weigh the desired mass of DMcT. For example, for a 10 mM solution in 10 mL, weigh 1.50 mg of DMcT.

  • Final Dissolution: Carefully add the DMcT powder to the stirring electrolyte solution. Continue stirring until the solid is completely dissolved. The solution should be clear and colorless. Gentle sonication can be used to expedite dissolution if necessary.

  • Storage: Store the final electrolyte solution in a tightly sealed container within the glovebox.

Protocol 2.2: Enhanced Dissolution using a Basic Additive

In cases of poor solubility or for applications requiring higher concentrations, the acidity of the thiol groups can be leveraged. Adding a non-nucleophilic base deprotonates the DMcT, forming a more soluble salt in situ.

Materials and Equipment:

  • All materials from Protocol 2.1

  • Pyridine or Triethylamine (TEA), anhydrous

Step-by-Step Procedure:

  • Follow steps 1-4 from Protocol 2.1 to prepare the supporting electrolyte solution.

  • DMcT Addition: Add the weighed DMcT powder to the stirring solution. It may not fully dissolve at this stage.

  • Base Addition: Using a microsyringe, add a stoichiometric equivalent of the base (e.g., pyridine or TEA) relative to the DMcT. For instance, for 10 mM DMcT, add 20 mM of TEA to deprotonate both thiol groups.

  • Observation: Upon addition of the base, the DMcT should rapidly dissolve. The presence of a base can influence the electrochemical potentials of DMcT redox reactions.[7]

  • Stirring: Allow the solution to stir for an additional 10-15 minutes to ensure homogeneity.

  • Storage: Store the solution as described in Protocol 2.1.

Part 3: Verification and Stability Assessment

Visual and Spectroscopic Verification
  • Visual Inspection: A successfully prepared solution should be clear, homogeneous, and free of any particulate matter.

  • UV-Vis Spectroscopy: This technique can confirm the presence of the dissolved DMcT and monitor its stability over time. The characteristic absorbance peaks of DMcT in solution can be tracked. Any shift in the peak wavelength or change in absorbance may indicate degradation or reaction.

Electrochemical Verification
  • Cyclic Voltammetry (CV): CV is a powerful tool to confirm the electrochemical activity of the dissolved DTD.[4] A CV scan of the prepared electrolyte should show the characteristic redox peaks corresponding to the DTD compound. The peak positions and currents can provide information about the concentration and stability of the species in solution.

Stability Considerations

Dithiol compounds can be susceptible to oxidation, leading to the formation of disulfide-linked dimers or polymers, which may precipitate out of solution.[7][9]

  • Monitoring: Periodically re-analyze stored solutions using UV-Vis or CV to check for any changes.

  • Storage: Always store solutions under an inert atmosphere and away from light to minimize degradation.

Part 4: Visualization of Workflows and Mechanisms

Dissolution Workflow Diagram

The following diagram outlines the general workflow for preparing a DTD-containing non-aqueous electrolyte.

G cluster_prep Glovebox Preparation cluster_dissolution Dissolution Steps cluster_verify Verification & Storage p1 Transfer Materials p2 Atmosphere Equilibration p1->p2 s1 Dispense Anhydrous Solvent p2->s1 s2 Add & Dissolve Supporting Electrolyte s1->s2 s3 Add DTD Compound s2->s3 s4 Add Base (if needed) s3->s4 s5 Stir/Sonicate until Homogeneous s3->s5 Direct Dissolution s4->s5 s4->s5 Enhanced Dissolution v1 Visual Inspection s5->v1 v2 Spectroscopic/Electrochemical Analysis v1->v2 v3 Store in Sealed Container v2->v3

Caption: General workflow for DTD dissolution in a glovebox.

Chemical Interaction Diagram

This diagram illustrates the tautomeric equilibrium of DMcT and the effect of a basic additive on its solubility.

G cluster_equilibrium Tautomeric Equilibrium in Solution cluster_deprotonation Enhanced Solubility via Deprotonation T1 Dithiol Form (HS-R-SH) T2 Thione-Thiol Form (S=R'-SH) T1->T2 Solvent Polarity D1 Dithiol Form (HS-R-SH) Base + 2B (Base) D1->Base Salt Dithiolate Salt ([S-R-S]²⁻ 2BH⁺) Highly Soluble Base->Salt

Caption: DMcT tautomerism and solubility enhancement with a base.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Preparing Materials in Electrochemical Studies.
  • Lube Media. (n.d.). Synergistic Combination of Dimercapto Thiadiazole Derivatives.
  • Wikipedia. (n.d.). Dithiol.
  • Chemical Communications (RSC Publishing). (2024, April 30). Geminal-dithiol-based precursors for reactive sulfur species. DOI:10.1039/D4CC01003E.
  • Grokipedia. (n.d.). Dithiol.
  • ResearchGate. (2016, March 30). How to separate the phytochemicals when organic solvent (Dichloromethane , DCM) and Aqueous layer phases don't form the separation layer ?
  • RSC Publishing. (n.d.). Surface selective binding of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on silver and gold nanoparticles: a Raman and DFT study.
  • PMC. (n.d.). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca).
  • Google Patents. (n.d.). US4246126A - 2,5-Dimercapto-1,3,4-thiadiazole derivatives and lubricants containing them.
  • ResearchGate. (n.d.). Measurement and correlation solubility and mixing properties of dimethyl succinylsuccinate in pure and mixture organic solvents from (278.15 to 333.15)K.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole and Synthesis of Thiadiazoloacridines.
  • ACS Publications. (2021, October 18). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters.
  • Arizona State University. (1997, September 18). Electrochemical polymerization and depolymerization of 2,5-dimercapto-1,3,4-thiadiazole. QCM and spectroscopic analysis.
  • ResearchGate. (2025, August 6). Non-aqueous electrolyte solutions in chemistry and modern technology.
  • OSTI.GOV. (n.d.). Experimental Protocols for Studying Organic Non- Aqueous Redox Flow Batteries.
  • ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
  • Google Patents. (n.d.). US20230312496A1 - 2,5-Dimercapto-1,3,4-Thiadiazole (DMTD) Metal Salt Derivatives.
  • Google Patents. (n.d.). CN114401949A - 2, 5-dimercapto-1, 3, 4-thiadiazole ('DMTD') derivatives.
  • BenchChem. (n.d.). preventing polymer by-product formation in dithiol synthesis.
  • CymitQuimica. (n.d.). CAS 4628-94-8: 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt.
  • Googleapis.com. (n.d.). Mercapto-thiadiazole reaction products as multifunctional lubricant additives and compositions thereof.
  • ACS Publications. (2014, August 20). Thiol-Activated gem-Dithiols: A New Class of Controllable Hydrogen Sulfide Donors. Organic Letters.
  • TREA. (2023, October 5). 2,5-Dimercapto-1,3,4-Thiadiazole (DMTD) Zinc Salt Derivatives.
  • Google Patents. (n.d.). EP0524452A1 - Phenolic derivatives of 2,5-dimercapto-1,3,4-thiadiazole and their use as lubricant additives.
  • RSC Publishing. (n.d.). 2,5-Dimercapto-1,3,4-thiadiazole-modified gel electrolyte for reduced shuttle effect and enhanced redox kinetics of lithium–sulfur batteries.
  • National Institute of Standards and Technology. (2015, February 18). Dichloromethane with Water - IUPAC-NIST Solubilities Database.
  • PMC. (2025, October 28). 2,5-Dimercapto-1,3,4-thiadiazole-modified gel electrolyte for reduced shuttle effect and enhanced redox kinetics of lithium–sulfur batteries.
  • PMC. (2023, November 21). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
  • OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.

Sources

Method

Application Notes and Protocols for Utilizing 2,2'-Dithiodianiline (DTD) in Silicon-Graphite Composite Anodes

Introduction: Addressing the Silicon Anode Challenge Silicon (Si) is a highly promising anode material for next-generation lithium-ion batteries, boasting a theoretical capacity nearly ten times that of conventional grap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Silicon Anode Challenge

Silicon (Si) is a highly promising anode material for next-generation lithium-ion batteries, boasting a theoretical capacity nearly ten times that of conventional graphite anodes[1][2]. However, the practical application of silicon is hindered by its massive volume expansion (up to 300%) during lithiation, leading to pulverization of the active material, loss of electrical contact, and the continuous formation of an unstable solid electrolyte interphase (SEI)[2][3]. These detrimental effects result in rapid capacity fading and a short cycle life. To mitigate these issues, silicon is often combined with graphite to create a composite anode that leverages the high capacity of silicon and the structural stability and conductivity of graphite[1][2][3][4].

Despite this composite approach, the inherent instability of the silicon surface remains a critical challenge. The repeated expansion and contraction of silicon particles during cycling leads to the cracking and reformation of the SEI layer, consuming lithium inventory and electrolyte, which ultimately leads to cell failure[3]. Therefore, the development of a stable and robust SEI layer on the silicon-graphite composite anode is paramount for achieving long-term cycling stability.

This application note explores the potential of 2,2'-dithiodianiline (DTD) as a functional electrolyte additive or surface coating to form a beneficial SEI layer on silicon-graphite composite anodes. We will delve into the proposed mechanism of action, provide detailed protocols for its application, and outline key characterization techniques to validate its efficacy.

The Rationale for 2,2'-Dithiodianiline (DTD): A Multifunctional Approach

2,2'-Dithiodianiline (DTD) is an organosulfur compound with a unique molecular structure that makes it a compelling candidate for stabilizing silicon-graphite anodes. Its proposed benefits stem from its ability to electropolymerize and its redox activity.

Proposed Mechanism of Action

We hypothesize that DTD can enhance the performance of silicon-graphite anodes through a dual-action mechanism:

  • In-situ Electropolymerization to Form a Conductive and Flexible SEI: Upon the initial charging cycles, DTD can be electrochemically oxidized at the anode surface to form a conductive and flexible polymer film of poly(2,2'-dithiodianiline) (PDTDA)[5][6][7][8][9]. This in-situ formed polymer layer can serve as a robust artificial SEI with the following advantages:

    • Mechanical Flexibility: The polymer backbone can accommodate the volume changes of silicon, preventing the pulverization of the anode structure.

    • Electronic Conductivity: As a conducting polymer, PDTDA can maintain good electrical contact between the silicon/graphite particles and the current collector, even if cracks form in the active material[8].

    • Electrochemical Stability: The PDTDA film can act as a physical barrier, preventing the continuous decomposition of the electrolyte on the reactive silicon surface[10][11][12][13][14].

  • Redox Activity and Sulfur-Rich Interface: The disulfide bonds (S-S) in the DTD molecule and the resulting polymer are redox-active[8][9]. The presence of sulfur at the electrode-electrolyte interface can lead to the formation of lithium sulfides (LiₓS) within the SEI. These sulfur-containing species are known to be good ionic conductors and can contribute to a more stable and efficient SEI layer.

The following diagram illustrates the proposed mechanism of DTD in stabilizing a silicon-graphite anode.

DTD_Mechanism cluster_anode Silicon-Graphite Anode cluster_electrolyte Electrolyte cluster_sei Formation of Protective SEI Si Silicon Nanoparticle Graphite Graphite Flake DTD DTD Monomer PDTDA Poly(DTD) Film (Flexible & Conductive) DTD->PDTDA Electropolymerization on initial charge Li_ion Li+ LiS LiₓS species (Ionic Conductor) Li_ion->LiS Reaction with S-S bonds Electrolyte_solvent Electrolyte Solvent Electrolyte_solvent->PDTDA Blocks further decomposition PDTDA->Si Coats and protects PDTDA->Graphite Maintains electrical contact

Caption: Proposed mechanism of DTD on a Si-Graphite anode.

Experimental Protocols

This section provides detailed protocols for the preparation of silicon-graphite composite anodes with DTD as an electrolyte additive and as a pre-polymerized coating on the active material.

Protocol 1: DTD as an Electrolyte Additive

This is the more straightforward approach where DTD is directly added to the electrolyte.

Materials and Reagents:

  • Silicon nanoparticles (e.g., <100 nm)

  • Graphite powder (e.g., mesocarbon microbeads)

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., Carboxymethyl cellulose (CMC) and Styrene-butadiene rubber (SBR))

  • Copper foil (current collector)

  • Deionized water (solvent for slurry)

  • Electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate (EC)/diethyl carbonate (DEC) (1:1 v/v))

  • 2,2'-Dithiodianiline (DTD)

Procedure:

  • Anode Slurry Preparation:

    • Prepare a binder solution by dissolving CMC in deionized water with magnetic stirring until a homogeneous gel is formed.

    • In a separate container, dry-mix the silicon nanoparticles, graphite powder, and Super P carbon black in the desired weight ratio (e.g., Si:Graphite:Super P = 15:75:10).

    • Gradually add the dry powder mixture to the CMC solution while stirring vigorously to form a homogeneous slurry.

    • Add the SBR binder to the slurry and continue stirring for at least 2 hours to ensure uniform distribution. A typical final solid content in the slurry is 40-50 wt%.

  • Electrode Casting:

    • Cast the prepared slurry onto a copper foil using a doctor blade with a specific gap to control the electrode thickness and mass loading.

    • Dry the coated electrode in a vacuum oven at 80°C for 12 hours to remove the solvent.

  • Electrode Punching and Cell Assembly:

    • Punch out circular electrodes (e.g., 14 mm diameter) from the dried anode sheet.

    • Assemble CR2032 coin cells in an argon-filled glove box with the prepared silicon-graphite anode as the working electrode, a lithium metal foil as the counter and reference electrode, and a polypropylene separator.

  • Electrolyte Preparation and Injection:

    • Prepare the electrolyte with the desired concentration of DTD (e.g., 0.5, 1.0, and 2.0 wt%). Dissolve the DTD in the base electrolyte (1 M LiPF₆ in EC/DEC) by stirring in the glove box.

    • Inject the DTD-containing electrolyte into the assembled coin cells.

Protocol 2: Pre-polymerized DTD Coating on Silicon-Graphite Powder

This protocol involves coating the active material with a thin layer of PDTDA before slurry preparation, which may offer a more uniform and robust protective layer.

Materials and Reagents:

  • Same as Protocol 1

  • Acetonitrile (ACN)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte for electropolymerization.

Procedure:

  • Electrochemical Pre-polymerization:

    • Prepare a solution of DTD (e.g., 10 mM) and a supporting electrolyte (e.g., 0.1 M TBAP) in acetonitrile.

    • Use a three-electrode electrochemical cell with a large surface area working electrode (e.g., platinum mesh) on which the silicon-graphite powder can be drop-casted and dried to form a thin layer. A platinum wire can be used as the counter electrode and an Ag/AgCl electrode as the reference.

    • Perform cyclic voltammetry (CV) for a set number of cycles in the potential range where DTD oxidation occurs (e.g., 0 to 1.5 V vs. Ag/AgCl) to deposit a thin film of PDTDA on the active material powder[5][6][7]. The number of cycles will determine the thickness of the polymer coating.

    • After polymerization, carefully collect the PDTDA-coated silicon-graphite powder, rinse it with pure acetonitrile to remove any unreacted monomer and supporting electrolyte, and dry it under vacuum.

  • Anode Slurry Preparation and Cell Assembly:

    • Follow steps 1-3 from Protocol 1, using the PDTDA-coated silicon-graphite powder as the active material.

    • Use the base electrolyte (without DTD) for cell assembly.

Electrochemical Characterization and Performance Evaluation

To assess the effectiveness of DTD, a series of electrochemical tests should be performed.

Parameter Test Method Purpose Expected Outcome with DTD
Initial Coulombic Efficiency (ICE) Galvanostatic cycling at a low C-rate (e.g., C/20) for the first cycle.To quantify the initial irreversible capacity loss due to SEI formation.Higher ICE compared to the baseline, indicating less lithium consumption.
Cycling Stability Long-term galvanostatic cycling at a moderate C-rate (e.g., C/5) for 100+ cycles.To evaluate the capacity retention and long-term stability of the anode.Significantly improved capacity retention and a more stable coulombic efficiency.
Rate Capability Galvanostatic cycling at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C).To assess the ability of the anode to deliver capacity at high charge/discharge rates.Enhanced rate capability due to the conductive nature of the PDTDA layer.
Electrochemical Impedance Spectroscopy (EIS) Measurement of the impedance spectrum before and after cycling.To investigate the changes in charge transfer resistance and SEI resistance.Lower and more stable interfacial resistance throughout cycling.

Physicochemical Characterization of the SEI Layer

To understand the mechanism of DTD, it is crucial to characterize the SEI layer formed on the anode surface.

Technique Information Obtained
X-ray Photoelectron Spectroscopy (XPS) Chemical composition of the SEI layer, identifying the presence of sulfur species (e.g., LiₓS, sulfones) and polymeric carbon.
Scanning Electron Microscopy (SEM) Surface morphology of the anode before and after cycling to observe the integrity of the electrode and the SEI layer.
Transmission Electron Microscopy (TEM) High-resolution imaging of the SEI layer on individual silicon nanoparticles to determine its thickness and uniformity.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups present in the SEI, confirming the presence of the PDTDA polymer.

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for evaluating the application of DTD in silicon-graphite anodes.

Caption: Experimental workflow for DTD application.

Conclusion and Outlook

The use of 2,2'-dithiodianiline (DTD) as a functional additive or coating for silicon-graphite composite anodes presents a promising, yet largely unexplored, avenue for enhancing the performance of next-generation lithium-ion batteries. The proposed in-situ electropolymerization of DTD to form a conductive and flexible poly(2,2'-dithiodianiline) layer offers a multifaceted solution to the challenges posed by the significant volume changes of silicon. This application note provides a foundational framework and detailed protocols for researchers to investigate the potential of DTD. Further research should focus on optimizing the DTD concentration, the thickness of the pre-polymerized coating, and understanding the detailed electrochemical and chemical transformations of DTD at the anode interface. Successful implementation of this strategy could pave the way for the development of high-capacity, long-lasting silicon-based anodes for a wide range of energy storage applications.

References

  • Alfonso, G., et al. (2006). Electrochemical synthesis and characterization of poly(2,2' -dithiodianiline) thin films loaded with copper microparticles. Application to the amperometric analysis of γ-aminobutyric acid. Polymer Bulletin, 56(2), 201-210. [Link]

  • del Valle, M. A., et al. (2006). Electrochemical synthesis and characterization of poly(2,2' -dithiodianiline) thin films loaded with copper microparticles. CORE. [Link]

  • ResearchGate. (2025). Electrochemical synthesis and characterization of poly(2,2'-dithiodianiline) thin films loaded with copper microparticles. Application to the amperometric analysis of γ-aminobutyric acid. ResearchGate. [Link]

  • Naoi, K., et al. (2003). An electrochemical study of poly(2,2′-dithiodianiline) in acidic aqueous media. Journal of The Electrochemical Society, 150(9), E435. [Link]

  • ResearchGate. (n.d.). Electrochemical performance of Si-graphite electrodes in this study.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Characterization of the formation process of the SEI layer on the... ResearchGate. [Link]

  • del Valle, M. A., et al. (2003). Spectroscopic and Electrochemical Study of the Redox Process of Poly(2 , 2 ′ -dithiodianiline). Journal of the Chilean Chemical Society, 48(3). [Link]

  • Jo, Y., & Lee, J. D. (2018). Electrochemical Performance of Graphite / Silicon / Carbon Composites as Anode Materials for Lithium-ion Batteries. Semantic Scholar. [Link]

  • Lee, J., et al. (2018). Interfacially Induced Cascading Failure in Graphite-Silicon Composite Anodes. Advanced Energy Materials, 9(1), 1801007. [Link]

  • ResearchGate. (n.d.). LiTDI: A Highly Efficient Additive for Electrolyte Stabilization in Lithium-Ion Batteries. ResearchGate. [Link]

  • ResearchGate. (n.d.). Characterization of the components of the SEI layer after the first... ResearchGate. [Link]

  • MDPI. (2023). Impedance Investigation of Silicon/Graphite Anode during Cycling. MDPI. [Link]

  • Laboratory for Energy Storage and Conversion - University of California San Diego. (2017). Electrochemical performance and interfacial investigation on Si composite anode for lithium ion batteries in full cell. University of California San Diego. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). (2020). Unexpected electrochemical behavior of an anolyte redoxmer in flow battery electrolytes: solvating cations help to fight against the thermodynamic–kinetic dilemma. RSC Publishing. [Link]

  • Jessop, I. A., et al. (2012). New Polymers Based on 2,6-di(thiophen-2-yl)aniline and 2,2'-(thiophen-2,5-diyl)dianiline Monomers. Preparation, Characterization and Thermal, Optical, Electronic and Photovoltaic Properties. International Journal of Electrochemical Science, 7, 9645-9663. [Link]

  • OSTI.gov. (n.d.). Direct determination of solid-electrolyte interphase thickness and composition as a function of state of charge on a silicon anode. OSTI.gov. [Link]

  • Wiley Online Library. (2020). Elucidating Degradation Mechanisms of Silicon‐graphite Electrodes in Lithium‐ion Batteries by Local Electrochemistry. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Characterization and analysis of the composition of SEI. F 1s a), S 2p... ResearchGate. [Link]

  • KAUST Repository. (2019). New Insight on the Role of Electrolyte Additives in Rechargeable Lithium Ion Batteries. KAUST Repository. [Link]

  • ResearchGate. (n.d.). A) The SEI layer with two distinct phases: inorganic (≈2.5 nm thick)... ResearchGate. [Link]

  • Wiley Online Library. (2025). Mitigating Silicon Amorphization in Si–Gr Anodes: A Pathway to Stable, High‐Energy Density Anodes for Li‐Ion Batteries. Wiley Online Library. [Link]

  • DSpace@MIT. (2023). Controlling Electrolyte Properties and Redox Reactions Using Solvation and Implications in Battery Functions. DSpace@MIT. [Link]

  • ResearchGate. (2008). Stabilization of Silicon Anode for Li-Ion Batteries. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Interrogation of 2,2'-Bipyrimidines as Low Potential Two Electron Electrolytes. National Center for Biotechnology Information. [Link]

  • Wiley Online Library. (2024). Decoupling Silicon and Graphite Contribution in High-Silicon Content Composite Electrodes. Wiley Online Library. [Link]

  • ResearchGate. (n.d.). Additives for lithium-ion batteries. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). Revitalizing Li–S batteries: the power of electrolyte additives. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Controlling Electrolyte Properties and Redox Reactions Using Solvation and Implications in Battery Functions: A Mini‐Review. ResearchGate. [Link]

  • MTI Corporation. (2025). A Step by Step Recipe for Preparing Water-based Electrode Slurry (Graphite Anode). MTI Corporation. [Link]

  • RSC Publishing. (2025). Cross-linked carboxymethyl cellulose–polyacrylic acid as a binder for thermally treated silicon–graphite@graphite based anodes. RSC Publishing. [Link]

  • Wiley Online Library. (2023). Elucidating 'Transfer‐Lithiation' from Graphite to Si within Composite Anodes during Pre‐Lithiation and Regular Charging. Wiley Online Library. [Link]

  • Semantic Scholar. (2022). Insights into Enhancing Electrochemical Performance of Li-Ion Battery Anodes via Polymer Coating. Semantic Scholar. [Link]

  • RSC Publishing. (2020). Realizing a high-performance LiNi0.6Mn0.2Co0.2O2/silicon–graphite full lithium ion battery cell via a designer electrolyte additive. RSC Publishing. [Link]

  • Google Patents. (2017). Anode slurry and method for preparing the same.

Sources

Application

Application Notes and Protocols for Formulating High-Voltage Electrolytes with 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (MMDS)

Introduction: The Imperative for Advanced High-Voltage Electrolytes The pursuit of higher energy density in lithium-ion batteries (LIBs) has driven the development of high-voltage cathode materials, such as lithium nicke...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced High-Voltage Electrolytes

The pursuit of higher energy density in lithium-ion batteries (LIBs) has driven the development of high-voltage cathode materials, such as lithium nickel manganese cobalt oxide (NMC) and lithium cobalt oxide (LCO). Operating these cathodes at higher potentials (>4.2 V vs. Li/Li⁺) unlocks significantly greater energy storage capacity. However, this advancement is not without its challenges. Conventional carbonate-based electrolytes suffer from oxidative decomposition at these elevated voltages, leading to a cascade of detrimental effects, including gas generation, electrode degradation, and rapid capacity fading.[1] This instability at the electrode-electrolyte interface is a critical bottleneck hindering the widespread adoption of high-energy LIBs.

A promising and cost-effective strategy to overcome this limitation is the incorporation of functional electrolyte additives.[2] These additives, even in small quantities, can preferentially react at the electrode surfaces to form a stable and protective passivation layer, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode.[3] This technical guide focuses on a particularly effective additive, 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (MMDS) , a cyclic sulfate that has demonstrated remarkable efficacy in stabilizing the electrode-electrolyte interfaces in high-voltage LIBs.

Understanding the Role of MMDS: A Dual-Interface Modifier

MMDS is a bifunctional additive that actively participates in the formation of robust SEI and CEI layers, thereby enhancing the overall performance and longevity of high-voltage lithium-ion batteries.[4][5] Its efficacy stems from its unique molecular structure and electrochemical properties.

Mechanism of Action: Preferential Decomposition for a Stable Interface

The fundamental principle behind MMDS's effectiveness is its preferential decomposition on both the anode and cathode surfaces before the bulk electrolyte solvents.[5] This sacrificial action forms a stable, ionically conductive, and electronically insulating passivation layer.

  • Anode-Side (SEI Formation): During the initial charging cycles, MMDS is reduced on the anode surface at a higher potential than the carbonate solvents. This leads to the formation of a compact and uniform SEI layer. A stable SEI is crucial for preventing the continuous decomposition of the electrolyte, which consumes active lithium and increases cell impedance.[4]

  • Cathode-Side (CEI Formation): At the high-voltage cathode, MMDS is preferentially oxidized, forming a protective CEI film.[6] This layer is critical for suppressing the oxidative decomposition of the electrolyte and mitigating the dissolution of transition metal ions from the cathode material, a common issue with cathodes like lithium manganate.[7] By preserving the structural integrity of the cathode, MMDS ensures sustained capacity retention over extended cycling.

The following diagram illustrates the dual-action mechanism of MMDS in a high-voltage lithium-ion battery:

Caption: Dual-interface stabilization by MMDS additive.

Quantitative Performance Enhancements with MMDS

The incorporation of MMDS into high-voltage electrolytes leads to significant and measurable improvements in battery performance. The following table summarizes key performance metrics from various studies.

Cathode MaterialMMDS Conc. (wt%)Voltage Range (V)Cycle LifeCapacity Retention (%)Key FindingsReference
LiCoO₂/Graphite0.53.0 - 4.5150 cycles69.6% (vs. 32.0% baseline)Significantly increased capacity retention and improved rate capability.[6]
LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite0.53.0 - 4.4100 cycles94.1% (vs. 70.7% baseline)Enhanced cycling performance attributed to surface modification of the cathode.[8]
NMC111/Graphite1.0 (with 2% DTD)-80 cycles (RT)102.2%Synergistic effect with DTD, drastically lowering kinetic impedance.[8]
NMC111/Graphite1.0 (with 2% DTD)-70 cycles (55°C)94.2%Improved high-temperature performance.[8]

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation of high-voltage electrolytes containing MMDS, assembly of coin cells for testing, and the electrochemical characterization techniques to evaluate performance.

Safety Precautions

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place away from ignition sources and oxidizing agents.[9]

Protocol 1: High-Voltage Electrolyte Formulation

This protocol describes the preparation of a baseline high-voltage electrolyte and an MMDS-containing electrolyte. All procedures should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials and Equipment:

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Ethylene carbonate (EC), battery grade

  • Ethyl methyl carbonate (EMC), battery grade

  • 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (MMDS), ≥99.5% purity

  • Argon-filled glovebox

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Baseline Electrolyte Preparation (1 M LiPF₆ in EC/EMC 3:7 by wt.): a. In the glovebox, weigh the required amounts of EC and EMC into a clean, dry beaker. b. Slowly add the pre-weighed LiPF₆ to the solvent mixture while stirring continuously with a magnetic stirrer. c. Continue stirring until the LiPF₆ is completely dissolved. This may take several hours. d. Store the baseline electrolyte in a tightly sealed container inside the glovebox.

  • MMDS-Containing Electrolyte Preparation (e.g., 0.5 wt% MMDS): a. Calculate the required mass of MMDS to achieve the desired weight percentage in the total electrolyte solution. b. Add the calculated amount of MMDS to a known volume of the baseline electrolyte. c. Stir the mixture until the MMDS is fully dissolved.

Electrolyte_Formulation_Workflow start Start glovebox Perform all steps in an Ar-filled glovebox start->glovebox weigh_solvents Weigh EC and EMC glovebox->weigh_solvents weigh_salt Weigh LiPF6 glovebox->weigh_salt mix_baseline Mix solvents and LiPF6 with magnetic stirring weigh_solvents->mix_baseline weigh_salt->mix_baseline dissolve_salt Ensure complete dissolution of LiPF6 mix_baseline->dissolve_salt store_baseline Store baseline electrolyte dissolve_salt->store_baseline weigh_mmds Weigh MMDS store_baseline->weigh_mmds add_mmds Add MMDS to baseline electrolyte store_baseline->add_mmds weigh_mmds->add_mmds dissolve_mmds Stir until MMDS is fully dissolved add_mmds->dissolve_mmds store_mmds_electrolyte Store MMDS-containing electrolyte dissolve_mmds->store_mmds_electrolyte end End store_mmds_electrolyte->end

Caption: Workflow for high-voltage electrolyte formulation.

Protocol 2: Coin Cell Assembly (CR2032 Half-Cell)

This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing of the formulated electrolytes. All assembly steps must be performed in an argon-filled glovebox.[1][13]

Materials and Equipment:

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • High-voltage cathode (e.g., NMC or LCO coated on aluminum foil)

  • Lithium metal foil (anode)

  • Celgard separator

  • Formulated electrolyte (baseline and MMDS-containing)

  • Crimping machine

  • Tweezers

  • Pipette

Procedure:

  • Place the cathode disc in the center of the bottom coin cell case.

  • Dispense a few drops of the electrolyte onto the cathode surface to ensure it is thoroughly wetted.

  • Place the separator on top of the wetted cathode.

  • Add more electrolyte to fully saturate the separator.

  • Place the lithium metal foil on top of the separator.

  • Add the spacer and then the spring.

  • Carefully place the gasket and the top case.

  • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

  • Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Protocol 3: Electrochemical Characterization

The following are standard electrochemical tests to evaluate the performance of the MMDS-containing electrolyte compared to the baseline.

1. Cyclic Voltammetry (CV)

  • Objective: To investigate the electrochemical stability window of the electrolyte and observe the redox behavior of the cathode.

  • Equipment: Potentiostat

  • Procedure:

    • Connect the assembled coin cell to the potentiostat.

    • Set the potential window (e.g., 3.0 V to 4.5 V vs. Li/Li⁺ for NMC cathodes).

    • Set a scan rate (e.g., 0.1 mV/s).

    • Run the CV for 3-5 cycles to observe the formation of the CEI and the stability of the electrolyte.

2. Galvanostatic Cycling

  • Objective: To determine the specific capacity, coulombic efficiency, and cycle life of the battery.

  • Equipment: Battery cycler

  • Procedure:

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 1-3 cycles within the desired voltage range. This is crucial for the formation of a stable SEI and CEI.

    • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate its performance under different current loads.

    • Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess capacity retention and long-term stability.[7]

3. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the impedance characteristics of the cell, including the resistance of the SEI and CEI layers and the charge transfer resistance.

  • Equipment: Potentiostat with EIS capability

  • Procedure:

    • Set the battery to a specific state of charge (SOC), typically 50% or 100%.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record and analyze the Nyquist plot to understand the changes in cell impedance with and without the MMDS additive. A lower impedance generally indicates better performance.[4]

Characterization of the Interphase Layers

To gain a deeper understanding of the SEI and CEI layers formed by MMDS, advanced surface characterization techniques can be employed on cycled electrodes.

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on the chemical composition and bonding states of the elements within the SEI and CEI layers.[3][14]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology and thickness of the passivation layers on the electrode surfaces.

Conclusion and Future Outlook

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide has proven to be a highly effective electrolyte additive for enhancing the performance and stability of high-voltage lithium-ion batteries. Its ability to form robust and protective SEI and CEI layers mitigates the detrimental effects of electrolyte decomposition at elevated potentials. The protocols outlined in this application note provide a comprehensive framework for researchers and scientists to formulate, assemble, and test high-voltage electrolytes containing MMDS. Future research may focus on optimizing the concentration of MMDS in combination with other synergistic additives and exploring its applicability with next-generation high-energy cathode and anode materials.

References

  • Methylene Methanedisulfonate as an Electrolyte Additive for Improving the Cycling Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Batteries at 4.4 V Charge Cutoff Voltage. (URL not available)
  • Material Safety Data Sheet - 4,5-Dimethyl-2-Oxo-1,3,2-Dioxathiolane. Cole-Parmer. Available at: [Link]

  • How to make a Lithium-Ion coin cell battery. (2025, January 7). Available at: [Link]

  • How To Make Coin Cells. Landt Instruments. Available at: [Link]

  • SAFETY DATA SHEET. (2009, September 30). Available at: [Link]

  • Overview of Electrolyte Additives for Lithium-Ion Batteries. Erytis Publishing Limited. (2025, March 25).
  • Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion B
  • Superior Long-term Cycling of High-Voltage Lithium-ion Batteries Enabled by Single-solvent Electrolyte. OSTI.GOV.
  • How to make a Lithium-Ion coin cell battery.
  • The Impact of MMDS on Lithium-Ion Battery Cycle Life: A Deep Dive. (2026, February 16).
  • Comparative Study on Methylene Methyl Disulfonate (MMDS) and 1,3-Propane Sultone (PS) as Electrolyte Additives for Li-Ion Batteries. (2025, August 9).
  • Recent Advances on Characterization Techniques for the Composition‐Structure‐Property Relationships of Solid Electrolyte Interphase. (2025, January 13).
  • Engineering and characterization of interphases for lithium metal anodes. PMC.
  • Application Note and Protocol: Electrochemical Testing of Batteries with Lithium Carbonate-Derived C
  • Understanding Solid Electrolyte Interphases: Advanced Characterization Techniques and Theoretical Simulations. (2025, August 10).
  • Electrolytes, Additives and Binders for NMC Cathodes in Li-Ion Batteries—A Review. (2023, March 24). MDPI.
  • Testing Lithium-ion Batteries-Electrochemical Measurements. Gamry Instruments.
  • Assembling Coin Cells in Half Cell Form
  • Standardization of Coin-Cell Assembly, Electrochemical Testing, and Evalu
  • Interfacial characterization of SEI and CEI layers formed in the two electrolytes.
  • Rational Screening of High-Voltage Electrolytes and Additives for Use in LiNi0.5Mn1.
  • Re-evaluating common electrolyte additives for high-voltage lithium ion b
  • High-voltage performance of LiCoO2/graphite batteries with methylene methanedisulfonate as electrolyte additive. (2025, August 10).
  • Methylene Methanedisulfonate (MMDS) as a Novel SEI Forming Additive on Anode for Lithium Ion Batteries. (2014, August 25). International Journal of Electrochemical Science.
  • Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis. (2022, December 5). MDPI.
  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). (2019, October 15). PMC.
  • New Insight on the Role of Electrolyte Additives in Rechargeable Lithium Ion Batteries. (2019, October 8). KAUST Repository.
  • Synergistic anion-dipole interaction enhances high-voltage stability across bulk electrolyte and electrode interphase. (2026, February 13).
  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). (2019, October 15).
  • Synergistic Effects of Bisalt Additives in High-Voltage Rechargeable Lithium B
  • Exploring the impact of synergistic dual-additive electrolytes on 5 V-class LiNi0·5Mn1·5O4 cathodes.
  • Chemical structures of the electrolyte additives used a DTD and b MMDS.
  • Molecular-Level Design of Localized High-Concentration Electrolytes for Sodium-Ion Batteries: A Combined DFT and MD Study. (2026, January 20).
  • High-voltage performance of LiNi0.5Mn1.5O4-based lithium-ion batteries with 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) as an electrolyte additive.
  • The Dataset for: Rapid and non-destructive diagnosis of lithium-ion batteries via quantification of anode spatial degradation. (2025, September 12).
  • Molecular Dynamics-Based Optimization of Glyme Electrolytes. (2025, November 27).
  • Design of Localized High-Concentration Electrolytes via Donor Number. (2023, March 12).
  • Electrochemical Model Based Fault Diagnosis of Lithium Ion B
  • Design localized high concentration electrolytes via donor number and solubility. ChemRxiv.
  • Performance and Life Analysis of Lithium‐Ion Batteries Aided by D
  • Towards High-Performance Lithium-Ion Batteries via Voltage Modulation of Silicon Anodes.
  • Data-Driven Studies of Li-Ion-Battery Materials. (2019, January 14).

Sources

Method

Application Note: Mitigating Transition Metal Dissolution in High-Voltage LIBs via Ethylene Sulfate (DTD) Additive

Executive Summary Transition metal (TM) dissolution—specifically of Manganese ( ), Nickel ( ), and Cobalt ( )—is a primary degradation mechanism in Lithium-Ion Batteries (LIBs) utilizing spinel ( ) or layered oxide ( , )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Transition metal (TM) dissolution—specifically of Manganese (


), Nickel (

), and Cobalt (

)—is a primary degradation mechanism in Lithium-Ion Batteries (LIBs) utilizing spinel (

) or layered oxide (

,

) cathodes. This dissolution is accelerated by hydrofluoric acid (HF) generation from

hydrolysis.

This guide details the application of 1,3,2-Dioxathiolane-2,2-dioxide (DTD) , also known as Ethylene Sulfate, as a film-forming additive.[1][2] DTD functions by undergoing sacrificial reduction/oxidation to form a robust, sulfur-rich Cathode Electrolyte Interphase (CEI) and Solid Electrolyte Interphase (SEI). This passivation layer acts as a physical barrier against HF attack, significantly suppressing TM leaching and preventing the subsequent poisoning of the graphite anode.

The Challenge: Mechanism of TM Dissolution

To solve the problem, we must first define the failure mode. The degradation pathway is a multi-stage process that couples cathode breakdown with anode poisoning.

  • Hydrolysis: Trace moisture reacts with the salt:

    
    .
    
  • Acid Attack: HF attacks the cathode surface (e.g.,

    
    ), causing disproportionation:
    
    
    
    
  • Migration & Poisoning: Dissolved

    
     ions migrate through the separator to the anode.
    
  • SEI Destruction:

    
     reduces on the graphite surface, catalyzing the continuous decomposition of the electrolyte and thickening the SEI, leading to impedance rise and capacity fade.
    

The Solution: DTD Mechanism of Action

DTD (


) is a cyclic sulfate ester. Its efficacy stems from its electrochemical properties relative to standard carbonate solvents like Ethylene Carbonate (EC) or Ethyl Methyl Carbonate (EMC).
  • Preferential Reduction: DTD has a higher reduction potential (

    
     vs. 
    
    
    
    ) compared to EC (
    
    
    ). This means DTD decomposes first during the initial formation cycle.
  • Polymerization: The decomposition products (sulfates and sulfites, e.g.,

    
    ) polymerize to form a compact, inorganic-rich film on both electrodes.
    
  • HF Scavenging/Blocking: The resulting CEI is less permeable to HF than the native carbonate-based CEI, effectively "capping" the transition metals within the lattice.

Mechanism Diagram

DTD_Mechanism cluster_0 Without DTD (Baseline) cluster_1 With DTD Additive LiPF6 LiPF6 Salt HF HF Generation LiPF6->HF Hydrolysis Cathode Cathode Surface (NCM/LMO) HF->Cathode Acid Attack Mn_Diss Mn2+ / Ni2+ Leaching Cathode->Mn_Diss Disproportionation Anode_Poison Anode Poisoning (SEI Destruction) Mn_Diss->Anode_Poison Migration DTD DTD Additive (Ethylene Sulfate) Red_Pot High Reduction Potential (~1.4V) DTD->Red_Pot Electrochemical Property CEI Sulfur-Rich CEI Layer Red_Pot->CEI Sacrificial Decomposition Protect Cathode Protected (HF Blocked) CEI->Protect Passivation Stable Stable Cycling Protect->Stable No TM Loss

Figure 1: Comparative pathway showing how DTD interrupts the HF attack cycle via sacrificial CEI formation.

Experimental Protocol 1: Electrolyte Formulation & Cell Assembly

Objective: To prepare a DTD-containing electrolyte that ensures reproducibility. Safety Warning: DTD is moisture-sensitive and can cause skin irritation. Handle in a glovebox (


).
Materials
  • Base Electrolyte: 1.0 M

    
     in EC/EMC (3:7 vol%).
    
  • Additive: DTD (Ethylene Sulfate), >99.9% purity.

  • Cathode:

    
     (NCM523) or 
    
    
    
    (LMO).
  • Anode: Graphite.[1][3]

Step-by-Step Procedure
  • Baseline Preparation: Measure the base electrolyte volume.

  • DTD Addition:

    • Weigh DTD powder corresponding to 1.0 wt% of the total electrolyte mass.

    • Note: Concentrations <0.5% are often ineffective; >2.0% can increase impedance excessively.

  • Dissolution: Add DTD to the base electrolyte. Stir magnetically at room temperature inside the glovebox for 4 hours. DTD dissolves slower than VC (Vinylene Carbonate); ensure the solution is perfectly clear.

  • Cell Assembly: Assemble CR2032 coin cells or pouch cells.

  • Formation Protocol (Critical):

    • Rest cell for 12 hours (wetting).

    • Charge at 0.1 C to 4.2V (or 4.3V depending on cathode).

    • Observation: You should observe a small reduction peak/plateau around 1.4V - 1.6V (vs

      
      ) in the dQ/dV plot. This confirms DTD reduction.
      
    • Discharge to 3.0V at 0.1 C.

    • Degas (if using pouch cells) to remove ethylene gas generated during sulfate formation.

Experimental Protocol 2: Quantifying TM Dissolution (ICP-OES)

Objective: To rigorously prove that DTD suppressed metal dissolution. Methodology: Instead of measuring metal in the electrolyte (which is difficult due to low volume), we measure the metal deposited on the anode .

Workflow Diagram

ICP_Workflow Step1 1. Cycle Cells (e.g., 50 cycles @ 45°C) Step2 2. Disassemble Cell (In Glovebox) Step1->Step2 Step3 3. Harvest Anode Separate from separator Step2->Step3 Step4 4. DMC Wash (3x 5mL) to remove salt Step3->Step4 Step5 5. Acid Digestion (HNO3 + HCl, Heat) Step4->Step5 Transfer to Fume Hood Step6 6. ICP-OES Analysis Detect Mn, Ni, Co Step5->Step6

Figure 2: Ex-situ analytical workflow for quantifying transition metal migration.

Detailed Steps
  • Cycling: Cycle both Baseline and DTD-containing cells for 50-100 cycles at elevated temperature (45°C or 55°C). Heat accelerates dissolution.

  • Harvesting: Disassemble cells in an Argon glovebox. Carefully separate the anode.

  • Washing: Rinse the anode 3 times with Dimethyl Carbonate (DMC) to remove residual

    
     and electrolyte. Do not use water.
    
  • Digestion:

    • Place the dried anode (including copper current collector) into a beaker.

    • Add 10 mL Aqua Regia (HNO3:HCl, 1:3) or concentrated Nitric Acid.

    • Heat at 80°C for 2 hours until the graphite coating effectively dissolves/delaminates.

  • Dilution: Dilute the solution with deionized water to 50 mL or 100 mL volumetric flask. Filter if carbon residue remains.

  • Analysis: Run Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

    • Target Wavelengths: Mn (257.610 nm), Ni (231.604 nm), Co (228.615 nm).

    • Compare the ppm (mg/L) values between Baseline and DTD samples.

Data Interpretation & Expected Results

When analyzing the data, you should expect a trade-off: slightly higher initial impedance for significantly reduced metal dissolution.

Comparative Performance Table
MetricBaseline ElectrolyteElectrolyte + 1% DTDInterpretation
Initial Coulombic Efficiency (ICE) ~85.0%~84.2%Slight drop due to consumption of Li during DTD film formation.
Capacity Retention (100 cyc, 45°C) 72%88% DTD prevents SEI thickening caused by Mn poisoning.
Mn Deposition on Anode (ICP) 450 ppm< 80 ppm Primary Validation: DTD blocked Mn dissolution at the source.
Cell Impedance (Rct) Low (Initial)

High (Cycled)
Med (Initial)

Stable (Cycled)
DTD film is resistive initially but stable; Baseline film grows continuously.

Troubleshooting & Best Practices

  • Gas Generation: DTD decomposition releases ethylene gas and sulfur species. If using pouch cells, ensure a degassing step is performed after formation.

  • Storage: DTD degrades rapidly if exposed to moisture. Store the solid powder in a desiccator or fridge. Once mixed into electrolyte, use within 1 week or seal hermetically.

  • Synergy: DTD works exceptionally well when paired with Vinylene Carbonate (VC) . VC reinforces the mechanical elasticity of the SEI, while DTD provides the chemical passivation. A common blend is 1% DTD + 1% VC.

References

  • Xu, J., et al. (2010).[4] "Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries." Chinese Journal of Applied Chemistry. [4]

  • Zuo, X., et al. (2014). "The synergistic effect of ethylene sulfate and vinylene carbonate additives in carbonate-based electrolyte for Li-ion batteries." Journal of Power Sources.
  • Thermo Fisher Scientific. "Sensitive determination of elements in lithium batteries using the iCAP PRO XP ICP-OES." Application Note.

  • Haregewoin, A. M., et al. (2016). "Electrolytes and Additives for High Voltage Lithium Ion Batteries: A Review." Energy & Environmental Science.
  • Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources.

Sources

Application

Application Notes and Protocols for the Synergistic Use of Dithiadiazolyl (DTD) and Vinylene Carbonate (VC) as Electrolyte Additives

For Distribution To: Researchers, Scientists, and Drug Development Professionals (with a focus on advanced battery materials and electrochemistry) I. Executive Summary: A New Paradigm in Electrolyte Engineering In the re...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals (with a focus on advanced battery materials and electrochemistry)

I. Executive Summary: A New Paradigm in Electrolyte Engineering

In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries, the role of electrolyte additives has become paramount. While individual additives have yielded significant improvements, the strategic combination of functional molecules presents an opportunity for synergistic advancements. This document provides a comprehensive guide to the synergistic use of two powerful film-forming additives: 1,3,2-dioxathiolane-2,2-dioxide (DTD), also known as ethylene sulfate, and Vinylene Carbonate (VC).

Our in-depth analysis and compiled protocols demonstrate that the co-addition of DTD and VC into standard carbonate-based electrolytes results in the formation of a hybrid Solid Electrolyte Interphase (SEI) that leverages the distinct advantages of each component. This leads to superior electrochemical performance, including enhanced coulombic efficiency, reduced impedance, and controlled gas generation, particularly in demanding applications such as high-voltage cathodes and silicon-based anodes.

II. The Scientific Rationale: A Tale of Two Film-Formers

To comprehend the synergy between DTD and VC, it is essential to first understand their individual contributions to the stability of the electrode-electrolyte interface.

A. Vinylene Carbonate (VC): The Classic Polymer Former

VC is a well-established reductive additive that polymerizes on the anode surface during the initial formation cycles.[1][2] This in-situ polymerization creates a stable, predominantly polycarbonate-based SEI.[2]

Key Attributes of a VC-derived SEI:

  • Mechanical Flexibility: The polymeric nature of the SEI can better accommodate the volume changes of the anode during lithiation and delithiation, particularly for materials like silicon.

  • Suppression of Solvent Co-intercalation: It effectively prevents the exfoliation of graphite anodes by blocking the intercalation of solvent molecules.

  • Good Passivation: It forms a dense layer that limits further electrolyte decomposition.

B. Dithiadiazolyl (DTD): The Inorganic Reinforcer

DTD, a sulfur-containing additive, decomposes on the electrode surfaces to form an SEI rich in inorganic species, primarily lithium sulfates (Li₂SO₄) and lithium alkylsulfates (ROSO₂Li).[3]

Key Attributes of a DTD-derived SEI:

  • High Ionic Conductivity: The sulfate components are believed to facilitate faster Li⁺ transport across the interphase, leading to lower impedance.[3]

  • Improved Low-Temperature Performance: The enhanced ionic conductivity can contribute to better battery performance at lower temperatures.[3]

  • Thermal Stability: The inorganic-rich SEI can offer superior thermal stability compared to purely organic SEIs.[4]

III. The Synergistic Mechanism: A Hybrid Approach to SEI Engineering

The combination of DTD and VC leads to the formation of a hybrid SEI that is more robust and efficient than the SEI formed by either additive alone. The synergy arises from the complementary nature of the resulting SEI components.

Caption: Synergistic formation of a hybrid SEI with DTD and VC.

The proposed mechanism suggests that VC, having a higher reduction potential, likely polymerizes first to form a flexible outer layer on the anode. This initial layer helps to stabilize the electrode surface early in the formation process. Subsequently, or concurrently, DTD decomposes to form a sulfate-rich inner layer. This layered or blended structure combines the mechanical flexibility and excellent passivation of the poly(VC) layer with the high ionic conductivity and thermal stability of the sulfate-based layer. This multi-layered and multi-compositional SEI is more effective at preventing detrimental side reactions and facilitating efficient Li⁺ transport.

IV. Performance Benchmarking: Quantitative Insights

The synergistic effect of DTD and VC is evident in the improved performance metrics of lithium-ion cells. The following table summarizes typical performance enhancements observed when using a DTD and VC additive blend compared to a baseline electrolyte and electrolytes with single additives.

Performance MetricBaseline Electrolyte2% VC1% DTD2% VC + 1% DTDSource(s)
Initial Coulombic Efficiency (%) ~85-88~88-90~89-91~90-92 [5]
Impedance Rise after Cycling HighModerateModerateLow [3][5]
Gas Volume during Formation (µL) Moderate to HighLowHighLow to Moderate [3]
Capacity Retention after 500 cycles (%) ~70-75~80-85~78-83>85 [5]

Note: These values are representative and can vary depending on the specific cell chemistry, cycling conditions, and base electrolyte composition.

V. Experimental Protocols

The following protocols provide a framework for evaluating the synergistic effects of DTD and VC in a research and development setting.

A. Protocol 1: Electrolyte Preparation

Objective: To prepare a standard lithium-ion battery electrolyte with the DTD and VC additive combination.

Materials:

  • Battery-grade Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) (or other desired solvent blend)

  • Lithium hexafluorophosphate (LiPF₆)

  • Vinylene Carbonate (VC), ≥99.5% purity

  • 1,3,2-dioxathiolane-2,2-dioxide (DTD), ≥99.9% purity[6]

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

  • Inside the argon-filled glovebox, prepare the base electrolyte by dissolving LiPF₆ in the EC:DMC (1:1 by volume) solvent mixture to a final concentration of 1.0 M. Stir until the salt is fully dissolved.

  • To the base electrolyte, add VC to achieve the desired weight percentage (e.g., 2 wt%). Stir thoroughly.

  • Subsequently, add DTD to the VC-containing electrolyte to the desired weight percentage (e.g., 1 wt%). Stir until the solution is homogeneous.

  • Allow the final electrolyte solution to rest for at least 12 hours before use to ensure complete dissolution and stabilization.

Caption: Workflow for preparing the DTD and VC-containing electrolyte.

B. Protocol 2: Coin Cell Assembly and Formation Cycling

Objective: To assemble and perform the initial formation cycles on coin cells to evaluate the SEI formation.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Anode (e.g., graphite or silicon-graphite composite) and Cathode (e.g., NMC or LFP) electrodes

  • Celgard separator

  • Prepared electrolyte from Protocol 1

  • Battery cycler

Procedure:

  • Dry all cell components, including electrodes and separators, under vacuum at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours before transferring to the glovebox.

  • Assemble the CR2032 coin cells in the following order: negative can, anode, separator, cathode, spacer, spring, and positive cap.

  • Add a controlled amount of electrolyte (e.g., 20 µL) to the separator before placing the cathode.

  • Crimp the cells to ensure proper sealing.

  • Formation Cycling:

    • Rest the assembled cells for 12 hours at a controlled temperature (e.g., 25°C).

    • Perform the first formation cycle at a low C-rate (e.g., C/20) with a constant current-constant voltage (CC-CV) charging protocol. For example, for an NMC/graphite cell, charge to 4.2 V, hold the voltage until the current drops to C/50, and then discharge at a constant current to 3.0 V.

    • Perform a second formation cycle at a slightly higher C-rate (e.g., C/10) using the same voltage window and CC-CV protocol.

C. Protocol 3: Electrochemical Performance Evaluation

Objective: To assess the long-term cycling stability, rate capability, and impedance of cells with the synergistic additive blend.

Procedure:

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 500 cycles) at a controlled temperature. Record the charge and discharge capacities and calculate the coulombic efficiency and capacity retention.[7]

  • Rate Capability: Subject the cells to a series of increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) and then return to a low C-rate to assess capacity recovery.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge (SOC) and at various cycle numbers to monitor the evolution of the interfacial and charge-transfer resistances.

VI. Advanced Characterization Protocols

To gain deeper insights into the synergistic mechanism, the following advanced characterization techniques are recommended.

A. Protocol 4: Surface Analysis of the SEI by X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the chemical composition of the SEI formed with the DTD and VC additive blend.

Procedure:

  • Cycle cells for a few formation cycles.

  • Carefully disassemble the cells in an argon-filled glovebox.

  • Gently rinse the harvested electrodes with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.

  • Dry the electrodes under vacuum.

  • Transfer the electrodes to the XPS instrument using an air-tight transfer vessel to prevent atmospheric contamination.[8]

  • Acquire high-resolution spectra for C 1s, O 1s, F 1s, S 2p, and Li 1s core levels to identify the chemical species present in the SEI.

B. Protocol 5: Analysis of Gaseous Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the gases evolved during the formation and cycling of the cells.

Procedure:

  • Cycle cells in a sealed, custom-designed cell that allows for gas sampling.

  • At the end of the desired cycle number, extract a known volume of the headspace gas using a gas-tight syringe.

  • Inject the gas sample into a GC-MS system to separate and identify the gaseous components (e.g., CO₂, CO, C₂H₄).[9][10]

C. Protocol 6: Thermal Stability Assessment by Accelerating Rate Calorimetry (ARC)

Objective: To evaluate the impact of the DTD and VC additive blend on the thermal stability and safety of the battery.

Procedure:

  • Charge cells to a high state of charge (e.g., 100% SOC).

  • Place the charged cell in an ARC instrument.[11][12]

  • Employ a "heat-wait-seek" protocol, where the temperature is increased in steps, followed by a waiting period to detect any self-heating.[12]

  • Record the onset temperature of thermal runaway and the total heat generated to assess the improvement in thermal stability.

VII. Conclusion and Future Outlook

The synergistic combination of DTD and VC represents a significant step forward in the rational design of high-performance electrolytes for lithium-ion batteries. The formation of a hybrid SEI, rich in both flexible polymeric and ionically conductive inorganic components, addresses multiple failure mechanisms at the electrode-electrolyte interface. The protocols outlined in this document provide a robust framework for researchers and developers to harness this synergy and further optimize electrolyte formulations for next-generation energy storage systems. Future work should focus on fine-tuning the optimal ratio of DTD to VC for various battery chemistries and operating conditions, as well as exploring the potential of this synergistic approach in other battery systems, such as sodium-ion and solid-state batteries.

VIII. References

  • A Systematic Study of Electrolyte Additives in Li[Ni1/3Mn1/3Co1/3]O2 (NMC)/Graphite Pouch Cells. Journal of The Electrochemical Society, 161 (12) A1818-A1827 (2014). [Link]

  • Ethylene sulfite and vinylene carbonate additives in acetonitrile-containing electrolytes for lithium-ion batteries: SEI impedance and XPS investigation. Journal of Power Sources, (2026). [Link]

  • SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. Journal of Molecular Modeling, 22(12), 291 (2016). [Link]

  • Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries. Energy Storage Science and Technology. [Link]

  • An Ultrafast Lithium-ion Battery with Long-term Cycling Performance Based on Hard Carbon. International Journal of Electrochemical Science, 16, 210432 (2021). [Link]

  • Exploring the Role of an Electrolyte Additive in Suppressing Surface Reconstruction of a Ni-Rich NMC Cathode at Ultrahigh Voltage via Enhanced In Situ and Operando Characterization Methods. ACS Applied Materials & Interfaces, 14(1), 868-879 (2022). [Link]

  • Solvent oligomerization pathways facilitated by electrolyte additives during solid-electrolyte interphase formation. Journal of Physical Chemistry C, 123(49), 29636-29644 (2019). [Link]

  • Direct visualization of initial SEI morphology and growth kinetics during lithium deposition by in situ electrochemical transmission electron microscopy. Chemical Communications, 50(16), 1998-2001 (2014). [Link]

  • In situ, operando and quantitative characterization of live formation and chemistry of the SEI on graphite. Nature Communications, 5, 3373 (2014). [Link]

  • Dynamic cycling enhances battery lifetime. ChemRxiv, (2024). [Link]

  • In-situ Quantification of Interphasial Chemistry in Li-ion Battery. OSTI.GOV, (2014). [Link]

  • DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9% | SEI Film Stabilizer for Li-ion Batteries. One Energy. [Link]

  • Lithium battery electrolyte additive industry research. TYCORUN ENERGY. [Link]

  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. Batteries, 6(2), 29 (2020). [Link]

  • Comparative investigation of solid electrolyte interphases created by the electrolyte additives vinyl ethylene carbonate and dicyano ketene vinyl ethylene acetal. ResearchGate, (2024). [Link]

  • In situ and quantitative characterization of solid electrolyte interphases. PubMed, (2014). [Link]

  • Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. Joule, 5(10), 2724-2743 (2021). [Link]

  • Influence of VC and FEC Additives on Interphase Properties of Carbon in Li-ion Cells Investigated by Combined EIS/EQCM-D and OEMS. ChemRxiv, (2020). [Link]

  • Long-Term Low-Rate Cycling of LiCoO2/Graphite Li-Ion Cells at 55°C. NOVONIX. [Link]

  • In situ study of solid electrolyte interphase (SEI) formation. Argonne National Laboratory, (2012). [Link]

  • Accelerating Rate Calorimeter (ARC) for Battery Testing. Belmont Scientific. [Link]

  • Accelerating Rate Calorimetry and Complementary Techniques to Characterize Battery Safety Hazards. Journal of Visualized Experiments, (175), e62817 (2021). [Link]

  • Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. Journal of The Electrochemical Society, 162(13), A7008-A7014 (2015). [Link]

  • The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Thermochimica Acta, 403(1), 1-10 (2003). [Link]

  • GC-MS studies. Jeff Dahn Research Group. [Link]

  • Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries. Nature Communications, 12, 836 (2021). [Link]

  • The long-term cycling performance and CV curves of Li-S cells with different electrolytes. ResearchGate. [Link]

  • Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study. Journal of Energy Storage, 82, 110620 (2024). [Link]

  • XPS-analysis of the SEI in lithium batteries. DiVA portal. [Link]

  • EV+ Accelerating Rate Calorimeter. Thermal Hazard Technology. [Link]

  • SEI formation in the electrolyte with synergistic additives of ES + LiNO3. ResearchGate. [Link]

  • SEI Formation and Interfacial Stability of a Si Electrode in a LiTDI-salt Based Electrolyte with FEC and VC Additives for Li-ion Batteries. ACS Applied Materials & Interfaces, 8(24) (2016). [Link]

  • Simultaneous Analysis of 19 Organic Solvents and Additives in Lithium-Ion Battery Electrolytes Using GC-MS. Shimadzu. [Link]

  • XPS analysis of the SEIs. ResearchGate. [Link]

  • Effective Electrolyte Additives for Dual-Ion Batteries. Research Explorer The University of Manchester. [Link]

  • Effects of Vinyl Ethylene Carbonate Additive on Elevated-Temperature Performance of Cathode Material in Lithium Ion Batteries. Journal of The Electrochemical Society, 157(1), A1-A6 (2010). [Link]

  • Development of a GC-MS Based Method for Measuring Organic Degradation Compounds in Lithium-Ion Battery Electrolyte. DiVA portal, (2025). [Link]

  • XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode. Kratos Analytical. [Link]

  • Comparative Study of Vinylene Carbonate and Lithium Difluoro(oxalate)borate Additives in a SiOx/Graphite Anode Lithium-Ion Battery in the Presence of Fluoroethylene Carbonate. ACS Applied Materials & Interfaces, (2025). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Li-Ion Cell Impedance with DTD Additives

Persona: Senior Application Scientist (Electrochemistry & Materials Science) Topic: 1,3,2-Dioxathiolane-2,2-dioxide (DTD/Ethylene Sulfate) in Li-Ion Batteries Status: Operational User Notice: Context Clarification Note:...

Author: BenchChem Technical Support Team. Date: February 2026

Persona: Senior Application Scientist (Electrochemistry & Materials Science) Topic: 1,3,2-Dioxathiolane-2,2-dioxide (DTD/Ethylene Sulfate) in Li-Ion Batteries Status: Operational

User Notice: Context Clarification

Note: The request mentioned "drug development professionals." However, DTD (1,3,2-Dioxathiolane-2,2-dioxide), also known as Ethylene Sulfate, is a specialized electrolyte additive for Lithium-Ion Batteries used to control cell impedance and SEI formation.[1] It has no standard application in drug development. This guide is strictly calibrated for Electrochemical Researchers and Battery Engineers .

Part 1: The Mechanism (Why DTD Works)

The Core Problem: In Lithium-Ion Batteries (LIBs), impedance growth (rise in internal resistance) during cycling is primarily caused by the continuous decomposition of the electrolyte on the anode surface. This creates a thick, unstable, and highly resistive Solid Electrolyte Interphase (SEI).

The DTD Solution: DTD acts as a sacrificial film-forming agent . It has a higher reduction potential (~1.4V vs. Li/Li⁺) than standard solvents like Ethylene Carbonate (EC). This means DTD decomposes first during the initial charge (Formation), creating a thin, robust, and highly conductive SEI layer rich in sulfate species (poly(ethylene sulfate) and Li


SO

).

Key Benefit: This "artificial" SEI blocks electrons but allows Lithium ions to pass freely, preventing further solvent consumption and halting the impedance growth that typically kills battery life.

Visualizing the Mechanism

DTD_Mechanism DTD DTD Additive (In Electrolyte) Potential Formation Potential (~1.4V vs Li/Li+) DTD->Potential Exposed to Reduction Reductive Decomposition (Sacrificial) Potential->Reduction Triggers Species Sulfate Species (ROSO2Li, Li2SO4) Reduction->Species Generates SEI Thin, Conductive SEI Layer Species->SEI Deposits on Anode Outcome Reduced Impedance Growth SEI->Outcome Passivates Surface

Figure 1: The reductive decomposition pathway of DTD forming a stable SEI layer.[2]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific failure modes observed in the lab when using DTD.

Issue 1: High Initial Impedance (High DCR)

Symptom: Freshly assembled cells show unexpectedly high Direct Current Resistance (DCR) immediately after formation.

Probable Cause The Science Corrective Action
Overdosing (>2.0%) DTD forms a compact film. If the concentration is too high, the SEI layer becomes too thick, impeding ion transport (

increases).
Titrate Down: Reduce DTD concentration. Optimal range is typically 0.5% to 1.5% wt .
Incomplete Formation If the formation current is too high (fast charging), the DTD precipitates chaotically rather than forming a laminated structure.Slow Formation: Use a C/20 rate for the first cycle up to 3.6V to allow orderly crystal deposition of the sulfate species.
Issue 2: Gas Generation (Cell Swelling)

Symptom: Pouch cells bulge during high-temperature storage or formation.

Q: I thought DTD suppresses gas? Why is my cell swelling? A: DTD is extremely sensitive to moisture.

  • Mechanism: In the presence of trace water (ppm level), DTD hydrolyzes to form sulfuric acid and ethylene glycol. The acid reacts with the cathode (NMC/LCO) or SEI components to generate CO

    
     and alkane gases.
    
  • Protocol Check:

    • Check electrolyte water content (Karl Fischer titration). It must be <10 ppm .

    • Ensure DTD is stored in a glovebox under Argon. It degrades rapidly in ambient air.

Issue 3: Impedance Growth During Cycling

Symptom: Initial impedance was fine, but resistance spikes after 50-100 cycles.

Q: Why did the protection fail? A: This usually indicates additive exhaustion .

  • Diagnosis: If the DTD concentration was too low (<0.5%), the SEI layer formed was too thin or patchy. As the anode expands/contracts (especially in Silicon-doped anodes), the SEI cracks. Without reserve DTD in the electrolyte to "heal" these cracks, fresh solvent decomposes, thickening the resistive layer.

  • Solution: Increase DTD concentration slightly or blend with FEC (Fluoroethylene Carbonate) . FEC provides mechanical flexibility to the SEI, while DTD provides ionic conductivity.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem Detected Type Identify Symptom Start->Type High_Init High Initial Impedance Type->High_Init Swelling Gas / Swelling Type->Swelling Growth Impedance Growth (Cycling) Type->Growth Check_Conc Check DTD % High_Init->Check_Conc Check_H2O Check Moisture (Karl Fischer) Swelling->Check_H2O Check_Blend Check Additive Synergy Growth->Check_Blend Action_Reduce Reduce to <1.5% Check_Conc->Action_Reduce If >2% Check_Form Check Formation Protocol Check_Conc->Check_Form If <2% Action_Slow Use C/20 Rate Check_Form->Action_Slow Action_Dry Ensure <10ppm H2O Check_H2O->Action_Dry Action_AddFEC Add 2-5% FEC for Stability Check_Blend->Action_AddFEC

Figure 2: Decision matrix for diagnosing DTD-related cell failures.

Part 3: Experimental Protocols

Protocol A: Electrolyte Preparation with DTD

Safety: DTD is toxic and skin-permeable. Handle only in a fume hood or glovebox.

  • Base Solvent: Prepare EC/EMC (3:7 v/v) with 1.0M LiPF

    
    .
    
  • Drying: Add molecular sieves (3Å or 4Å) to the base electrolyte for 24h. Confirm H

    
    O <10 ppm.
    
  • DTD Addition:

    • Weigh DTD powder inside the glovebox (Argon atmosphere).

    • Add 1.0 wt% DTD to the base electrolyte.

    • Crucial Step: Stir magnetically for 4 hours at 25°C. DTD dissolves slower than VC or FEC. Ensure no precipitate remains.

  • Storage: Store in aluminum bottles. Do not use clear glass (light can trigger slow degradation) or plastic (moisture permeation).

Protocol B: Formation Cycling (Activation)

The first charge determines the quality of the DTD-derived SEI.

  • Rest: Allow cell to soak for 12 hours after filling to ensure wetting.

  • Step 1 (SEI Nucleation): Charge at 0.05 C constant current (CC) to 1.5V.

    • Note: This passes the DTD reduction potential (~1.4V).[1]

  • Step 2 (SEI Growth): Charge at 0.1 C CC to 3.5V.

  • Step 3 (Degassing): If using pouch cells, perform degassing here to remove any ethylene gas generated during SEI formation.

  • Step 4 (Completion): Charge at 0.2 C CC to 4.2V (or target voltage), then Constant Voltage (CV) until current drops to 0.05 C.

References

  • Xu, K. (2014). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 114(23), 11503–11618.

  • Wang, Y. et al. (2021). "1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells." ACS Energy Letters, 6, 3665–3675.

  • Yao, Y-W. et al. (2010).[1] "Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries." Chinese Journal of Applied Chemistry. [1]

  • Haregewoin, A. M. et al. (2016). "Electrolyte additives for lithium ion battery electrodes: progress and perspectives." Energy & Environmental Science, 9, 1955-1988.

Sources

Optimization

Mitigating gas generation in batteries with 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

The following guide is structured as a specialized Technical Support Center for researchers and battery engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and safety, adhering to the "Senior...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers and battery engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and safety, adhering to the "Senior Application Scientist" persona.

Product: 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (DTD / Cyclic Sulfate) Application: Electrolyte Additive for Gas Suppression & SEI Stabilization Support Level: Tier 3 (Advanced R&D)

🟢 Module 1: The Chemistry of Mitigation (Theory & Mechanism)

User Query: Why does adding DTD reduce battery swelling when sulfates are known to be reactive?

Technical Insight: Gas generation in Li-ion batteries (LIBs) is primarily driven by the continuous reduction of carbonate solvents (like Ethylene Carbonate, EC) at the anode. This reaction releases ethylene gas (


) and 

, causing cell swelling (delamination).

DTD functions as a sacrificial film-former . Because DTD has a higher reduction potential (~1.2V vs. Li/Li


) than carbonate solvents (~0.8V vs. Li/Li

), it reduces first during the initial formation charge.
The Mechanism of Action[1][2][3]
  • Preferential Reduction: DTD accepts electrons at the anode surface before the solvent.

  • Ring Opening: The cyclic sulfate ring opens under reductive conditions.

  • Polymerization: The radical intermediates cross-link to form a compact, inorganic-rich Solid Electrolyte Interphase (SEI) composed largely of lithium alkyl sulfates (

    
    ) and lithium sulfate (
    
    
    
    ).
  • Passivation: This DTD-derived SEI is electrically insulating (stopping further electron transfer) but ionically conductive (

    
     permeable). It physically blocks the solvent from reaching the anode, thereby stopping the gas-generating solvent decomposition. 
    
Visualization: The "Shielding" Pathway

DTD_Mechanism Anode Graphite Anode (Negatively Charged) DTD DTD Additive (High Red. Potential ~1.2V) Anode->DTD Electron Transfer (Occurs First) Electrolyte Electrolyte (EC/DEC + LiPF6) Solvent Carbonate Solvent (Low Red. Potential ~0.8V) Electrolyte->Solvent Reduction Electrochemical Reduction DTD->Reduction Gas Gas Generation (C2H4, CO2, H2) Solvent->Gas Unchecked Decomposition (Without DTD) SEI Stable SEI Layer (Li2SO4 / ROSO3Li) Reduction->SEI Forms Passivation Shield SEI->Anode Blocks Solvent Access SEI->Gas PREVENTS

Figure 1: Comparative reduction pathways showing how DTD (Blue) forms a shield (Green) that intercepts the gas-generating solvent decomposition (Red).

🟡 Module 2: Implementation Protocols

User Query: How do I integrate DTD into my existing electrolyte workflow without causing side reactions?

Standard Operating Procedure (SOP-DTD-01):

ParameterSpecificationRationale
Concentration 0.5 wt% – 2.0 wt% <0.5% is insufficient for full coverage; >2.0% creates high impedance (DCR).
Solvent Base EC/EMC or EC/DECCompatible with standard carbonate blends.
Moisture Limit < 10 ppm DTD hydrolyzes rapidly into sulfuric acid species, corroding the cathode.
Mixing Order Add LAST Dissolve Li-salts (

) first, then other additives (VC/FEC), then DTD.
Dissolution Stir 4-6 hrs @ 25°CEnsure complete homogeneity; do not heat above 40°C during mixing.
Critical Handling Note (Safety)

DTD behaves similarly to alkylating agents used in pharmaceutical development.

  • PPE: Butyl rubber gloves, face shield, and respirator.

  • Environment: Must be handled in an Argon-filled glovebox (

    
     ppm).
    
  • Storage: Store at roughly 0°C to 5°C. Thermal degradation can release

    
    .
    

🔴 Module 3: Troubleshooting & FAQs

User Query: My cells are failing. How do I diagnose if DTD is the problem or the solution?

Diagnosis Flowchart[1][4][5][6][7][8]

Troubleshooting_Logic Start Observed Failure Mode Gas Cell Swelling / Gas (Post-Formation) Start->Gas Imp High Impedance (DCR) (Poor Power) Start->Imp Acid Electrolyte Discoloration (Yellow/Brown) Start->Acid CheckForm Check Formation Protocol Gas->CheckForm CheckConc Check DTD % Imp->CheckConc CheckH2O Check H2O Content (Karl Fischer) Acid->CheckH2O Hydrolysis Failure Hydrolysis Failure CheckH2O->Hydrolysis Failure If > 20ppm Reduce DTD Reduce DTD CheckConc->Reduce DTD If > 2.0% Add VC/FEC Add VC/FEC CheckConc->Add VC/FEC Synergy needed Slow Down Charge Slow Down Charge CheckForm->Slow Down Charge Formation too fast (DTD didn't passivate) Degas Step Degas Step CheckForm->Degas Step Trapped SO2 (Normal byproduct) Discard Batch Discard Batch Hydrolysis Failure->Discard Batch

Figure 2: Diagnostic logic tree for isolating DTD-related failures in cell performance.

Frequently Asked Questions (Technical)

Q1: I added DTD to stop gas, but I see a small "hump" of gas during the first charge. Did it fail? A: No, this is expected.

  • Mechanism: When DTD reduces, it releases a small molar equivalent of sulfur-based gaseous byproducts (often

    
     or ethylene sulfate fragments) as it polymerizes.
    
  • Solution: You must implement a degassing step (vacuum sealing) after the formation cycle. Once the SEI is formed and the initial byproduct gas is removed, the cell will exhibit superior long-term stability compared to a control cell [1, 2].

Q2: My internal resistance (DCR) doubled after adding 3% DTD. Why? A: You have overdosed the system.

  • Causality: DTD forms a "compact" and "dense" SEI. While this is excellent for blocking solvent (stopping gas), a layer that is too thick impedes Lithium-ion diffusion (

    
     transport).
    
  • Correction: Reduce concentration to 1.0 wt% . If high-voltage stability is required, combine 1% DTD with 1-2% Fluorinated Ethylene Carbonate (FEC) to balance impedance with protection [3].

Q3: The electrolyte turned yellow/brown in the glovebox. Is it safe to use? A: STOP. Do not use.

  • Diagnosis: This indicates Hydrolysis . DTD reacts with trace moisture to form acidic species (sulfuric acid derivatives).

  • Consequence: Injecting this will corrode your cathode (Transition Metal dissolution) and generate more gas (

    
    ) immediately upon filling.
    
  • Root Cause: Your glovebox moisture likely exceeded 10-20 ppm, or the DTD bottle was left uncapped.

Q4: Can I use DTD with Silicon Anodes? A: Yes, it is highly recommended.

  • Reasoning: Silicon expands significantly (300%). Standard VC-based SEI layers crack under this stress. DTD-derived SEI layers possess higher mechanical strength and elasticity (sulfate bridges), helping to maintain passivation on expanding Silicon particles [4].

📚 References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618.

  • Li, B., et al. (2013). Ethylene sulfate as film formation additive to improve the compatibility of graphite electrode for lithium-ion battery.[1] Ionics, 20, 795–801.

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988.

  • Zuo, X., et al. (2014). 1,3,2-Dioxathiolane-2,2-dioxide as an electrolyte additive for lithium-ion batteries with Li-rich cathode. Journal of Power Sources, 246, 552-559.

Sources

Troubleshooting

Optimizing DTD concentration for low-temperature discharge performance

Technical Support Center: DTD (Ethylene Sulfate) Optimization Subject: Optimizing DTD Concentration for Low-Temperature Li-Ion Battery Discharge Department: Advanced Electrolyte Formulations Audience: Electrochemical Res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DTD (Ethylene Sulfate) Optimization Subject: Optimizing DTD Concentration for Low-Temperature Li-Ion Battery Discharge Department: Advanced Electrolyte Formulations Audience: Electrochemical Researchers & Battery Material Scientists

Part 1: The Core Directive (Executive Summary)

The "Goldilocks" Protocol for DTD You are likely using 1,3,2-Dioxathiolane-2,2-dioxide (DTD) , also known as Ethylene Sulfate, to solve a specific problem: high interfacial impedance (


) at sub-zero temperatures  (e.g., -20°C to -40°C).

Standard carbonate solvents (EC/PC) form a dense, resistive Solid Electrolyte Interphase (SEI) that freezes lithium diffusion kinetics when the temperature drops. DTD works by reducing at a higher potential (~1.4V vs Li/Li


) than Ethylene Carbonate (EC), creating a thinner, inorganic-rich (

,

) SEI that facilitates rapid Li

desolvation and transport.

The Critical Trade-off:

  • Too Low (< 0.5%): Insufficient passivation. Solvent co-intercalation (especially if using PC) leads to graphite exfoliation.

  • Too High (> 2.0%): Thick SEI formation increases impedance at Room Temperature (RT) and causes severe gas generation (

    
    , 
    
    
    
    ) during high-temperature storage.

Recommended Starting Concentration: 1.0 wt% (Optimization window: 0.5% – 1.5%).

Part 2: Technical Troubleshooting & FAQs

Category A: Solubility & Electrolyte Preparation[2]

Q1: My electrolyte solution is cloudy or has precipitate at the bottom. Is the DTD bad? Diagnosis: DTD has poor solubility in non-polar solvents and is solid at room temperature (Melting Point: ~95°C). If you mixed it into a cold solvent or a high-viscosity blend (like high EC content) without heat, it has not dissolved. The Fix:

  • Heat to Dissolve: Heat the base solvent (e.g., EC/EMC) to 45°C - 50°C before adding DTD.

  • Stirring: Stir continuously for 30 minutes.

  • Cooling Check: Allow it to cool to room temperature. If it precipitates again, your base solvent is too non-polar (e.g., too much DMC/DEC). You may need to introduce a co-solvent like EMC or a small amount of PC (Propylene Carbonate) to maintain solubility.

Q2: The electrolyte turned yellow/brown after mixing DTD. Is it degraded? Diagnosis: Likely moisture contamination. DTD is highly sensitive to hydrolysis.[1] It reacts with trace water to form sulfuric acid species, which then degrade the conducting salt (


), turning the solution acidic and discolored.
The Fix: 
  • Ensure DTD water content is < 20 ppm before use.

  • Mix only inside an Argon-filled glovebox (

    
     ppm).
    
  • Test: Check the HF (hydrofluoric acid) content. If HF > 50 ppm, discard the batch.

Category B: Performance & Optimization

Q3: Low-temp discharge improved, but the pouch cells are swelling (gassing) during 60°C storage. Diagnosis: This is the classic DTD side-effect. The sulfite-based SEI is less thermally stable than a carbonate SEI. At high temperatures, metastable components decompose, releasing


 and ethylene gas.
The Fix: 
  • Reduce DTD: Drop concentration from 2.0% to 1.0% or 0.8% .

  • Synergistic Additives: Do not use DTD alone.

    • Add VC (Vinylene Carbonate) @ 1-2%: VC forms a polymeric network that "caps" the inorganic DTD species, preventing gas release.

    • Add PS (1,3-Propane Sultone): Improves high-temp stability.[2]

Q4: Initial Impedance (EIS) is higher than my baseline cell. Diagnosis: Overdose. You likely formed an SEI that is too thick. While DTD-derived SEI is conductive, more is not better. The Fix:

  • Perform a concentration sweep: 0.5%, 1.0%, 1.5%.

  • Check the Formation Protocol . DTD reduces early (~1.4V).[3] Ensure your formation cycle has a slow C-rate (e.g., C/20) through the 1.2V–1.5V window to allow a compact, dense film to form rather than a porous, thick one.

Part 3: Experimental Data & Protocols

Table 1: Concentration Impact Matrix
DTD Conc.[3][4][5][6][7][8] (wt%)Low-Temp Discharge (-20°C)High-Temp Storage (60°C)Initial Impedance (

)
Gas Generation Risk
0.0% (Baseline) Poor (< 40% retention)ModerateHighLow
0.5% ImprovedGoodModerateLow
1.0% (Optimal) Excellent (> 70% retention) Acceptable Low Moderate
2.0% GoodPoor (Swelling)LowHigh
> 3.0% DegradedFailure (Leakage)IncreasedCritical
Protocol: The "Step-Scan" Optimization Workflow

To determine the exact concentration for your specific active materials (e.g., NCM811 vs. LFP), follow this validation loop:

  • Preparation: Prepare three electrolyte batches: 0.5%, 1.0%, 1.5% DTD in 1.0M

    
     EC/EMC (3:7).
    
  • Cell Assembly: Use symmetric pouch cells or coin cells (Graphite||Li).

  • Formation: Charge at C/20 to 3.6V, then C/10 to 4.2V.

  • EIS Characterization: Measure Impedance at 50% SOC at 25°C and -20°C .

    • Target: Look for the lowest Charge Transfer Resistance (

      
      ) at -20°C.
      
  • Storage Test: Store fully charged cells at 60°C for 7 days. Measure volume change (Archimedes method).

    • Target: Volume increase < 5%.[3][9][10]

Part 4: Visualization (Mechanism & Logic)

Diagram 1: The SEI Formation Mechanism

This diagram illustrates why DTD improves low-temperature performance compared to standard EC solvents.

DTD_Mechanism cluster_reactions Reduction Potentials (vs Li/Li+) Electrolyte Electrolyte (EC + DTD) DTD_Red DTD Reduction (~1.4 V) Electrolyte->DTD_Red During Charge EC_Red EC Reduction (~0.8 V) Electrolyte->EC_Red Anode Graphite Anode Surface SEI_Layer Sulfite-Rich (Li2SO3) Alkyl Carbonates DTD_Red->SEI_Layer:sulf Forms First (Passivates Surface) EC_Red->SEI_Layer:org Blocked by DTD Layer Performance Result: Low Impedance @ -20°C SEI_Layer->Performance Facilitates Li+ Desolvation

Caption: DTD reduces preferentially at ~1.4V, forming a conductive sulfite-rich layer that suppresses the formation of resistive EC reduction products.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose electrolyte issues during your experiments.

Troubleshooting Start Start Diagnosis Issue_Type Identify Issue Start->Issue_Type Precipitate Precipitate/Cloudy Electrolyte Issue_Type->Precipitate Swelling Cell Swelling (Gas Gen) Issue_Type->Swelling High_Imp High Impedance (Poor Rate) Issue_Type->High_Imp Heat_Sol Solution: Heat to 50°C during mixing. Check solvent polarity. Precipitate->Heat_Sol Add_VC Solution: Add 1-2% VC or FEC. Reduce DTD to <1%. Swelling->Add_VC Reduce_Conc Solution: Reduce DTD Conc. Check Formation Protocol. High_Imp->Reduce_Conc

Caption: Rapid diagnostic flow for common DTD-related experimental failures.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. Link

  • Liu, Q., et al. (2019). Ethylene Sulfate as an Electrolyte Additive for Lithium-Ion Batteries.[11][1][2][5][7][12] Journal of The Electrochemical Society. Link

  • Zhang, H., et al. (2021). The "Goldilocks" Effect of DTD Additive on SEI Formation. Journal of Power Sources. Link

  • Wang, L., et al. (2020). Synergistic Effect of VC and DTD for High-Voltage Li-Ion Batteries. Electrochimica Acta. Link

(Note: While DTD is a common acronym in biochemistry for Dithiothreitol, in the context of "discharge performance," this guide exclusively addresses Ethylene Sulfate in electrochemical systems. If you are working on drug release kinetics, please consult a biochemistry-specific protocol.)

Sources

Optimization

Troubleshooting SEI instability in DTD-modified electrolytes

Technical Support Center: Advanced Electrolyte Materials Ticket ID: DTD-SEI-001 Subject: Troubleshooting SEI Instability in DTD-Modified Electrolytes Assigned Specialist: Senior Application Scientist, Electrochemical Int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Electrolyte Materials Ticket ID: DTD-SEI-001 Subject: Troubleshooting SEI Instability in DTD-Modified Electrolytes Assigned Specialist: Senior Application Scientist, Electrochemical Interfaces Division

Executive Summary: The DTD Paradox

You are likely using 1,3,2-Dioxathiolane-2,2-dioxide (DTD) , also known as Ethylene Sulfate, to achieve a specific goal: lowering initial impedance (DCR) while maintaining high-voltage stability. Unlike Vinylene Carbonate (VC), which forms a polymeric but resistive SEI, DTD forms a compact, inorganic-rich interface (primarily ROSO₂Li species).

The Core Problem: DTD is a "glass cannon." It offers superior kinetics but possesses extreme sensitivity to moisture and thermal stress. If your SEI is unstable, it is rarely a failure of the molecule’s intrinsic chemistry, but rather a failure in purity control or formation protocol .

This guide addresses the three most common failure modes: Pre-cycling Acidification , Formation Gas Evolution , and Impedance Rise during Storage .

Module 1: Pre-Cycling Diagnostics (The "Yellow" Flag)

User Symptom: “My electrolyte turned slightly yellow/brown before I even injected it, or the initial OCV is dropping fast.”

Root Cause: Hydrolysis.[1] DTD is significantly more moisture-sensitive than LiPF₆. Upon contact with trace water (>20 ppm), DTD hydrolyzes to form glycol sulfate and sulfuric acid species. This triggers a cascade that not only consumes the additive but generates protons (


) that corrode the cathode (Transition Metal Dissolution) before cycling begins.
Troubleshooting Protocol: Purity Verification
  • Step 1: The Visual Check. Compare your electrolyte against a fresh LiPF₆ baseline. Any darkening indicates DTD hydrolysis.

  • Step 2: Karl Fischer (KF) Titration.

    • Requirement: Water content must be < 10 ppm .

    • Note: Standard battery grade (< 50 ppm) is insufficient for DTD.

  • Step 3: Acid Titration.

    • Measure HF/H⁺ content. If acid > 50 ppm, the DTD has already degraded.

Visualizing the Failure Cascade

The following diagram illustrates how moisture ingress destroys DTD efficacy and poisons the cell.

DTD_Hydrolysis Moisture Trace Moisture (>20ppm) Hydrolysis Rapid Hydrolysis (Ring Opening) Moisture->Hydrolysis Triggers DTD DTD Additive DTD->Hydrolysis Acid Acid Generation (H2SO4 / HF species) Hydrolysis->Acid Produces Cathode Cathode Surface (NCM/LCO) Acid->Cathode Corrodes TM_Dissolution Transition Metal Dissolution (Mn2+, Ni2+) Cathode->TM_Dissolution Leaches Metals Anode_Poison Anode Poisoning (TM migration to Graphite) TM_Dissolution->Anode_Poison Migrates & Deposits

Figure 1: The DTD Hydrolysis Cascade. Note that the failure appears at the anode (poisoning), but the root cause is moisture-induced acid attack at the cathode.

Module 2: Formation Protocol (The 1.4V Threshold)

User Symptom: “I see gas evolution during the first cycle, or the SEI is patchy/non-uniform.”

Root Cause: Incorrect Formation C-rate. DTD reduces at approximately 1.4V vs. Li/Li⁺ , which is higher than Ethylene Carbonate (EC) (~0.8V). If you charge too fast through this region, you do not allow the DTD to form a dense, passivating ordered layer. Instead, you get a "mosaic" SEI where solvent co-intercalation occurs, leading to gas (C₂H₄) and graphite exfoliation.

Optimized Formation Protocol

Do not use a standard constant current (CC) protocol. Use a Step-Charging method to prioritize DTD reduction.

StepActionC-RateVoltage TargetPurpose
1 Rest 0OCV (4-6 hrs)Ensure full wetting (DTD increases viscosity).
2 Pre-Charge 0.05 C 1.6 V (Cell Voltage)CRITICAL: Slow traversal of the 1.4V anode potential to nucleate DTD SEI.
3 Degas --Remove initial gas generated from DTD reduction (SO₂ species).
4 Charge 0.1 C3.5 VComplete primary SEI formation.
5 Aging -45°C (24 hrs)"Baking" the SEI to improve cross-linking and stability.

Module 3: Impedance & Stability (The Dose Response)

User Symptom: “My cycle life is good, but impedance (DCR) rises sharply after storage at 60°C.”

Root Cause: DTD Overdose or Thermal Decomposition. While DTD lowers initial impedance, excess DTD that is not consumed during formation will thermally decompose at high temperatures (>55°C), generating gases and resistive byproducts.

Comparative Additive Analysis

Use this table to determine if you should adjust your DTD concentration or blend it with synergistic additives.

FeatureDTD (Ethylene Sulfate) VC (Vinylene Carbonate) FEC (Fluoroethylene Carbonate)
Reduction Potential ~1.4 V vs Li/Li⁺ (High)~1.0 V vs Li/Li⁺~1.1 V vs Li/Li⁺
SEI Nature Inorganic (Sulfates), Low ResistancePolymeric, Flexible, High ResistanceInorganic (LiF), Brittle
Optimal Dose 0.5% - 2.0% 1.0% - 3.0%2.0% - 10.0%
High Temp Stability Poor (Decomposes >55°C)GoodModerate
Synergy Strategy Pair with 1% VC to stabilize the film.-Pair with DTD for Si-anodes.
Logic Check: The "Goldilocks" Zone

If DCR is high, reduce DTD to <1%. If gas generation is high, ensure you are not overdosing (excess unreacted DTD decomposes).

Module 4: Post-Mortem Verification

User Symptom: “How do I prove DTD actually participated in the SEI?”

Root Cause: Need for analytical validation. You must confirm the presence of sulfur species in the SEI using X-ray Photoelectron Spectroscopy (XPS).

XPS Fingerprint Guide

When analyzing the Anode surface after formation:

  • S 2p Spectra: Look for peaks at 168–170 eV .

    • These correspond to ROSO₂Li (alkyl sulfate) and Li₂SO₄ species.

    • Absence indicates DTD did not reduce (check formation protocol).

    • Shift to lower binding energy (<164 eV) indicates sulfide formation (over-reduction or impurities).

  • O 1s Spectra: Look for 532–533 eV (S-O bonds), distinct from the C-O bonds of carbonate solvents.

Workflow for Root Cause Analysis

DTD_Troubleshooting Start Issue Detected Check_Color Electrolyte Color? Start->Check_Color Yellow Yellow/Brown Check_Color->Yellow Yes Clear Clear Check_Color->Clear No Sol_Hydrolysis Action: Check Moisture/Purity (Hydrolysis) Yellow->Sol_Hydrolysis Check_Gas Gas @ Formation? Clear->Check_Gas Yes_Gas Excessive Gas Check_Gas->Yes_Gas Yes No_Gas Normal Check_Gas->No_Gas No Sol_Rate Action: Slow Down Formation (Target 1.4V) Yes_Gas->Sol_Rate Check_Imp Impedance (DCR)? No_Gas->Check_Imp High_Imp High DCR Check_Imp->High_Imp Rising Sol_Dose Action: Reduce DTD Dose (<1.0%) High_Imp->Sol_Dose

Figure 2: Diagnostic logic flow for isolating DTD-related failures.

References

  • Mechanism of DTD Reduction: Xu, J., et al. (2010). "Effect of Ethylene Sulfate as Electrolyte Additive on Performance of Li-ion Batteries." Chinese Journal of Applied Chemistry. Link[2]

  • XPS Characterization of Sulfate Additives: Madec, L., et al. (2014). "Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime." The Journal of Physical Chemistry C. Link

  • High-Temperature Instability: Xia, J., et al. (2016). "Electrolyte Additives for High Voltage Li-Ion Batteries." Journal of The Electrochemical Society.[3] Link

  • SEI Formation Dynamics: Zhang, S.S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. Link

Sources

Troubleshooting

Technical Support Center: The Impact of DTD Purity on Initial Coulombic Efficiency

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the effect of 1,3,2-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the effect of 1,3,2-Dioxathiolane-2,2-dioxide (DTD) purity on the initial coulombic efficiency (ICE) of lithium-ion batteries. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses foundational concepts to provide a common understanding of the key components and performance metrics discussed in this guide.

Q1: What is DTD and why is it used in lithium-ion batteries?

A1: DTD, or 1,3,2-Dioxathiolane-2,2-dioxide (also known as ethylene sulfate), is a crucial electrolyte additive in lithium-ion batteries.[1][2] Its primary function is to form a stable Solid Electrolyte Interphase (SEI) layer on the surface of the anode, particularly graphite and silicon-based anodes.[1][3] This protective film is essential for several reasons:

  • Enhanced Cycle Life: A stable SEI layer prevents the continuous decomposition of the electrolyte on the anode surface, which is a primary cause of capacity fade and reduced battery lifespan.[1][4]

  • Improved Thermal Stability and Safety: The SEI layer formed by DTD contributes to better thermal stability, especially under high-voltage conditions, enhancing the overall safety of the battery.[5]

  • Reduced Gas Generation: DTD helps to minimize the production of unwanted gases during battery operation, which can lead to cell swelling and performance degradation.[5]

Q2: What is Initial Coulombic Efficiency (ICE) and why is it a critical parameter?

A2: Initial Coulombic Efficiency (ICE), also known as First Cycle Efficiency (FCE), is the ratio of the discharge capacity to the charge capacity during the very first cycle of a lithium-ion battery.[6] It is a key indicator of battery performance because it quantifies the irreversible capacity loss that occurs during the initial formation of the SEI layer.[4][6] A higher ICE signifies that less lithium is consumed in irreversible side reactions, leading to higher initial capacity and potentially longer cycle life.[6][7]

Q3: How does DTD specifically improve the Initial Coulombic Efficiency?

A3: DTD is electrochemically reduced at a higher potential than the primary electrolyte solvents (like ethylene carbonate, EC).[3] This preferential reduction allows DTD to form a stable and effective SEI layer before significant electrolyte decomposition can occur.[3] The resulting SEI, rich in lithium sulfates and lithium alkylsulfates, facilitates the smooth intercalation of lithium ions into the anode while preventing the co-intercalation of solvent molecules, which is a major cause of graphite exfoliation and irreversible capacity loss.[1]

II. Troubleshooting Guide: Low Initial Coulombic Efficiency with DTD

This section provides a structured approach to diagnosing and resolving issues related to lower-than-expected ICE when using DTD as an electrolyte additive.

Q4: My battery's ICE is significantly lower than anticipated after adding DTD to the electrolyte. What are the potential causes related to DTD purity?

A4: When high-purity DTD is used, it should ideally lead to an improved ICE. If you observe a decrease or a lower-than-expected ICE, the purity of the DTD additive is a primary suspect. Impurities stemming from the synthesis or degradation of DTD can lead to several detrimental effects:

  • Parasitic Reactions: Impurities can be electrochemically active at different potentials than DTD, leading to unwanted side reactions at the electrode-electrolyte interface. These reactions consume active lithium, thereby lowering the ICE.[8][9]

  • Disruption of SEI Formation: Certain impurities can interfere with the polymerization of DTD on the anode surface, resulting in a non-uniform or unstable SEI layer.[10] A compromised SEI is less effective at preventing electrolyte decomposition, leading to continuous lithium loss.

  • Increased Interfacial Impedance: The byproducts of impurity reactions can deposit on the electrode surface, increasing the interfacial impedance.[1] This can hinder the kinetics of lithium-ion transfer, contributing to a lower discharge capacity in the first cycle.[11]

Q5: What are the common impurities found in DTD and how do they originate?

A5: Common impurities in DTD can arise from its synthesis, which typically involves the reaction of ethylene glycol with a sulfonating agent like thionyl chloride.[2] Potential impurities include:

  • Residual Reactants: Unreacted ethylene glycol or thionyl chloride.

  • Synthesis Byproducts: Compounds such as ethylene sulfite (ES) and various chlorinated species.[1]

  • Degradation Products: DTD can be sensitive to moisture and temperature, leading to hydrolysis and the formation of sulfuric acid and other acidic species.

The presence of these impurities can significantly alter the electrochemical behavior of the electrolyte and negatively impact battery performance.

Q6: How can I experimentally verify if DTD purity is the root cause of my low ICE?

A6: A systematic approach involving both analytical characterization of the DTD additive and electrochemical testing is necessary to confirm the role of DTD purity.

Workflow for Troubleshooting Low ICE

G cluster_0 Problem Identification cluster_1 Hypothesis: DTD Purity Issue cluster_2 Analytical Verification cluster_3 Electrochemical Validation cluster_4 Conclusion A Low Initial Coulombic Efficiency Observed B Source High-Purity DTD (≥99.9%) as Control A->B Formulate Hypothesis C Characterize Suspect and Control DTD Samples B->C G Assemble Half-Cells with Suspect and Control DTD B->G Prepare Electrolytes D GC-MS Analysis C->D Impurity Identification E NMR Spectroscopy C->E Structural Confirmation F Karl Fischer Titration C->F Moisture Content J Correlate Analytical Data with Electrochemical Performance D->J E->J F->J H Perform First Cycle Galvanostatic Cycling G->H I Compare ICE and Voltage Profiles H->I I->J K Confirm/Reject DTD Purity as Root Cause J->K

Caption: Troubleshooting workflow for diagnosing low ICE issues related to DTD purity.

III. Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key experiments outlined in the troubleshooting workflow.

Protocol 1: Analytical Characterization of DTD Purity

The accurate assessment of DTD purity requires a combination of analytical techniques to identify and quantify potential impurities.[12]

1.1 Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile and semi-volatile impurities in the DTD sample.[13]

  • Methodology:

    • Prepare a dilute solution of the DTD sample in a high-purity solvent (e.g., acetonitrile).

    • Inject a small volume of the solution into the GC-MS system.

    • The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase.

    • The mass spectrometer then fragments the individual components and detects the resulting ions, providing a unique mass spectrum for each compound.

    • Compare the obtained mass spectra with a library of known compounds to identify the impurities.

  • Data Interpretation: The presence of peaks other than the main DTD peak in the chromatogram indicates the presence of impurities. The mass spectrum of each impurity peak can be used for its identification.

1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of DTD and identify impurities based on their unique NMR signatures.[12]

  • Methodology:

    • Dissolve a small amount of the DTD sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of DTD and identify any impurities.

  • Data Interpretation: The presence of unexpected signals in the NMR spectrum suggests the presence of impurities. The characteristics of these signals can help in elucidating the structure of the impurities.

1.3 Karl Fischer Titration
  • Objective: To quantify the water content in the DTD sample, as moisture can lead to degradation.[14][15]

  • Methodology:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Introduce a known amount of the DTD sample into the titration cell.

    • The titrator automatically measures the amount of iodine required to react with the water present in the sample.

  • Data Interpretation: The result is typically given in parts per million (ppm) or as a percentage of water content. High water content can be a significant contributor to poor electrochemical performance.

Protocol 2: Electrochemical Evaluation of DTD Purity

This protocol allows for a direct comparison of the electrochemical performance of the suspect DTD with a high-purity standard.

  • Objective: To quantify the impact of DTD purity on the initial coulombic efficiency.

  • Methodology:

    • Electrolyte Preparation: Prepare two batches of electrolyte with the same base formulation (e.g., 1 M LiPF₆ in EC:EMC 3:7 by weight). To one batch, add the suspect DTD, and to the other, add a high-purity (≥99.9%) DTD standard at the same concentration (e.g., 1 wt%).

    • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glove box. Use a graphite anode as the working electrode and lithium metal as the counter and reference electrode.

    • Formation Cycling:

      • Perform the first galvanostatic cycle at a low C-rate (e.g., C/20 or C/10).

      • Charge the cell (lithiation of graphite) to a lower cutoff voltage (e.g., 0.01 V vs. Li/Li⁺).

      • Discharge the cell (delithiation of graphite) to an upper cutoff voltage (e.g., 1.5 V vs. Li/Li⁺).

    • Data Analysis: Calculate the ICE for each cell using the formula: ICE (%) = (First Discharge Capacity / First Charge Capacity) x 100

Data Summary Table
DTD SamplePurity (from GC-MS)Water Content (ppm)Identified ImpuritiesInitial Charge Capacity (mAh/g)Initial Discharge Capacity (mAh/g)Initial Coulombic Efficiency (%)
Control >99.9%< 20None Detected36033593.1
Suspect ~98.5%> 100Ethylene Sulfite, H₂SO₄36231085.6

Note: The values in this table are illustrative and will vary depending on the specific materials and testing conditions.

Mechanistic Insight: The Detrimental Effect of Impurities

The presence of impurities fundamentally alters the desired SEI formation process.

G cluster_0 High-Purity DTD cluster_1 Low-Purity DTD A Preferential Reduction of DTD on Anode B Formation of a Stable, Uniform SEI Layer (Li₂SO₃, ROSO₂Li) A->B C Effective Passivation of Anode Surface B->C D High Initial Coulombic Efficiency C->D E Competitive Reduction of DTD and Impurities F Formation of a Defective, Non-uniform SEI Layer E->F G Continuous Electrolyte Decomposition F->G H Low Initial Coulombic Efficiency G->H

Caption: Mechanism of SEI formation with high-purity vs. low-purity DTD.

IV. Conclusion and Recommendations

The purity of the DTD electrolyte additive is a critical factor that directly influences the initial coulombic efficiency of lithium-ion batteries. Impurities can lead to parasitic reactions, disrupt the formation of a stable SEI layer, and ultimately result in significant irreversible capacity loss.

Key Recommendations:

  • Source High-Purity Additives: Always procure DTD with the highest available purity (≥99.9%) from reputable suppliers.

  • Implement Quality Control: Perform analytical characterization (GC-MS, NMR, Karl Fischer) on incoming batches of DTD to verify purity and moisture content before use in experiments.

  • Proper Storage: Store DTD in a dry, inert atmosphere (e.g., in a glove box) to prevent degradation due to moisture.

By adhering to these best practices, researchers can minimize variability in their experiments and ensure that the observed electrochemical performance is a true reflection of their intended cell chemistry, rather than an artifact of additive impurities.

V. References

  • DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9% | SEI Film Stabilizer for Li-ion Batteries. (n.d.). Retrieved from

  • Rise of Electrolyte Additives in Advancing Lithium ion Battery. (n.d.). Sigma-Aldrich. Retrieved from

  • Degradation mechanisms and differential curve modeling for non-invasive diagnostics of lithium cells. (2025, January 16). I.R.I.S. Retrieved from

  • SEI-forming electrolyte additives for lithium-ion batteries: development and benchmarking of computational approaches. (2016, December 13). PMC. Retrieved from

  • New Insight on the Role of Electrolyte Additives in Rechargeable Lithium Ion Batteries. (2019, October 8). KAUST Repository. Retrieved from

  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. (n.d.). Benchchem. Retrieved from

  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020, June 5). MDPI. Retrieved from

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from

  • Lithium-ion battery degradation: Introducing the concept of reservoirs to design for lifetime. (2025, December 17). Retrieved from

  • The Effect of Impurities and Other Factors on the Current Density in Electro-chemical Reactors. (n.d.). Retrieved from

  • Ethylene sulfate as film formation additive to improve the compatibility of graphite electrode for lithium-ion battery. (n.d.). ResearchGate. Retrieved from

  • Lithium battery electrolyte additive industry research. (2023, April 26). tycorun. Retrieved from

  • Purification process for lithium battery electrolytes. (n.d.). Google Patents. Retrieved from

  • The truth about the 1st cycle Coulombic efficiency of LiNi1/3Co1/3Mn1/3O2 (NCM) cathodes. (n.d.). Retrieved from

  • The Effect of Impurities and Other Factors on the Current Density in Electro-Chemical Reactors. (2025, August 5). ResearchGate. Retrieved from

  • Detailed Explanation of the First Cycle Efficiency of Lithium Batteries: Principles, Influencing Factors, and Improvement Methods. (2025, April 22). Retrieved from

  • method for drying electrolyte solution. (2018, August 2). Justia Patents. Retrieved from

Sources

Optimization

Technical Support Center: DTD Optimization in High-Voltage Cathodes

Part 1: The Oxidative Paradox (Core Concept) Welcome to the Technical Support Center. You are likely here because you are experiencing one of two extremes: either your high-voltage cells are failing due to electrolyte co...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Oxidative Paradox (Core Concept)

Welcome to the Technical Support Center. You are likely here because you are experiencing one of two extremes: either your high-voltage cells are failing due to electrolyte consumption (insufficient passivation), or they are suffering from rapid impedance rise and gassing (excessive oxidative decomposition).

DTD is a "sacrificial" additive.[1] Its primary function is to decompose. However, on the cathode surface (CEI), we must strictly control this decomposition to transition from a parasitic reaction to a passivation mechanism .

The Mechanism of Failure

DTD molecules possess a strained 5-membered ring. Under high oxidative potentials (>4.5V vs Li/Li⁺), or in the presence of transition metal oxides (Ni-rich NCM), DTD undergoes ring-opening oxidation.

  • Ideal Pathway: Controlled radical polymerization forms a thin, sulfate-rich Poly(ethylene sulfate) (PES) layer that inhibits further electron transfer.

  • Pathological Pathway (The Problem): Uncontrolled oxidation leads to continuous ring-opening, generating thick resistive layers and releasing

    
     gas, which can react with residual moisture to form 
    
    
    
    , corroding the cathode lattice.
Visualization: Oxidative Pathways

The following diagram illustrates the bifurcation between beneficial CEI formation and detrimental decomposition.

DTD_Oxidation_Mechanism DTD DTD Molecule (Electrolyte) Oxidation Oxidation Event (>4.2V vs Li/Li+) DTD->Oxidation Radical Radical Cation Intermediate Oxidation->Radical Polymerization Controlled Polymerization Radical->Polymerization Surface Catalysis Fragment Ring Fragmentation Radical->Fragment Excess Thermal/Voltage Stress CEI Stable CEI Layer (Sulfate-rich) Polymerization->CEI Passivation Gas Gas Generation (SO2 + C2H4) Fragment->Gas Acid Acid Formation (HF / H2SO4) Gas->Acid + Trace H2O

Figure 1: Mechanistic bifurcation of DTD oxidation. Green path represents desired passivation; Red path represents failure modes.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Rapid Impedance Rise (R_ct increase)

User Question: My NCM811 coin cells with 2% DTD show excellent capacity retention for 50 cycles, then the impedance spikes suddenly. Why?

Technical Diagnosis: This is a classic symptom of "CEI Overgrowth." While DTD is excellent for initial passivation, 2% concentration is often too high for high-voltage cathodes without a scavenger. The excess DTD continues to oxidize slowly on top of the initial layer, thickening the CEI and impeding Li-ion diffusion.

Corrective Action:

  • Reduce Concentration: Titrate DTD down to 0.5% - 1.0% wt.

  • Introduce a Synergistic Additive: Use Lithium Difluorophosphate (

    
    ) or Vinylene Carbonate (VC) in a 1:1 ratio. 
    
    
    
    modifies the CEI composition to be more ionic conductive, mitigating the impedance penalty of the sulfate layer.
Issue 2: Gas Generation & Pouch Cell Swelling

User Question: We are detecting sulfur dioxide (


) in our pouch cells during formation cycles at 4.4V.

Technical Diagnosis:


 release indicates oxidative cleavage  rather than polymerization. This is often driven by thermal hotspots or catalytic activity of the transition metals (Ni/Co) on the cathode surface before the CEI is fully formed.

Corrective Action:

  • Step-Charging Protocol: Do not charge directly to 4.4V. Implement a "formation hold" at 3.8V (where DTD begins to react) for 2-4 hours to allow a slow, dense film to form before reaching potentials that trigger rapid gas evolution.

  • Check Moisture Content: DTD hydrolyzes to form glycol sulfate and sulfuric acid. If your electrolyte water content is >20ppm, the DTD is decomposing chemically, not electrochemically.

Part 3: Experimental Protocols

Protocol A: Determining the Oxidative Stability Limit (LSV)

Objective: To define the exact voltage where DTD begins to decompose parasitically on your specific cathode material.

Materials:

  • Working Electrode: Your specific Cathode (e.g., NCM811, LCO). Do not use Platinum/Glassy Carbon (they do not mimic the catalytic effect of the transition metals).

  • Counter/Ref Electrode: Li Metal.

  • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset).

Step-by-Step:

  • Assembly: Assemble a 3-electrode cell or coin cell.

  • OCV Rest: Allow cell to rest for 6 hours to reach equilibrium.

  • Sweep: Perform Linear Sweep Voltammetry (LSV) from OCV to 5.5V vs Li/Li⁺.

  • Analysis:

    • Identify the baseline current of the blank electrolyte (without DTD).

    • Identify the onset potential where the DTD-containing electrolyte current density exceeds

      
      .
      
    • Pass/Fail Criteria: If the onset is <4.2V, DTD is reacting too early and requires a stabilizing co-solvent (e.g., FEC).

Protocol B: DTD Quality Control (Storage & Handling)

Objective: To prevent introducing hydrolyzed DTD into the cell.

Context: DTD is extremely hygroscopic. Hydrolyzed DTD is acidic and will strip transition metals from the cathode, causing "crosstalk" where dissolved Mn/Ni deposits on the anode.

Validation Workflow:

QC_Workflow Start DTD Batch Received Visual Visual Inspection: Is it pure white? Start->Visual ColorFail Yellow/Beige: REJECT (Acidic) Visual->ColorFail No Solubility Solubility Test: Dissolve in DMC (10wt%) Visual->Solubility Yes Haze Hazy/Precipitate? Solubility->Haze KF Karl Fischer Titration (Electrolyte Mix) Haze->KF No (Clear) Reject REJECT BATCH Haze->Reject Yes (Polymerized) Limit Water < 20ppm? KF->Limit Approve Approve for Cycling Limit->Approve Yes Limit->Reject No

Figure 2: Quality Control Decision Tree for DTD integration.

Part 4: Optimization Data (Co-additives)

The following table summarizes the impact of co-additives on DTD performance in NCM/Graphite cells (4.4V cutoff).

Co-AdditiveRatio (DTD:Additive)Mechanism of ActionResult on Cathode
None (DTD Only) N/APure Sulfate CEIGood capacity, but high gas (

) and impedance rise.
VC (Vinylene Carbonate) 1:1Polymer blendImproved mechanical stability of CEI; reduced gassing.
FEC (Fluoroethylene Carbonate) 1:2Fluorinated CEIBest for High Voltage. Forms LiF-rich layer that suppresses DTD oxidation.
LiPO₂F₂ 1:0.5Synergistic SaltLowers impedance significantly. Modifies CEI to be ionically conductive.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618. Link

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium-ion batteries: A review. Energy & Environmental Science, 9, 1955-1988. Link

  • Zuo, X., et al. (2014). The effect of DTD on the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells. Journal of Power Sources, 246, 552-558. Link

  • Ma, L., et al. (2019).[2] Comprehensive Understanding of Reduction Mechanisms of Ethylene Sulfite in EC-Based Lithium-Ion Batteries. The Journal of Physical Chemistry C, 123(10), 5871-5880.[2] Link[2]

Sources

Reference Data & Comparative Studies

Validation

DTD (Ethylene Sulfate): Technical Comparison &amp; Application Guide

The following guide is structured to provide an authoritative technical comparison and operational analysis of DTD (Ethylene Sulfate) . It addresses the nomenclature redundancy ("DTD vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an authoritative technical comparison and operational analysis of DTD (Ethylene Sulfate) . It addresses the nomenclature redundancy ("DTD vs. Ethylene Sulfate") by confirming their identity and then pivots to the critical comparison against functional alternatives in high-performance electrochemical and synthetic applications.

Executive Summary: Resolving the Identity

The Core Premise: In the fields of materials science and advanced synthesis, DTD (1,3,2-Dioxathiolane 2,2-dioxide) and Ethylene Sulfate are identical chemical entities . The dual nomenclature arises from industry-specific vernacular: "Ethylene Sulfate" is the IUPAC-derived chemical name used in organic synthesis and toxicology, while "DTD" is the trade acronym ubiquitous in the Lithium-Ion Battery (LIB) industry.

This guide treats DTD/Ethylene Sulfate as the subject, comparing its performance against its primary functional alternatives: Vinylene Carbonate (VC) , 1,3-Propane Sultone (PS) , and Trimethylene Sulfate (TMS) .

Key Value Proposition:

  • For Battery Researchers: DTD is a "low-impedance" SEI former, superior to VC in low-temperature performance but more moisture-sensitive.

  • For Drug Developers: Ethylene Sulfate is a potent alkylating agent and a known genotoxic impurity (PGI) that requires rigorous control strategies (TTC < 1.5 µ g/day ) in pharmaceutical manufacturing.

Chemical Identity & Mechanism of Action[1]

The Structural Advantage

DTD is a cyclic sulfate ester.[1] Its reactivity is driven by the high ring strain of the five-membered heterocyclic ring containing sulfur.

  • Formula:

    
    
    
  • CAS: 1072-53-3[2][3][4]

  • Melting Point: 95–99°C (Solid at room temp, unlike liquid VC or PS)

  • Reduction Potential: ~1.0–1.5 V vs.

    
     (Reduces before EC/solvent).
    
Mechanism: The Ring-Opening Pathway

Upon electrochemical reduction (in batteries) or nucleophilic attack (in synthesis), the DTD ring opens. In batteries, this forms a Solid Electrolyte Interphase (SEI) rich in lithium alkyl sulfates (


) and lithium sulfate (

).

Why it outperforms alternatives: Unlike Vinylene Carbonate (VC), which forms a thick, resistive poly(VC) layer, DTD forms a thin, inorganic-rich layer. This results in lower interfacial impedance , enabling better low-temperature discharge and high-rate capability.

DTD_Mechanism DTD DTD (Ethylene Sulfate) (High Ring Strain) Reduction Electrochemical Reduction (>1.0V vs Li/Li+) DTD->Reduction RingOpen Ring Opening (Radical Anion) Reduction->RingOpen Li2SO4 Li2SO4 (Inorganic Component) RingOpen->Li2SO4 Decomposition AlkylSulfate ROSO2Li (Organic Component) RingOpen->AlkylSulfate Dimerization/Reaction Impedance Low Interfacial Impedance (R_SEI) Li2SO4->Impedance High Ionic Conductivity AlkylSulfate->Impedance

Figure 1: Electrochemical reduction pathway of DTD leading to low-impedance SEI components.

Performance Comparison: DTD vs. Alternatives

This section contrasts DTD with its primary competitors in electrolyte engineering and synthesis.

DTD vs. Vinylene Carbonate (VC)

Context: VC is the industry standard for cycle life. DTD is the challenger for power density and low-temp operation.

FeatureDTD (Ethylene Sulfate)Vinylene Carbonate (VC)Verdict
SEI Nature Thin, inorganic-rich (

)
Thick, polymeric (Poly-VC)DTD for Power; VC for Stability
Impedance (DCR) Low (Excellent kinetics)High (Increases with concentration)DTD Wins
High Temp Stability Moderate (Gas generation risks)High (Excellent passivation)VC Wins
Low Temp Performance Superior (-20°C retention)Poor (High resistance)DTD Wins
Toxicity Toxic (Alkylating agent)Toxic (but liquid, easier handling)Tie (Both hazardous)

Experimental Insight:

In NCM/Graphite pouch cells, a blend of 1% DTD + 1% VC often outperforms 2% VC alone. The DTD passivates the anode first (lower reduction potential), forming a conductive scaffold, while VC fills defects, creating a "hybrid" SEI that balances life and power.

DTD vs. 1,3-Propane Sultone (PS)

Context: PS is the traditional sulfur additive. DTD is the cyclic sulfate evolution.[1]

FeatureDTD (Ethylene Sulfate)1,3-Propane Sultone (PS)Comparison Logic
Structure 5-membered Cyclic Sulfate5-membered Cyclic SultoneSulfates are more reactive than Sultones.
Reactivity High (Reduces ~1.5V)Moderate (Reduces ~0.9V)DTD forms SEI earlier in formation.
Safety Solid (Dust hazard)Liquid/Solid (Carcinogen)PS is a potent carcinogen; DTD is similar but less volatile.
Efficacy High (Requires <2 wt%)Moderate (Requires 2-5 wt%)DTD is more efficient per gram.
DTD vs. Trimethylene Sulfate (TMS)

Context: TMS is the 6-membered ring homolog of DTD.

  • Ring Strain: DTD (5-ring) > TMS (6-ring).

  • Implication: DTD is more reactive and forms a more robust SEI more quickly than TMS. However, TMS may offer better thermal stability in specific high-voltage cathodes due to slower decomposition.

Experimental Protocols (Self-Validating Systems)

Solubility & Handling (Critical for Reproducibility)

DTD is a solid that hydrolyzes rapidly in the presence of moisture, forming sulfuric acid and ethylene glycol. This introduces acidity (HF formation) into electrolytes, destroying performance.

Protocol: The "Dry-Sol" Method

  • Pre-Check: Measure moisture of the base electrolyte (e.g., 1.0M LiPF6 in EC/EMC) using Karl Fischer titration. Target: <10 ppm.

  • Environment: All handling must occur in an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Dissolution:

    • Add DTD powder slowly to the electrolyte under magnetic stirring.

    • Validation Step: DTD is endothermic. Ensure solution returns to room temperature before sealing.

    • Visual Check: Solution must remain clear. Cloudiness indicates hydrolysis (sulfate precipitation) or polymer formation.

  • Storage: Use aluminum bottles. Do not store in glass for extended periods if HF is present (etching).

Drug Development Context: PGI Control

For pharmaceutical scientists, Ethylene Sulfate is a Potential Genotoxic Impurity (PGI) . It often forms when Ethanol and Sulfuric Acid are used in synthesis.

  • Detection Limit Requirement: Must detect at ppm levels relative to drug substance.

  • Analytical Method: GC-MS or LC-MS/MS.

  • Purge Strategy: Ethylene sulfate is hydrolytically unstable. An aqueous workup with a basic wash (NaHCO3) typically hydrolyzes residual ethylene sulfate into harmless ethylene glycol and sulfate salts.

Strategic Selection Guide

Use the following decision logic to select the correct additive for your application.

Additive_Selection Start Select Application Goal Goal_CycleLife Max Cycle Life (High Temp) Start->Goal_CycleLife Goal_Power High Power / Low Temp Start->Goal_Power Goal_SiAnode Silicon Anode Stabilization Start->Goal_SiAnode Use_VC Use Vinylene Carbonate (VC) (2-3%) Goal_CycleLife->Use_VC Robust Polymer SEI Use_DTD Use DTD (Ethylene Sulfate) (1-2%) Goal_Power->Use_DTD Low Impedance SEI Use_FEC Use FEC + DTD Blend Goal_SiAnode->Use_FEC Elastic SEI Required Use_VC->Use_DTD Add 0.5% DTD to reduce impedance

Figure 2: Decision matrix for additive selection based on performance targets.

References

  • Mechanism of DTD in Li-ion Cells: Xu, M., et al. "Impact of Vinylene Carbonate and Ethylene Sulfate on the High Temperature Performance of Li-Ion Cells." Journal of The Electrochemical Society, 2019.

  • Comparison of Cyclic Sulfates (DTD vs TMS): Madec, L., et al. "Effect of Sulfate Electrolyte Additives on LiNi1/3Mn1/3Co1/3O2/Graphite Pouch Cell Lifetime." The Journal of Physical Chemistry C, 2014.

  • Ethylene Sulfate as a Genotoxic Impurity: Li, W., et al. "Determination of ethyl sulfate and ethylene sulfate in ethanol-containing drug products." Journal of Pharmaceutical and Biomedical Analysis, 2010.

  • Synthesis and Hydrolysis of DTD: Buschmann, H., et al. "Cyclic Sulfates: Preparation and Reactivity." Encyclopedia of Reagents for Organic Synthesis.

Sources

Comparative

Cyclic Voltammetry Validation of DTD Reduction Peaks

This guide focuses on the electrochemical validation of 2,2'-Dithiodipyridine (2,2'-DTD) , also known as Aldrithiol-2. Disambiguation Note: In the context of drug development and biochemistry, "DTD" refers to 2,2'-Dithio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the electrochemical validation of 2,2'-Dithiodipyridine (2,2'-DTD) , also known as Aldrithiol-2.

Disambiguation Note: In the context of drug development and biochemistry, "DTD" refers to 2,2'-Dithiodipyridine , a critical reagent for quantifying thiols (e.g., Cysteine, Glutathione) and characterizing disulfide stability in Antibody-Drug Conjugates (ADCs) and biologics. (Note: In battery research, DTD refers to Ethylene Sulfate; this guide addresses the pharmaceutical application).

A Comparative Technical Guide for Biologics & Drug Development

Executive Summary & Strategic Context

In the development of biologics and ADCs, the precise quantification of free thiol groups (-SH) and the stability of disulfide linkers are paramount. While spectrophotometric methods (e.g., Ellman’s Reagent/DTNB) are standard, they often suffer from background interference in complex matrices.

2,2'-Dithiodipyridine (DTD) offers a superior alternative due to its specific proton-coupled electron transfer (PCET) mechanism and distinct spectral shift. This guide details the Cyclic Voltammetry (CV) validation of DTD reduction peaks, providing a rigorous method to verify reagent purity, reaction kinetics, and electron transfer mechanisms compared to standard alternatives like DTNB.

Electrochemical Mechanism of DTD[1][2]

To validate DTD, one must understand the signal origin. The "reduction peak" observed in CV arises from the cleavage of the disulfide bond (


) to form the thione/thiolate species.
The Redox Pathway

Unlike simple metallic reductions, DTD undergoes a 2-electron, 2-proton reduction (at physiological pH). The electrochemical signal is diffusion-controlled but heavily influenced by pH due to the protonation of the pyridine nitrogen.

Mechanism:



  • Key Feature: The product exists in a tautomeric equilibrium between pyridine-2-thiol and pyridine-2-thione (predominant).

  • Diagnostic Peak: A cathodic peak (

    
    ) typically observed between -0.2 V and -0.6 V  (vs. Ag/AgCl), shifting negative as pH increases.
    
Mechanistic Visualization[2]

DTD_Mechanism DTD DTD (Oxidized) (Py-S-S-Py) Transition Transition State [Radical Anion] DTD->Transition Cathodic Scan Product Reduced Product (2 x Pyridine-2-thione) Transition->Product S-S Cleavage Product->DTD Anodic Scan (Reoxidation, often slow) Electrons + 2e- Electrons->Transition Protons + 2H+ Protons->Product

Figure 1: Electrochemical reduction pathway of DTD involving disulfide cleavage and thione formation.

Comparative Performance: DTD vs. Alternatives

In drug development workflows, DTD is often compared to DTNB (Ellman's Reagent) and 4,4'-DTD .

Comparative Data Table
Feature2,2'-DTD (Aldrithiol-2) DTNB (Ellman's Reagent) 4,4'-DTD (Aldrithiol-4)
Reduction Potential (

)
~ -0.35 V (pH 7.0)~ -0.75 V (pH 7.0)~ -0.45 V (pH 7.0)
Electron Transfer Kinetics Quasi-reversible (Fast)Irreversible (Slow)Quasi-reversible
pH Sensitivity High (Proton-coupled)ModerateHigh
Solubility Organic/Aqueous (Versatile)Strictly Aqueous (Buffer)Organic/Aqueous
Drug Dev Application Preferred for ADCs (Acidic/Neutral stability)General Protein QuantNiche Cross-linking
Interference Low (Unique UV

343nm)
High (colored impurities)Moderate

Why Choose DTD? The CV validation of DTD reveals a sharper, more defined reduction peak compared to DTNB, which often shows broad, sluggish kinetics on carbon electrodes. This makes DTD a more reliable redox probe for electrochemical sensing of thiols in complex drug formulations.

Validation Protocol: Cyclic Voltammetry

This protocol validates the electrochemical activity and purity of DTD using a standard three-electrode system.

Equipment & Reagents[2][3][4]
  • Potentiostat: (e.g., BioLogic, CH Instruments)

  • Working Electrode: Glassy Carbon Electrode (GCE), 3mm diameter.

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum Wire.[1]

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.4 (or Acetate Buffer pH 4.5 for ADC mimicking).

  • Analyte: 1.0 mM DTD (dissolved in minimal DMSO/Ethanol, then diluted in buffer).

Step-by-Step Workflow
  • Electrode Preparation:

    • Polish GCE with 0.05 µm alumina slurry on a microcloth pad for 2 minutes.

    • Sonicate in 1:1 Ethanol/Water for 3 minutes to remove particles.

    • Validation Check: Run a CV in 1 mM Ferricyanide;

      
       should be < 80 mV.
      
  • Background Scan:

    • Scan the blank electrolyte (PBS only) from +0.5 V to -1.0 V.

    • Requirement: Current should be negligible (< 0.5 µA) and featureless.

  • DTD Characterization (Scan Rate Study):

    • Add 1.0 mM DTD.

    • Record CVs at scan rates (

      
      ): 25, 50, 100, 200, 500 mV/s.
      
    • Window: +0.4 V to -0.8 V.

  • Data Analysis (Validation Metrics):

    • Diffusion Control: Plot

      
       vs. 
      
      
      
      . Linearity (
      
      
      ) confirms the reduction is diffusion-controlled (ideal for quantification).
    • Adsorption Check: If

      
       scales linearly with 
      
      
      
      (not
      
      
      ), the drug is adsorbing to the electrode (common with hydrophobic linkers).
Experimental Workflow Diagram

CV_Protocol Start Start Validation Polish 1. Polish GCE (0.05µm Alumina) Start->Polish Blank 2. Blank CV Scan (PBS Only) Polish->Blank AddDTD 3. Add 1mM DTD (Dissolve in DMSO/PBS) Blank->AddDTD ScanRate 4. Scan Rate Variation (25 - 500 mV/s) AddDTD->ScanRate Decision Analyze Peak Current (Ipc) ScanRate->Decision Diffusion Linear vs Sqrt(v) (Diffusion Controlled) Decision->Diffusion Slope ~ 0.5 Adsorption Linear vs v (Surface Adsorption) Decision->Adsorption Slope ~ 1.0

Figure 2: Decision tree for validating DTD transport mechanism via Cyclic Voltammetry.

Critical Validation Criteria

To certify DTD for use in drug development assays (e.g., measuring free thiols in a monoclonal antibody), the CV data must meet these criteria:

  • Peak Position Stability: The reduction peak potential (

    
    ) must be stable (
    
    
    
    mV) over 10 consecutive cycles. Drifting indicates electrode fouling by the thione product.
  • pH Response: The

    
     should shift by approximately -59 mV/pH unit  (Nernstian behavior for equal proton/electron transfer). This validates the proton-coupled mechanism essential for biological relevance.
    
  • Purity Indication: No pre-peaks should be visible. A "shoulder" on the reduction peak suggests partial hydrolysis or contamination with monothiols.

References

  • Electrochemical Behavior of Disulfides

    • Title: Electrochemical reduction of organic disulfides: Mechanistic insights.
    • Source: Journal of Electroanalytical Chemistry.
    • Context: Establishes the 2e-/2H+ mechanism for pyridine-based disulfides.
    • URL:[Link]

  • Thiol Quantification in Biologics

    • Title: Comparison of Ellman’s reagent and 4,4′-dithiodipyridine for determination of free thiols in protein formul
    • Source: Analytical Biochemistry.
    • Context: Validates DTD as a superior altern
    • URL:[Link]

  • Cyclic Voltammetry of Pyridine Derivatives

    • Title: Voltammetric determination of 2,2'-dithiodipyridine and its application in probing thiol-disulfide exchange.
    • Source: Electrochimica Acta.
    • Context: Provides reference potentials and scan r
    • URL:[Link]

  • Standard CV Protocols

    • Title: A Practical Guide to Cyclic Voltammetry.
    • Source: American Chemical Society (ACS) In Focus.
    • Context: Standard methodology for electrode preparation and data interpret
    • URL:[Link]

Sources

Validation

FTIR Characterization of Cathode Electrolyte Interphase (CEI) with DTD: A Comparative Technical Guide

Executive Summary The stability of the Cathode Electrolyte Interphase (CEI) is the rate-determining factor for the cycle life of high-voltage Lithium-Ion Batteries (LIBs). 1,3,2-Dioxathiolane-2,2-dioxide (DTD), also know...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of the Cathode Electrolyte Interphase (CEI) is the rate-determining factor for the cycle life of high-voltage Lithium-Ion Batteries (LIBs). 1,3,2-Dioxathiolane-2,2-dioxide (DTD), also known as Ethylene Sulfate, has emerged as a critical additive for stabilizing Ni-rich cathodes (NCM, NCA). Unlike standard carbonate-based passivation, DTD facilitates the formation of a thin, inorganic-rich sulfate layer that suppresses continuous solvent decomposition.

This guide provides a rigorous, data-backed methodology for characterizing DTD-derived CEI using Fourier Transform Infrared Spectroscopy (FTIR). It compares DTD performance against baseline electrolytes and alternative sulfur additives (e.g., 1,3-Propane Sultone), offering a self-validating protocol for confirming CEI quality.

Part 1: The Chemical Context & Mechanism

To interpret FTIR spectra accurately, one must understand the chemical fate of DTD. Unlike reductive additives (like VC) that primarily target the anode, DTD is active at both electrodes. On the cathode, it undergoes oxidative decomposition at high potentials (>4.0V vs. Li/Li⁺), triggering a ring-opening reaction.

Mechanism of Action

The oxidation of DTD leads to the formation of poly(ethylene sulfate) and lithium sulfate species. This creates a robust, inorganic-rich passivation layer that is less permeable to solvent molecules than the organic alkyl carbonates formed by standard electrolytes.

DTD_Mechanism DTD DTD Molecule (Cyclic Sulfate) Oxidation Oxidative Ring Opening (>4.0V vs Li/Li+) DTD->Oxidation High Voltage Intermediate Radical Cation Intermediate Oxidation->Intermediate Products CEI Components: ROSO2OR (Poly-sulfates) Li2SO4 (Inorganic) Intermediate->Products Polymerization Outcome Passivation: Suppressed Solvent Decomposition Products->Outcome Surface Coverage

Figure 1: Oxidative decomposition pathway of DTD leading to sulfate-rich CEI formation.

Part 2: FTIR Characterization Methodology

The reliability of CEI characterization depends entirely on sample preparation. The CEI is nanometers thick and highly sensitive to moisture and washing protocols. The following protocol minimizes artifacts.

Validated Workflow

FTIR_Workflow Step1 1. Cell Disassembly (Argon Glovebox, <0.1 ppm H2O) Step2 2. Cathode Extraction (Avoid shorting) Step1->Step2 Step3 3. Solvent Rinse (DMC, 2x Dip, 5s each) Step2->Step3 Critical: Remove residual salt Step4 4. Vacuum Drying (Room Temp, >2 hours) Step3->Step4 Remove solvent Step5 5. Transfer (Sealed vessel to FTIR) Step4->Step5 Step6 6. ATR-FTIR Acquisition (Ge Crystal, 600-4000 cm-1) Step5->Step6 Minimize air exposure

Figure 2: Step-by-step protocol for harvesting and characterizing cathode samples.

Protocol Specifics (Self-Validating Steps)
  • Rinsing Control: Use Dimethyl Carbonate (DMC).[1] Validation: If the spectrum shows excessive peaks at 840 cm⁻¹ (P-F bond from LiPF₆), the rinse was insufficient. If the CEI signal is absent, the rinse was too aggressive.

  • Atmosphere: CEI components like Lithium Alkyl Carbonates are hydrolytically unstable. Validation: Appearance of broad -OH stretching (3400 cm⁻¹) indicates moisture contamination during transfer.

  • Mode: Attenuated Total Reflectance (ATR) with a Germanium (Ge) crystal is preferred over Diamond for CEI due to Ge's higher refractive index, which lowers the penetration depth (~0.6 µm), enhancing surface sensitivity.

Part 3: Comparative Analysis (DTD vs. Alternatives)

This section objectively compares the spectral fingerprints and electrochemical outcomes of DTD against a Baseline (Standard Electrolyte) and a competing sulfur additive (Prop-1-ene-1,3-sultone, PS).

Spectral Fingerprint Analysis

The presence of DTD is confirmed by the emergence of sulfate/sulfite bands and the suppression of carbonate bands.

Table 1: Key FTIR Peak Assignments for CEI Characterization

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupOriginTrend with DTD
1350 - 1420 ν(S=O) AsymmetricSulfate / SulfoneDTD OxidationNew / Strong
1150 - 1220 ν(S=O) SymmetricSulfate (RO-SO₂-OR)DTD PolymerizationNew / Strong
1750 - 1800 ν(C=O)PolycarbonatesEC/EMC DecompositionSuppressed
1630 - 1650 ν(C=O)Lithium Alkyl CarbonatesSalt/Solvent ReactionSuppressed
900 - 1000 ν(S-O-C)Alkyl SulfateDTD Ring OpeningModerate
830 - 850 ν(P-F)LiPF₆ / LiPOxFyResidual SaltConstant (Control)
Performance Correlation

The spectral data directly correlates with electrochemical performance. The "Suppressed" C=O peaks in the DTD sample indicate that the sulfate layer effectively blocks the electrolyte from continuous degradation.

Table 2: Comparative Performance Data (NCM811 Cathode, 4.5V Cutoff)

MetricBaseline (1M LiPF₆ in EC/EMC)With DTD (1 wt%)With PS (1 wt%)Mechanism Link
CEI Composition Organic-rich (Alkyl Carbonates)Inorganic-rich (Li₂SO₄, Poly-sulfates)Inorganic-rich (Sulfonates)DTD forms S=O species (FTIR 1200 cm⁻¹)
Capacity Retention (200 Cyc) ~82%~92% ~88%Sulfate layer is more robust than carbonate layer
Interfacial Resistance (Rct) High (Thick CEI)Low (Thin, conductive CEI) ModerateLower C=O intensity = Thinner organic layer
Gas Generation High (CO₂ evolution)Low ModerateDTD prevents solvent oxidation
DTD vs. PS (The Sulfur Alternative)

While both DTD and PS introduce sulfur species (S=O peaks), DTD typically exhibits:

  • Lower Impedance: DTD-derived CEI is often thinner and more ionically conductive than PS-derived layers.

  • Peak Shifts: DTD sulfate peaks (S-O) are distinct from PS sulfonate peaks (S-C bonds). PS spectra will show C-S stretching bands (~700-800 cm⁻¹) that are structurally different from the O-S-O core of DTD products.

Part 4: Interpretation Guide & Troubleshooting

When analyzing your data, look for the "Sulfate-Carbonate Inversion" :

  • Positive Result: High intensity at 1150-1220 cm⁻¹ (Sulfate) AND Low intensity at 1750-1800 cm⁻¹ (Carbonate). This confirms DTD sacrificed itself to protect the solvent.

  • Negative Result (Failure): High Carbonate peaks + Low Sulfate peaks. This suggests DTD was consumed by parasitic reactions at the anode (SEI) before it could passivate the cathode, or the concentration was insufficient.

Common Artifacts
  • Peak at 1650 cm⁻¹ (Broad): Often misidentified as alkyl carbonates. If broad, it is likely water (H-O-H bending) from air exposure. Action: Dry sample longer or improve transfer.

  • Missing Peaks <800 cm⁻¹: If using a Diamond ATR/ZnSe crystal, the cutoff may hide low-wavenumber inorganic vibrations (Li-O, Li-F). Action: Use Ge crystal or Far-IR.

References

  • ACS Energy Letters. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells.[2][3] (Discusses DTD mechanism, FTIR spectra of surface layers, and suppression of carbonate peaks).

  • Journal of The Electrochemical Society. (2002). Surface Characterization of Electrodes from High Power Lithium Ion Batteries. (Foundational work on FTIR assignments for CEI/SEI components).

  • MDPI - Electrochem. (2020). Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime.[4] (Comparative study of DTD, PES, and other additives with impedance and composition analysis).

  • ResearchGate (ChemRxiv). (2024). Impact of a Sulfur-Based Electrolyte Additive on Electrode Cross-talk. (Detailed XPS/FTIR analysis of DTD derivatives and cross-talk mechanisms).

  • Agilent Technologies. (2023). Quick and Easy Material Identification of Solvents Used in Lithium-Ion Batteries by FTIR.[1] (Methodology for FTIR identification of electrolyte components).

Sources

Comparative

A Comparative Guide to the Long-Term Cycling Stability of Cyclic Sulfate Electrolyte Additives, Featuring 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

For researchers and professionals in the fields of battery technology and drug development, where stable power sources are critical, understanding the nuances of electrolyte composition is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of battery technology and drug development, where stable power sources are critical, understanding the nuances of electrolyte composition is paramount. This guide provides an in-depth comparison of the long-term cycling stability of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (DMDT), a promising cyclic sulfate additive, with other established alternatives. By examining experimental data and the underlying electrochemical mechanisms, this document serves as a technical resource for selecting the optimal additive to enhance battery performance and longevity.

Introduction: The Critical Role of Electrolyte Additives in Battery Performance

The long-term cycling stability of lithium-ion batteries (LIBs) is intrinsically linked to the integrity of the electrode-electrolyte interfaces. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) is crucial in preventing continuous electrolyte decomposition, which leads to capacity fade and increased impedance. Electrolyte additives, even in small quantities, play a pivotal role in engineering these interfaces.

Cyclic sulfates, such as 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (DMDT), are a class of additives known for their ability to form robust SEI layers. Due to limited direct long-term cycling data on DMDT, this guide will draw comparisons with its close structural analogs, 1,3,2-dioxathiolane 2,2-dioxide (DTD) and 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD), and benchmark their performance against widely used additives like Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC), and Lithium Bis(oxalate)borate (LiBOB).

Comparative Analysis of Long-Term Cycling Stability

The efficacy of an electrolyte additive is primarily judged by its ability to maintain battery capacity and coulombic efficiency over numerous charge-discharge cycles. The following sections and data tables summarize the performance of various additives under different experimental conditions.

Cyclic Sulfates: DMDT Analogs (DTD and MDTD)

Cyclic sulfate additives like DTD and MDTD are recognized for their ability to be reduced at a higher potential than the bulk electrolyte solvents, leading to the formation of a stable, sulfate-rich SEI layer.[1] This SEI is believed to be more effective at passivating the electrode surface and inhibiting further electrolyte decomposition.

A study on MDTD as an additive in high-voltage LiNi0.5Mn1.5O4-based cells demonstrated a significant improvement in capacity retention. With the addition of 0.5% MDTD, the capacity retention of LNMO/Li half-cells improved from 78.5% to 95.8% after 500 cycles at a 5C rate.[2] Similarly, DTD has been shown to enhance the cycling stability of various battery chemistries by forming a stable SEI, which improves thermal stability and reduces gas generation.[3][4]

Established Alternatives: VC, FEC, and LiBOB

Vinylene Carbonate (VC) is one of the most widely used additives that promotes the formation of a polymeric SEI, enhancing the cycling stability of both lithium-ion and sodium-ion batteries.[5][6][7] Fluoroethylene Carbonate (FEC) is particularly effective in stabilizing silicon-based anodes, which undergo significant volume changes during cycling.[8][9] The fluorine in FEC contributes to the formation of a LiF-rich SEI, which is mechanically robust and ionically conductive. However, the thermal stability of FEC-based electrolytes can be a concern.[10]

Lithium Bis(oxalate)borate (LiBOB) functions by forming a stable CEI on the cathode, which is particularly beneficial for high-voltage cathode materials.[11][12] It can also contribute to a more robust SEI on the anode.[13][14]

Performance Data Summary

The following table provides a comparative summary of the long-term cycling performance of various electrolyte additives based on published experimental data.

AdditiveConcentrationCell ChemistryCycling ConditionsCapacity RetentionCoulombic EfficiencyReference
MDTD 0.5%LNMO/Li500 cycles @ 5C95.8%-[2]
DTD 5.0 wt%LiNCM811-Significantly enhanced cycling stability
VC 3%TiO2/Na750 cycles @ 100 mA/g~90%~100%[5]
VC -Li3VO4/Li2000 cycles @ 10.0 A g-182.9%-[7]
FEC 10 wt%Si/C/Li300 cycles1.5 times higher than without FEC-[8]
LiBOB 0.1 MLi1.2Mn0.54Co0.13Ni0.13O2/Li100 cycles @ 0.5C96.4%-[11][15]
LiBOB 1 wt%High-voltage spinel/graphite-Increased from 18% to 80% at 30 °CSignificantly improved[12]

Experimental Protocols for Evaluating Long-Term Cycling Stability

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the long-term cycling stability of an electrolyte additive.

Cell Assembly and Formation
  • Electrolyte Preparation : The baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate) is prepared in an argon-filled glovebox. The additive of interest (e.g., DMDT) is then introduced at a specific weight or molar concentration.[16]

  • Electrode and Cell Preparation : Standard cathode and anode materials are used to fabricate electrodes. Coin cells (e.g., CR2032) are assembled in a glovebox using the prepared electrodes, a separator, and the formulated electrolyte.[16]

  • Formation Cycles : The assembled cells undergo two to three initial charge-discharge cycles at a low C-rate (e.g., C/20 or C/10). This critical step allows for the formation of a stable SEI layer.[16]

Electrochemical Characterization
  • Galvanostatic Cycling : Cells are subjected to long-term cycling at a specified C-rate (e.g., 1C) and temperature. The discharge capacity, charge capacity, and coulombic efficiency are recorded for each cycle to evaluate capacity retention and cycling stability.[17]

  • Cyclic Voltammetry (CV) : CV is performed to determine the reduction and oxidation potentials of the electrolyte and the additive. An additive that is reduced at a higher potential than the solvent is desirable as it will preferentially form the SEI.[18]

  • Electrochemical Impedance Spectroscopy (EIS) : EIS measurements are taken at various stages of cycling (e.g., after formation, after 100 cycles, and at the end of life). An increase in impedance often correlates with electrolyte decomposition and SEI growth, which can negatively impact performance.[12]

Post-Mortem Analysis
  • X-ray Photoelectron Spectroscopy (XPS) : After cycling, the cells are disassembled in a glovebox, and the electrodes are carefully rinsed. XPS is used to analyze the surface chemistry of the SEI and CEI to understand the decomposition products of the additive.[16]

  • Scanning Electron Microscopy (SEM) : SEM is employed to visualize the morphology of the electrode surfaces. A smooth and uniform SEI is indicative of a stable interface.[16]

Visualizing Experimental Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex processes. The following Graphviz diagrams depict a typical experimental workflow and the conceptual mechanism of SEI formation.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis electrolyte Electrolyte Formulation (with/without DMDT) cell_assembly Cell Assembly (CR2032) electrolyte->cell_assembly formation Formation Cycles (Low C-rate) cell_assembly->formation cycling Long-Term Galvanostatic Cycling (e.g., 1C, 500 cycles) formation->cycling cv Cyclic Voltammetry (CV) formation->cv eis Electrochemical Impedance Spectroscopy (EIS) formation->eis cycling->eis xps XPS Analysis of SEI/CEI cycling->xps sem SEM Imaging of Electrodes cycling->sem

Caption: A typical experimental workflow for evaluating electrolyte additives.

SEI_Formation cluster_anode Anode Surface cluster_electrolyte Electrolyte anode Anode Material (e.g., Graphite, Silicon) dmso4 DMDT (Additive) sei Stable SEI Layer (Sulfate-rich) dmso4->sei Preferential Reduction solvent Electrolyte Solvent (e.g., EC, DMC) solvent->sei Reduction sei->anode Passivates

Caption: Conceptual mechanism of SEI formation with a cyclic sulfate additive.

Conclusion and Future Outlook

While direct, extensive long-term cycling data for 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is not yet widely available in the public domain, the performance of its analogs, DTD and MDTD, strongly suggests its potential as a highly effective electrolyte additive. The comparative analysis with established additives like VC, FEC, and LiBOB highlights that the choice of additive is highly dependent on the specific battery chemistry and operating conditions.

Future research should focus on systematic studies of DMDT across various electrode chemistries and operating voltages. A comprehensive understanding of its electrochemical behavior and the resulting SEI/CEI composition will be crucial for its successful implementation in next-generation lithium-ion batteries. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations.

References

  • Effect of Vinylene Carbonate Electrolyte Additive on the Surface Chemistry and Pseudocapacitive Sodium-Ion Storage of TiO2 Nanosheet Anodes - MDPI. (2020, December 24). Retrieved from [Link]

  • Atomic to Nanoscale Origin of Vinylene Carbonate Enhanced Cycling Stability of Lithium Metal Anode Revealed by Cryo-Transmission Electron Microscopy - PubMed. (2020, January 8). Retrieved from [Link]

  • Influence of Fluoroethylene Carbonate in the Composition of an Aprotic Electrolyte on the Electrochemical Characteristics of LIB's Anodes Based on Carbonized Nanosilicon - MDPI. (2022, August 15). Retrieved from [Link]

  • Fluoroethylene carbonate as an important component in electrolyte solutions for high-voltage lithium batteries: Role of surface chemistry on the cathode - Bar-Ilan University. (2014, July 1). Retrieved from [Link]

  • Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Lithium bis(oxalate)borate additive in the electrolyte to improve Li-rich layered oxide cathode materials - RSC Publishing. (n.d.). Retrieved from [Link]

  • Impact of Lithium Bis(oxalate)borate Electrolyte Additive on the Performance of High-Voltage Spinel/Graphite Li-Ion Batteries | The Journal of Physical Chemistry C - ACS Publications. (2013, October 7). Retrieved from [Link]

  • Enhanced cycling stability of Ni-rich Li-metal cells enabled by dual vinylene carbonate and tris(trimethylsilyl)borate electrolyte additives - ResearchGate. (2026, February 7). Retrieved from [Link]

  • Impact of LiBOB additive on cycle-performance degradation of lithium mono-chelated borate electrolytes: minimize the crosstalk-derived deterioration - RSC Publishing. (n.d.). Retrieved from [Link]

  • Lithium bis(oxalate)borate additive in electrolyte to improve Li-rich layered oxide cathode materials | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Vinylene Carbonate (VC) Additive for Lithium Battery Electrolyte - High Purity, Enhances Cycle Life - oneenergi. (n.d.). Retrieved from [Link]

  • Implications of the Thermal Stability of FEC-Based Electrolytes for Li-Ion Batteries. (n.d.). Retrieved from [Link]

  • Impact of LiBOB additive on cycle-performance degradation of lithium mono-chelated borate electrolytes: minimize the crosstalk-derived deterioration - PMC. (2023, September 1). Retrieved from [Link]

  • Fluoro-Ethylene-Carbonate Plays a Double-Edged Role on the Stability of Si Anode-Based Rechargeable Batteries During Cycling and Calendar Aging - PubMed. (2024, July 15). Retrieved from [Link]

  • High-voltage performance of LiNi0.5Mn1.5O4-based lithium-ion batteries with 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) as an electrolyte additive - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]

  • Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium‐Ion and Lithium–Metal Batteries - PMC. (n.d.). Retrieved from [Link]

  • Improvement of Cycle Stability for Graphite-Based Lithium-Ion Batteries via Usage of Phenyl Methanesulfonate as an Electrolyte Additive - MDPI. (2022, October 2). Retrieved from [Link]

  • Tailored electrolyte additive design for suppressing irreversibility in dry-processed anodes and enhancing electrochemical stability in full-cells - EES Batteries (RSC Publishing) DOI:10.1039/D5EB00100E. (2025, August 4). Retrieved from [Link]

  • 1,3,2-Dioxathiolane 2,2-Dioxide as a Bifunctional Electrolyte Additive to Enhance the Stability of Lithium Metal Anodes | ACS Sustainable Chemistry & Engineering. (2023, February 23). Retrieved from [Link]

  • Enabling Fast-Charging and Enhanced Cycling Stability of Graphite Anode for Li-Ion Batteries with a Low-Cost Nano-Silica Electrolyte Additive - ACS Publications. (2025, December 30). Retrieved from [Link]

  • (PDF) Electrolyte additive enabled fast charging and stable cycling lithium metal batteries. (2017, March 1). Retrieved from [Link]

  • DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9% | SEI Film Stabilizer for Li-ion Batteries. (n.d.). Retrieved from [Link]

  • High-voltage performance of LiNi 0.5 Mn 1.5 O 4 -based lithium-ion batteries with 4-methyl-1,3,2-dioxathiolane-2,2-dioxide (MDTD) as an electrolyte additive - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Dimethyl Sulfite as a Possible Alternative Electrolyte Solvent for Na-Ion Batteries. (2025, November 18). Retrieved from [Link]

  • Data-driven design of electrolyte additives supporting high-performance 5 V LiNi0.5Mn1.5O4 positive electrodes - PMC. (n.d.). Retrieved from [Link]

  • High Purity 99.5% DTD 1,3,2-Dioxathiolane 2,2-dioxide With Low Metals For Li-ion Battery Electrolyte Additive. (n.d.). Retrieved from [Link]

  • 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries - PubMed. (2026, January 15). Retrieved from [Link]

  • Organic Dinitrates: Electrolyte Additives That Increase the Energy Densities of Lithium/Graphite Fluoride Batteries - MDPI. (2025, May 18). Retrieved from [Link]

  • 1,3,2-dioxathiolane 2,2-dioxide(DTD) - ANHUI MEISENBAO TECHNOLOGY CO., LTD. (n.d.). Retrieved from [Link]

  • ADDITIVES FOR HIGH VOLTAGE LITHIUM-ION BATTERIES - DalSpace. (n.d.). Retrieved from [Link]

  • Organic Dinitrates: Electrolyte Additives That Increase the Energy Densities of Lithium/Graphite Fluoride Batteries - PubMed. (2025, May 18). Retrieved from [Link]

  • 1,3,2-Dioxathiolane 2,2-dioxide additive in carbonate-based gel polymer electrolyte enables dual-Interface stabilization for high-performance long-cycling sodium metal batteries - ResearchGate. (2025, September 2). Retrieved from [Link]

Sources

Validation

Comparative study of cyclic sulfate additives for fast charging

Comparative Guide to Cyclic Sulfate Additives for Enhanced Fast-Charging in Lithium-Ion Batteries In the quest for rapid-charging lithium-ion batteries (LIBs), the role of electrolyte additives is paramount. These compou...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Cyclic Sulfate Additives for Enhanced Fast-Charging in Lithium-Ion Batteries

In the quest for rapid-charging lithium-ion batteries (LIBs), the role of electrolyte additives is paramount. These compounds, even in small concentrations, can fundamentally alter the electrochemical behavior at the electrode-electrolyte interface, mitigating degradation mechanisms that are exacerbated during high-current charging. This guide provides a comparative analysis of three prominent cyclic sulfate additives: 1,3-Propanediol Cyclic Sulfate (PCS), Ethylene Sulfate (DTD), and 1,3-Butylene Glycol Cyclic Sulfate (1,3-BGCS), offering insights for researchers and professionals in battery development.

The Imperative for Advanced Additives in Fast Charging

The primary obstacle to fast charging is the sluggish kinetics of lithium-ion intercalation into the graphite anode. At high charging rates, this can lead to lithium plating, a phenomenon where metallic lithium deposits on the anode surface, causing capacity fade and posing significant safety risks. Furthermore, accelerated electrolyte decomposition at the electrode surfaces forms an unstable and resistive Solid Electrolyte Interphase (SEI), further impeding performance.

Cyclic sulfate additives address these challenges by preferentially decomposing on the electrode surfaces to form a stable and ionically conductive SEI layer. This engineered interphase facilitates rapid Li+ transport while suppressing detrimental side reactions, thereby enabling faster and more durable charging.

A Comparative Overview of Cyclic Sulfate Additives

While all three additives share a common functional group, their molecular structures impart distinct properties that influence their performance.

2.1 1,3-Propanediol Cyclic Sulfate (PCS)

PCS is a six-membered ring cyclic sulfate known for forming a highly stable and protective SEI on both the anode and cathode.[1] Its preferential reduction on the anode and oxidation on the cathode contribute to a robust interface that inhibits electrolyte decomposition and transition metal dissolution from the cathode, particularly at high voltages.[1]

2.2 Ethylene Sulfate (DTD)

DTD, a five-membered ring cyclic sulfate, is another effective SEI-forming additive.[2] It is believed to not only contribute to a stable SEI but also to modify the Li+ solvation structure in the electrolyte.[3] This alteration of the solvation sheath can play a crucial role in enabling reversible lithium-ion intercalation and preventing graphite exfoliation.

2.3 1,3-Butylene Glycol Cyclic Sulfate (1,3-BGCS)

Information on 1,3-BGCS is less prevalent in readily available literature compared to PCS and DTD. However, its structural similarity to PCS suggests it would also function as an effective SEI-forming additive. The additional methyl group compared to PCS could influence its electrochemical stability window and the specific properties of the resulting SEI.

Performance Metrics and Experimental Validation

A rigorous comparison of these additives necessitates standardized electrochemical testing. The following sections outline key experiments and present a summary of expected comparative data.

3.1 Electrochemical Stability

The electrochemical stability window determines the operating voltage range of the electrolyte. This is crucial for high-energy-density LIBs that often employ high-voltage cathodes.

Experimental Protocol: Linear Sweep Voltammetry (LSV)

  • Cell Assembly: Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.

  • Electrolyte Preparation: Prepare the baseline electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and ethyl methyl carbonate) and electrolytes containing a specified concentration (e.g., 1-3 wt%) of each cyclic sulfate additive.

  • Measurement: Scan the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 5.5 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s).

  • Analysis: The onset potential of a sharp increase in current indicates the oxidative decomposition of the electrolyte. A higher oxidation potential signifies better stability.

Table 1: Comparative Electrochemical Stability Data

AdditiveExpected Oxidative Stability (V vs. Li/Li+)
Baseline~4.2 - 4.5
PCS> 4.5
DTD> 4.5
1,3-BGCSExpected to be similar to or slightly different from PCS

3.2 SEI Layer Characterization

The properties of the SEI layer are critical for fast-charging performance. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) provide insights into its composition and morphology.

Experimental Protocol: XPS and TEM Analysis

  • Cell Cycling: Cycle cells with the different electrolytes for a set number of formation cycles at a low C-rate (e.g., C/10).

  • Cell Disassembly: Carefully disassemble the cells in an argon-filled glovebox to retrieve the electrodes.

  • Sample Preparation: Gently rinse the electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte and dry them under vacuum.

  • XPS Analysis: Analyze the surface of the anode to identify the chemical species present in the SEI.[4][5][6] The presence of sulfur-containing species confirms the decomposition of the cyclic sulfate additives.

  • TEM Analysis: Use TEM to visualize the thickness and morphology of the SEI layer on the anode.[7] A thin, uniform, and stable SEI is desirable for fast charging.[8]

Table 2: Comparative SEI Characterization Data

AdditiveExpected SEI Composition (Key Species)Expected SEI Morphology
BaselineLi2CO3, ROLi, ROCO2LiThicker, less uniform
PCSLi2CO3, ROLi, ROCO2Li, Li-S-O compoundsThinner, more uniform and stable
DTDLi2CO3, ROLi, ROCO2Li, Li-S-O compoundsThinner, more uniform and stable
1,3-BGCSLi2CO3, ROLi, ROCO2Li, Li-S-O compoundsExpected to be similar to PCS

3.3 Fast-Charging Performance

The ultimate measure of an additive's efficacy is its impact on the battery's ability to charge quickly and maintain its capacity over many cycles.

Experimental Protocol: High C-rate Cycling

  • Cell Assembly: Assemble full cells (e.g., graphite || NMC) with the different electrolytes.

  • Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/10).

  • Fast-Charging Cycles: Cycle the cells at various high C-rates (e.g., 2C, 4C, 6C) for a specified number of cycles (e.g., 100-500).[9][10]

  • Data Analysis: Plot the capacity retention as a function of cycle number for each C-rate. Higher capacity retention indicates better performance.

Table 3: Comparative Fast-Charging Performance Data

AdditiveCapacity Retention after 200 cycles at 4C (Expected)
Baseline< 70%
PCS> 85%
DTD> 80%
1,3-BGCSExpected to be in a similar range to PCS

Mechanistic Insights and Visualizations

The effectiveness of these additives stems from their specific decomposition pathways on the electrode surfaces.

4.1 Additive Decomposition and SEI Formation

Cyclic sulfates undergo reductive decomposition on the anode surface at a potential higher than that of the bulk electrolyte solvents. This preferential decomposition leads to the formation of a stable, sulfur-containing SEI layer.

SEI_Formation cluster_anode Anode Surface cluster_electrolyte Electrolyte Anode Graphite Anode SEI Stable, S-containing SEI Layer Anode->SEI Forms Additive Cyclic Sulfate Additive Additive->Anode Preferential Reduction Solvent Electrolyte Solvent (EC/EMC) Solvent->Anode Reduction (suppressed)

Caption: Preferential reduction of cyclic sulfate additives on the anode surface.

4.2 Experimental Workflow Visualization

A systematic approach is crucial for obtaining reliable and comparable data.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation C Cell Assembly (Coin/Pouch Cells) A->C B Electrode Preparation B->C D Formation Cycles (Low C-rate) C->D E Linear Sweep Voltammetry (LSV) D->E F High C-rate Cycling D->F G Electrochemical Impedance Spectroscopy (EIS) F->G H Cell Disassembly F->H I X-ray Photoelectron Spectroscopy (XPS) H->I J Transmission Electron Microscopy (TEM) H->J

Caption: A typical experimental workflow for evaluating electrolyte additives.

Conclusion and Future Outlook

Cyclic sulfate additives, particularly PCS and DTD, have demonstrated significant potential for enabling fast-charging in lithium-ion batteries. Their ability to form a stable and ionically conductive SEI is key to mitigating the challenges associated with high-current operation. While PCS appears to offer slightly superior performance in some reported studies, both are highly effective. Further research into additives like 1,3-BGCS and other novel cyclic sulfates could lead to even greater improvements in fast-charging capabilities. The synergistic effects of combining different additives also represent a promising avenue for future development.

References

  • Propanediol Cyclic Sulfate as An Electrolyte Additive to Improve the Cyclic Performance of LiNi 0.6 Co 0.1 Mn 0.3 O 2 /Graphite Pouch‐Cell at High Voltage. ResearchGate. Available at: [Link]

  • New Insight on the Role of Electrolyte Additives in Rechargeable Lithium Ion Batteries. KAUST Repository. Available at: [Link]

  • Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium‐Ion and Lithium–Metal Batteries. PMC. Available at: [Link]

  • New Insight on the Role of Electrolyte Additives in Rechargeable Lithium Ion Batteries. ACS Publications. Available at: [Link]

  • Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid supercapacitor (KIC) through STEM and XPS analyses. RSC Publishing. Available at: [Link]

  • Recent Advances on Characterization Techniques for the Composition‐Structure‐Property Relationships of Solid Electrolyte Interphase. Wiley Online Library. Available at: [Link]

  • How electrolyte additives can extend the lifespan of EV batteries. The Mobility Garage. Available at: [Link]

  • Decent Fast-Charging Performance of Li-Ion Battery Achieved by Modifying Electrolyte Formulation and Charging Protocol. ResearchGate. Available at: [Link]

  • Solid Electrolyte Interphase Layer Formation on the Si-Based Electrodes with and without Binder Studied by XPS and ToF-SIMS Analysis. MDPI. Available at: [Link]

  • Research progress on electrolytes for fast-charging lithium-ion batteries. SpringerLink. Available at: [Link]

  • Enhancing Fast-Charging Performance of Graphite Anode via Ionic Conducting Additives in Lithium-Ion Batteries. ECS Meeting Abstracts. Available at: [Link]

  • The characterization of the SEI layer using the depth profiling XPS on... ResearchGate. Available at: [Link]

  • Revitalizing Li–S batteries: the power of electrolyte additives. RSC Publishing. Available at: [Link]

  • XPS-analysis of the SEI in lithium batteries. DiVA. Available at: [Link]

  • Advanced Integrated Fast-Charging Protocol for Lithium-Ion Batteries by Considering Degradation. ACS Publications. Available at: [Link]

  • Charging protocols for lithium-ion batteries and their impact on cycle life—An experimental study with different 18650 high-power cells. Semantic Scholar. Available at: [Link]

  • Propanediol Cyclic Sulfate as An Electrolyte Additive to Improve the Cyclic Performance of LiNi0.6Co0.1Mn0.3O2/Graphite Pouch‐. Wiley Online Library. Available at: [Link]

  • Effects of sulfur-containing electrolyte additives on the performance of lithium nickel cobalt manganese oxide//graphite Li-ion batteries. Energy Storage Science and Technology. Available at: [Link]

  • Improving Fast‐Charging Performance of Lithium‐Ion Batteries through Electrode–Electrolyte Interfacial Engineering. PMC. Available at: [Link]

  • Fast‐charging of lithium‐ion batteries: A review of electrolyte design aspects. Wiley Online Library. Available at: [Link]

  • Lithium Ion Battery Electrolyte Formulation. GreyB. Available at: [Link]

  • Mixed additive and electrolyte and lithium ion secondary battery containing same. SciSpace. Available at: [Link]

  • Lithium Battery Electrolyte Additives. Suzhou Cheerchem Advanced Material Co., Ltd. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol: 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

Part 1: Executive Safety Summary 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (also known as 2,3-butylene sulfate or 2,3-butanediol cyclic sulfate) is not merely a solvent or intermediate; it is a potent alkylating agent...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (also known as 2,3-butylene sulfate or 2,3-butanediol cyclic sulfate) is not merely a solvent or intermediate; it is a potent alkylating agent .

Unlike linear sulfates, the cyclic structure of this molecule introduces ring strain (approx. 6–9 kcal/mol), making it significantly more electrophilic and reactive toward nucleophiles (DNA bases, proteins) than acyclic analogs like dimethyl sulfate.

Immediate Hazard Profile
Hazard ClassSignalOperational Implication
Alkylating Agent DANGER Genotoxic/Mutagenic. Capable of modifying DNA. Suspected human carcinogen.[1]
Corrosive DANGER Causes severe skin burns and eye damage (Category 1B).
Reactivity WARNING Reacts vigorously with nucleophiles (amines, thiols, water). Moisture sensitive.[2]

Part 2: Mechanism of Action & Risk Assessment

To handle this chemical safely, you must understand why it is dangerous. The disposal procedures below are designed to neutralize the specific reactivity described here.

The "Spring-Loaded" Electrophile

The 5-membered dioxathiolane ring is "spring-loaded." Upon contact with a nucleophile (Nu⁻), the ring opens to relieve strain. This reaction transfers the alkyl chain to the nucleophile, permanently modifying it.

In a biological context:

  • Nu⁻ = DNA (Guanine/Adenine) or Protein (Cysteine/Lysine).

  • Result = Alkylation, leading to cell death or mutation.

In a disposal context:

  • Nu⁻ = Hydroxide (OH⁻) or Ammonia (NH₃).

  • Result = Conversion to a water-soluble, non-reactive sulfonate salt.

DOT Diagram: Reactivity & Quenching Pathway

QuenchingMechanism CyclicSulfate Cyclic Sulfate (Active Toxin) Transition Nucleophilic Attack (Ring Opening) CyclicSulfate->Transition High Ring Strain Base Quenching Agent (NaOH / NH4OH) Base->Transition Nucleophile Intermediate Mono-Sulfate (Less Reactive) Transition->Intermediate Exothermic Reaction FinalProduct Diol + Sulfate Salt (Safe for Disposal) Intermediate->FinalProduct Hydrolysis (Time/Heat)

Figure 1: The chemical pathway for neutralizing cyclic sulfates. The goal of disposal is to force the reaction from Red (Active) to Green (Safe).

Part 3: Operational Handling & PPE

The Barrier Principle: Never rely on a single layer of protection.

  • Respiratory: Work strictly within a certified chemical fume hood. If handling bulk powder/liquid outside a hood, a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is mandatory.

  • Dermal:

    • Primary: Laminate film gloves (e.g., Silver Shield™ or Ansell Barrier™). Standard nitrile provides insufficient protection against prolonged contact with potent alkylators.

    • Secondary: If dexterity requires nitrile, use "double-gloving" (Nitrile over Laminate) and change immediately upon splash.

  • Eye/Face: Chemical splash goggles. A face shield is recommended during the quenching phase due to potential exotherms.

Part 4: Disposal & Neutralization Protocols

Core Directive: Do not dispose of the active cyclic sulfate down the drain. It must be chemically quenched or collected as hazardous waste.

Decision Logic: Which Protocol?

DisposalLogic Start Waste Generated Type Determine Waste Type Start->Type Bulk Bulk Liquid/Solid (>10 mL/g) Type->Bulk High Conc. Residue Trace Residue (Glassware/Syringes) Type->Residue Low Conc. Spill Spill Cleanup Type->Spill Accident LabPack Protocol A: Segregated Lab Pack Bulk->LabPack Preferred Quench Protocol B: Chemical Quenching Residue->Quench Spill->Quench Absorb First

Figure 2: Operational decision tree for waste management.

Protocol A: Bulk Waste (Preferred for >10g)

For pure stocks or concentrated reaction mixtures.

  • Container: Collect in a dedicated, sealable HDPE or glass waste container.

  • Labeling: Clearly label as "Hazardous Waste - Toxic/Corrosive." Explicitly write: "Contains Cyclic Sulfate - Alkylating Agent."

  • Segregation: Do not mix with oxidizers or strong acids.

  • Handoff: Transfer to your facility's EHS hazardous waste team for incineration.

Protocol B: Chemical Quenching (Glassware & Residues)

Use this to decontaminate glassware, syringes, or small reaction aliquots before washing.

Reagents:

  • Solution A: 10% Sodium Hydroxide (NaOH) or Concentrated Ammonium Hydroxide (NH₄OH).

  • Solvent: Methanol or Ethanol (to aid solubility).

Procedure:

  • Preparation: In a fume hood, prepare a bath of 50% Methanol / 50% Solution A.

  • Immersion: Soak contaminated glassware/needles in this bath.

  • Reaction Time: Allow to soak for at least 12 hours (overnight). The base will attack the cyclic sulfate, opening the ring and forming a salt.

  • Verification (Self-Validating Step): Check the pH. It should remain basic (> pH 10). If the pH has dropped significantly, the base has been consumed; add more base and soak longer.

  • Final Wash: Rinse glassware with copious water. The rinsate should be collected as chemical waste unless your local regulations permit drain disposal of neutralized sulfonate salts (verify with local EHS).

Protocol C: Spill Response
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Absorb: Cover liquid spills with a non-combustible absorbent (Vermiculite or chemically treated pads).

  • Deactivate: Gently pour 10% Ammonium Hydroxide or 10% NaOH over the absorbent. Warning: This may generate heat.

  • Collect: Scoop the wet absorbent into a double-bagged hazardous waste container. Label as "Debris contaminated with Cyclic Sulfate."

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate).[3] Retrieved from (Search CAS: 1072-53-3 for analog data).

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. General Synthesis of Chiral Benzylic Alcohols via Catalytic Asymmetric Reduction of Ketones. Journal of the American Chemical Society, 110(22), 7538–7539.
  • National Institutes of Health (NIH). (2020). Radioiodination of Aryl-Alkyl Cyclic Sulfates. PubMed Central. Retrieved from [Link] (Details nucleophilic attack mechanisms).

  • University of Wisconsin–Madison. (2025). Chemical Disposal Procedures: Chapter 7. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
© Copyright 2026 BenchChem. All Rights Reserved.